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  • Product: 3-(Quinolin-4-yl)benzoic acid

Core Science & Biosynthesis

Foundational

Advanced Synthesis and Mechanistic Evaluation of 3-(Quinolin-4-yl)benzoic Acid: A Technical Guide

Executive Summary & Strategic Rationale The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, antimalarials, and broad-spectrum antibacterial agents. Speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, antimalarials, and broad-spectrum antibacterial agents. Specifically, the synthesis of 3-(Quinolin-4-yl)benzoic acid represents a critical structural motif where the electronic communication between the electron-deficient quinoline core and the functionalized benzoic acid dictates its binding affinity in biological targets.

This whitepaper outlines a highly optimized, scalable, and self-validating synthetic route for this compound. Rather than relying on multi-step protection/deprotection strategies, we employ a direct Suzuki-Miyaura cross-coupling between 4-chloroquinoline and 3-carboxyphenylboronic acid. This approach maximizes atom economy and exploits the unique physicochemical properties of the product for a chromatography-free isolation[1].

Retrosynthetic Analysis & Mechanistic Causality

The most logical disconnection for 3-(Quinolin-4-yl)benzoic acid is the C(sp2)–C(sp2) biaryl bond connecting the C4 position of the quinoline ring to the C3 position of the benzoic acid.

Why 4-Chloroquinoline?

Traditionally, unactivated aryl chlorides are poor substrates for palladium-catalyzed cross-couplings, often requiring highly specialized, electron-rich phosphine ligands. However, the quinoline system is highly electron-deficient at the C2 and C4 positions due to the inductive and resonance effects of the endocyclic nitrogen[2]. This inherent electronic activation lowers the activation energy barrier for the oxidative addition of Pd(0) into the C4–Cl bond, allowing us to use cost-effective, commercially available 4-chloroquinoline and standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf)[2].

Why the Free Carboxylic Acid?

Protecting the carboxylic acid as an ester (e.g., methyl 3-boronobenzoate) is a common reflex for synthetic chemists to prevent catalyst poisoning or side reactions. However, in my experience, the Suzuki-Miyaura coupling exhibits exceptional functional group tolerance[3]. By utilizing the unprotected 3-carboxyphenylboronic acid, we eliminate two synthetic steps (esterification and subsequent saponification). The key to success here is stoichiometric base control : we must supply enough base to deprotonate the carboxylic acid, activate the boronic acid via boronate formation, and neutralize the HCl byproduct generated during the catalytic cycle.

G A 4-Chloroquinoline (Electrophile) C Pd(0) Catalyst + Base (Na2CO3) A->C Oxidative Addition B 3-Carboxyphenylboronic Acid (Nucleophile) B->C Transmetalation D 3-(Quinolin-4-yl)benzoic acid (Target Biaryl) C->D Reductive Elimination

Caption: Logical flow of the Suzuki-Miyaura cross-coupling for the target biaryl synthesis.

Reaction Optimization & Quantitative Data

To establish a robust protocol, empirical optimization of the catalytic system is required. The table below summarizes the causality behind the screening of various conditions. A biphasic solvent system (1,4-Dioxane/H₂O) is critical to ensure the solubility of both the organic electrophile and the anionic boronate/carboxylate species[2].

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent System (v/v)Temp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9045%Poor solubility of the carboxylate intermediate.
2Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)9072%Good conversion, but partial protodeboronation observed.
3 Pd(PPh₃)₄ Na₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 88% Optimal balance of solubility and base strength.
4PdCl₂(dppf)Na₂CO₃1,4-Dioxane/H₂O (4:1)9085%Comparable to Entry 3; bidentate ligand prevents Pd black.
5Pd(PPh₃)₄Na₂CO₃1,4-Dioxane (Anhydrous)90<10%Reaction stalled; water is required for boronate activation.

Data Interpretation: Entry 3 represents the self-validating optimal condition. The use of 3.0 equivalents of Na₂CO₃ is mathematically deliberate: 1.0 eq for carboxylic acid deprotonation, 1.0 eq for boronic acid activation, and 1.0 eq to act as the stoichiometric base for the cross-coupling cycle.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to be highly reproducible, incorporating visual cues that serve as built-in quality control checks.

Reagents Required:
  • 4-Chloroquinoline: 1.63 g (10.0 mmol, 1.0 eq)

  • 3-Carboxyphenylboronic acid: 1.99 g (12.0 mmol, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 0.57 g (0.5 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃): 3.18 g (30.0 mmol, 3.0 eq)

  • Solvents: 1,4-Dioxane (40 mL), Deionized Water (10 mL)

Step-by-Step Methodology:
  • System Preparation & Degassing (Critical Step):

    • In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroquinoline, 3-carboxyphenylboronic acid, and Na₂CO₃.

    • Add 1,4-Dioxane (40 mL) and H₂O (10 mL).

    • Causality Check: Oxygen is the primary enemy of Pd(0) catalysts, leading to rapid oxidation to inactive Pd(II) species and promoting homocoupling of the boronic acid. Sparge the biphasic mixture with Argon for exactly 15 minutes.

  • Catalyst Introduction:

    • Briefly remove the septum under a positive flow of Argon and add Pd(PPh₃)₄. The solution will typically take on a pale yellow/orange hue.

  • Thermal Activation:

    • Heat the reaction mixture to 90 °C using a pre-heated oil bath.

    • Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases. Maintain for 12 hours.

    • Validation: Reaction progress can be monitored via TLC (Eluent: EtOAc/MeOH 9:1 with 1% AcOH). The disappearance of the UV-active 4-chloroquinoline spot confirms completion.

  • Cooling and Quenching:

    • Cool the reaction to room temperature. The mixture will likely be dark brown/black due to the precipitation of trace Pd black.

Downstream Processing: Isoelectric Purification Logic

Because the target molecule, 3-(Quinolin-4-yl)benzoic acid, possesses both a basic functional group (quinoline nitrogen, pKa ~4.9) and an acidic functional group (benzoic acid, pKa ~4.2), it is highly amphoteric. We can exploit this property to isolate the product in high purity without the need for silica gel chromatography.

Workup Step1 Crude Reaction Mixture (Basic pH > 9) Step2 Filter through Celite (Remove Pd black) Step1->Step2 Step3 Aqueous Phase (Contains Product as Sodium Salt) Step2->Step3 Extract with EtOAc (Discard Organics) Step4 Acidify with 1M HCl (Dropwise to pH ~4.5) Step3->Step4 Step5 Precipitation of Zwitterion (Target Compound) Step4->Step5 Isoelectric Point Reached Step6 Vacuum Filtration & Washing (H2O, Cold EtOH) Step5->Step6

Caption: Isoelectric precipitation workflow for the isolation of the amphoteric product.

Workup Execution:
  • Filtration: Dilute the crude mixture with 20 mL of water and filter through a tightly packed pad of Celite to remove Pd black and insoluble inorganic salts.

  • Organic Wash: Transfer the filtrate to a separatory funnel. Extract the basic aqueous layer (pH > 9) with Ethyl Acetate (2 × 30 mL).

    • Causality: At pH > 9, the target compound exists entirely as the highly water-soluble sodium carboxylate salt. The EtOAc wash removes unreacted 4-chloroquinoline, triphenylphosphine oxide, and other organic impurities. Discard the organic layer.

  • Isoelectric Precipitation: Transfer the purified aqueous layer to a beaker. Under vigorous stirring, add 1M HCl dropwise.

    • Observation: As the pH approaches 4.5, a dense, off-white precipitate will begin to form. This is the zwitterionic/neutral form of 3-(Quinolin-4-yl)benzoic acid reaching its point of minimum aqueous solubility.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake sequentially with ice-cold water (20 mL) to remove NaCl, followed by ice-cold Ethanol (10 mL) to remove trace organic impurities and facilitate drying.

  • Drying: Dry the solid in a vacuum oven at 60 °C for 12 hours to afford the pure product.

Conclusion

The synthesis of 3-(Quinolin-4-yl)benzoic acid via a direct Suzuki-Miyaura cross-coupling of unprotected 3-carboxyphenylboronic acid and 4-chloroquinoline is a highly efficient, atom-economical process. By understanding the electronic activation of the quinoline core and leveraging the amphoteric nature of the final product for an isoelectric workup, researchers can bypass tedious chromatographic purification, making this protocol ideal for rapid scale-up in drug discovery campaigns.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues Source: MDPI (Molecules) URL:[Link]

Sources

Exploratory

Preparation of 3-(Quinolin-4-yl)benzoic acid: A Comprehensive Methodological Guide

Executive Summary & Pharmacological Context Quinoline scaffolds are privileged structures in modern drug discovery, frequently serving as the core pharmacophore for kinase inhibitors, anti-malarials, and anti-tubercular...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Quinoline scaffolds are privileged structures in modern drug discovery, frequently serving as the core pharmacophore for kinase inhibitors, anti-malarials, and anti-tubercular agents. The functionalization of the quinoline core at the C4 position via transition-metal catalysis is a critical pathway for generating structural diversity. This whitepaper provides an in-depth, self-validating methodological guide for the synthesis of 3-(Quinolin-4-yl)benzoic acid via a Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Rather than merely listing experimental steps, this guide deconstructs the mechanistic causality behind catalyst selection, stoichiometric ratios, and phase-selective isolation strategies, ensuring that researchers can reliably reproduce and scale this workflow.

Mechanistic Grounding & Experimental Rationale

The synthesis of 3-(Quinolin-4-yl)benzoic acid is achieved by coupling 4-chloroquinoline with 3-carboxyphenylboronic acid . The success of this specific transformation relies on understanding the electronic environment of the substrates and the catalytic cycle[1][2].

Substrate Electronic Activation

The quinoline ring is highly electron-deficient due to the inductive and mesomeric effects of the heteroaromatic nitrogen. This electron withdrawal significantly depletes electron density at the C2 and C4 positions. Consequently, the C4-Cl bond in 4-chloroquinoline is highly activated toward the initial oxidative addition by the Pd(0) catalyst, making it an excellent electrophile for cross-coupling without requiring the more expensive 4-bromo or 4-iodo derivatives[1][2].

Catalyst and Ligand Causality

While Pd(PPh₃)₄ is a standard catalyst for Suzuki couplings, Pd(dppf)Cl₂ is strategically selected for this protocol[1]. The bidentate nature of the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a strict cis-coordination geometry on the palladium intermediate. This geometric constraint significantly accelerates the reductive elimination step—often the rate-limiting step in sterically demanding biaryl formations—thereby outcompeting the undesired protodeboronation of the boronic acid.

Stoichiometric Base Compensation

The choice and amount of base are critical. Because the nucleophilic partner (3-carboxyphenylboronic acid) contains a free carboxylic acid moiety, one equivalent of the inorganic base is immediately consumed to deprotonate the acid and form the carboxylate salt. To ensure sufficient basicity remains to activate the boronic acid into the reactive boronate complex (required for transmetalation ), a minimum of 3.0 equivalents of K₂CO₃ must be employed[1].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (4-Chloroquinoline) Pd0->OxAdd TransMet Transmetalation (3-Carboxyphenylboronate) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Product 3-(Quinolin-4-yl)benzoic acid RedElim->Product

Simplified Pd-catalyzed Suzuki-Miyaura catalytic cycle for quinoline-aryl coupling.

Quantitative Optimization Data

To demonstrate the causality of the selected parameters, the following table summarizes the optimization landscape for this specific coupling. The data illustrates how base stoichiometry and ligand denticity directly impact the yield.

Catalyst System (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)9045%Incomplete conversion; base depleted by carboxylic acid.
Pd(PPh₃)₄K₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)9068%Improved conversion; some protodeboronation observed.
Pd(dppf)Cl₂ K₂CO₃ (3.0) 1,4-Dioxane/H₂O (4:1) 90 89% Optimal; bidentate ligand accelerates reductive elimination.
Pd(dppf)Cl₂Na₂CO₃ (3.0)Toluene/EtOH/H₂O9075%Good yield, but triphasic separation limits reaction rate.

Experimental Protocol: A Self-Validating System

The following protocol is engineered as a self-validating system . Because 3-(Quinolin-4-yl)benzoic acid is amphoteric (containing a basic quinoline nitrogen and an acidic carboxylic acid), it exhibits highly specific pH-dependent solubility. The workup leverages this property: by extracting the basic crude mixture with an organic solvent, all neutral impurities are removed. The subsequent precipitation of the product at its isoelectric point acts as an intrinsic validation step—if a precipitate forms exclusively at pH ~4.5, the successful formation of the amphoteric product is chemically confirmed.

Reagents & Materials
  • 4-Chloroquinoline: 1.0 mmol (163.6 mg)

  • 3-Carboxyphenylboronic acid: 1.2 mmol (199.1 mg)

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (36.6 mg, 5 mol%)

  • K₂CO₃: 3.0 mmol (414.6 mg)

  • Solvent: 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)[1]

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloroquinoline, 3-carboxyphenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Inert Atmosphere Generation: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon (repeat 3 times) to remove atmospheric oxygen, which rapidly degrades Pd(0) species.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane and Deionized Water (4:1 ratio). The biphasic nature ensures solubility of both the organic electrophile and the inorganic boronate/base[1].

  • Thermal Activation: Heat the vigorously stirring mixture to 90 °C in a pre-heated oil bath for 12 hours. The mixture will turn dark brown/black as the active Pd(0) species is generated and cycles.

  • Phase-Selective Workup (Self-Validation Step):

    • Cool the reaction to room temperature. Dilute the mixture with 15 mL of Deionized Water.

    • Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 15 mL). Discard the organic layers. Rationale: At this highly basic pH (>10), the product exists as a highly water-soluble potassium carboxylate salt. The EtOAc extraction efficiently strips away unreacted 4-chloroquinoline, triphenylphosphine oxide, and cleaved dppf ligands.

    • Transfer the retained aqueous layer to an Erlenmeyer flask.

    • Under vigorous stirring, add 1M HCl dropwise until the pH reaches 4.5 – 5.0 (monitor via pH meter).

    • Validation: At this isoelectric point, the zwitterionic/neutral form of 3-(Quinolin-4-yl)benzoic acid reaches its minimum solubility and will crash out of solution as a dense precipitate.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual inorganic salts, followed by a wash with cold diethyl ether (5 mL) to facilitate drying.

  • Drying: Dry the solid under high vacuum at 50 °C for 4 hours to afford the pure product.

Workup Start Crude Reaction Mixture (Basic Aqueous/Dioxane) Wash Extract with EtOAc (Removes neutral impurities) Start->Wash AqPhase Aqueous Phase (Contains Product as Potassium Salt) Wash->AqPhase Keep Aqueous Acidify Acidify with 1M HCl to pH 4.5 - 5.0 AqPhase->Acidify Precipitate Product Precipitation (Isoelectric Point Reached) Acidify->Precipitate Filter Vacuum Filtration & Water Wash Precipitate->Filter Pure Pure 3-(Quinolin-4-yl)benzoic acid Filter->Pure

Phase-selective workup and isolation strategy leveraging the amphoteric nature of the product.

Analytical Validation

To confirm the structural integrity of the synthesized 3-(Quinolin-4-yl)benzoic acid, the following analytical signatures should be verified:

  • LC-MS (ESI+): An intense [M+H]⁺ peak at m/z 250.08 is expected.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic downfield shift of the quinoline H-2 proton (typically >8.8 ppm, doublet) and the distinct splitting pattern of the 1,3-disubstituted benzoic acid ring. The broad singlet of the carboxylic acid proton (~13.2 ppm) will exchange with D₂O.

References

  • Beilstein Journal of Organic Chemistry. "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines." Beilstein J. Org. Chem. 2009. Available at:[Link]

  • RSC Advances. "Total mechano-synthesis of 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde—a pivotal intermediate of pitavastatin." RSC Adv. 2024. Available at: [Link]

Sources

Foundational

Characterization and Utilization of 3-(Quinolin-4-yl)benzoic Acid: A Technical Guide for Drug Discovery and Materials Science

Executive Summary 3-(Quinolin-4-yl)benzoic acid (CAS: 1255634-84-4) is a highly versatile, bifunctional heterocyclic building block[1]. Structurally, it merges an electron-deficient, basic quinoline pharmacophore with an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Quinolin-4-yl)benzoic acid (CAS: 1255634-84-4) is a highly versatile, bifunctional heterocyclic building block[1]. Structurally, it merges an electron-deficient, basic quinoline pharmacophore with an acidic benzoic acid moiety. This dual functionality makes it a privileged scaffold in medicinal chemistry—particularly for the synthesis of targeted kinase inhibitors[2]—and a valuable organic ligand in the construction of Metal-Organic Frameworks (MOFs).

This technical guide provides an in-depth framework for the synthesis, rigorous analytical characterization, and structural utilization of 3-(Quinolin-4-yl)benzoic acid, ensuring that researchers can seamlessly integrate this compound into advanced drug discovery pipelines.

Physicochemical Profiling

Understanding the physicochemical behavior of 3-(Quinolin-4-yl)benzoic acid is critical for downstream applications. The compound exhibits amphoteric properties due to the basic quinoline nitrogen and the acidic carboxyl group, leading to zwitterionic behavior at physiological pH. This causality directly dictates its solubility profile: it is poorly soluble in neutral aqueous media and non-polar organic solvents, but highly soluble in acidic or basic solutions.

Table 1: Key Physicochemical and Structural Parameters
ParameterValue / DescriptionAnalytical Relevance
Chemical Formula C₁₆H₁₁NO₂[1]Determines exact mass for high-resolution MS.
Molecular Weight 249.26 g/mol [1]Used for stoichiometric calculations.
Monoisotopic Mass 249.0789 DaTarget for LC-MS (ESI+) identification.
LogP (Predicted) ~3.1Indicates moderate lipophilicity, ideal for oral bioavailability.
pKa (Carboxylic Acid) ~4.2Deprotonates in basic media (useful for aqueous extraction).
pKa (Quinoline N) ~4.9Protonates in acidic media (facilitates salt formation).

Synthesis and Purification Workflow

The most robust method for synthesizing 3-(Quinolin-4-yl)benzoic acid is via a Suzuki-Miyaura cross-coupling [3]. By reacting 4-chloroquinoline with 3-carboxyphenylboronic acid, researchers can achieve high regioselectivity and yield.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system: the workup exploits the product's amphoteric nature to selectively isolate the target molecule from unreacted starting materials.

Step 1: Reaction Assembly

  • Charge a flame-dried Schlenk flask with 4-chloroquinoline (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Add a degassed solvent mixture of 1,4-Dioxane and H₂O (ratio 4:1, v/v). The water is crucial for dissolving the inorganic base and activating the boronic acid to form the reactive boronate species.

  • Add the catalyst, Pd(dppf)Cl₂ (0.05 eq), under an inert argon atmosphere.

Step 2: Execution and Monitoring

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • Monitor the reaction via LC-MS. The disappearance of the 4-chloroquinoline peak (m/z 164) and the emergence of the product peak (m/z 250) validates reaction completion.

Step 3: Acid-Base Extraction (Self-Validating Workup)

  • Cool the mixture to room temperature, filter through a Celite pad to remove the palladium catalyst, and concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in 1M NaOH (aq). Causality: The product's carboxylic acid deprotonates, rendering it water-soluble, while unreacted 4-chloroquinoline remains insoluble and can be washed away with ethyl acetate.

  • Carefully acidify the aqueous layer with 1M HCl to pH ~4.5 (the isoelectric point). The target 3-(Quinolin-4-yl)benzoic acid will precipitate as a white/off-white solid.

  • Filter, wash with cold water, and dry under vacuum.

Synthesis SM1 4-Chloroquinoline (Electrophile) Cat Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C SM1->Cat SM2 3-Carboxyphenylboronic Acid (Nucleophile) SM2->Cat Crude Crude Mixture (Salts, Catalyst, Product) Cat->Crude Cross-Coupling Purif Acid-Base Extraction (pH ~4.5 Precipitation) Crude->Purif Aqueous Workup Product 3-(Quinolin-4-yl)benzoic acid Target Compound Purif->Product >98% Purity

Diagram 1: Suzuki-Miyaura synthesis workflow and acid-base purification strategy.

Comprehensive Analytical Characterization

To guarantee scientific integrity, the synthesized batch must undergo a rigorous analytical pipeline. The combination of MS (mass confirmation) and NMR (regiochemical confirmation) ensures absolute structural confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the compound's zwitterionic tendencies, DMSO-d₆ is the mandatory solvent for NMR analysis; it disrupts intermolecular hydrogen bonding that would otherwise cause line broadening or insolubility in CDCl₃.

Table 2: Expected ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Causality
~13.20 Broad singlet1H-COOHHighly deshielded acidic proton; broad due to exchange.
~8.95 Doublet (J=4.5 Hz)1HQuinoline H2Adjacent to electronegative Nitrogen; highly deshielded.
~8.15 - 8.10 Multiplet3HQuinoline H5, H8, Phenyl H2'Overlapping aromatic region; H8 is deshielded by the N-lone pair.
~7.85 - 7.60 Multiplet5HQuinoline H6, H7, Phenyl H4', H5', H6'Standard aromatic resonances.
~7.50 Doublet (J=4.5 Hz)1HQuinoline H3Shielded relative to H2; confirms C4 substitution.
Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Target Mass: [M+H]⁺ at m/z 250.09.

  • Fragmentation Pathway: MS/MS analysis typically yields a major fragment at m/z 206.09, corresponding to the neutral loss of CO₂ (44 Da) from the benzoic acid moiety, effectively validating the presence of the carboxylate group.

Analytical Start Synthesized Batch 3-(Quinolin-4-yl)benzoic acid LCMS LC-MS (ESI+) Target:[M+H]+ m/z 250.09 Start->LCMS NMR 1H & 13C NMR (DMSO-d6) Regiochemistry Confirmation Start->NMR HPLC HPLC (UV 254 nm) Purity Assessment Start->HPLC Dec Purity > 98% & Spectra Match? LCMS->Dec NMR->Dec HPLC->Dec Pass Batch Release for Assays/MOFs Dec->Pass Yes Fail Repurification (Prep-HPLC / Recryst) Dec->Fail No Fail->Start Rework

Diagram 2: Analytical decision tree for structural validation and batch release.

Applications in Drug Development (Kinase Inhibition)

In medicinal chemistry, the 4-arylquinoline core is a highly sought-after motif for designing ATP-competitive kinase inhibitors, such as those targeting the Transforming Growth Factor-β (TGF-β) Type I Receptor Kinase and p38 MAP kinase[2].

Mechanistic Binding Causality:

  • The Quinoline Ring (Hinge Binder): The quinoline nitrogen acts as a critical hydrogen-bond acceptor. It interacts directly with the backbone NH of the kinase hinge region (e.g., His-283 in TGF-β kinase)[2]. Concurrently, the electron-deficient aromatic system engages in π-π stacking with gatekeeper residues.

  • The Benzoic Acid (Solvent Channel/DFG Motif): The meta-substituted carboxylic acid projects outward from the ATP-binding pocket into the solvent-exposed channel. This allows the acidic group to form robust salt bridges with conserved Lysine or Aspartate residues in the DFG motif, significantly enhancing binding affinity and kinase selectivity.

KinaseBinding Ligand_Q Quinoline Ring (N-atom) Kinase_Hinge Kinase Hinge Region (Backbone NH) Ligand_Q->Kinase_Hinge H-Bond (Acceptor) Ligand_Q->Kinase_Hinge pi-pi Stacking Ligand_B Benzoic Acid (COOH group) Kinase_Solvent Solvent Channel / DFG Motif Ligand_B->Kinase_Solvent Salt Bridge (Lys/Asp) Ligand_B->Kinase_Solvent Solvation

Diagram 3: Bipartite binding mode of 3-(Quinolin-4-yl)benzoic acid in a kinase active site.

References

  • Sawyer, J. S., et al. "Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain". Journal of Medicinal Chemistry, 2003, 46(19), 3953–3956. Available at:[Link]

  • Zhang, Y., et al. "Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling". The Journal of Organic Chemistry, 2011, 76(15), 6394-6400. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Spectral Analysis of 3-(Quinolin-4-yl)benzoic Acid

Abstract Introduction 3-(Quinolin-4-yl)benzoic acid is a bifunctional molecule that incorporates the rigid, heterocyclic quinoline system linked to a benzoic acid unit. This structural combination is of significant inter...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction

3-(Quinolin-4-yl)benzoic acid is a bifunctional molecule that incorporates the rigid, heterocyclic quinoline system linked to a benzoic acid unit. This structural combination is of significant interest in medicinal chemistry, as quinoline derivatives are known to exhibit a wide range of biological activities.[2] The benzoic acid moiety provides a handle for further chemical modification and can influence the molecule's pharmacokinetic properties. Accurate interpretation of its spectral data is the first and most critical step in its characterization, ensuring its identity and purity before any subsequent biological or material application.

This guide will systematically dissect the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 3-(Quinolin-4-yl)benzoic acid. The methodologies for spectral prediction and the logic behind the interpretation of the data are presented to serve as a self-validating system for researchers.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the molecular structure of 3-(Quinolin-4-yl)benzoic acid is presented below with a systematic atom numbering scheme.

Caption: Molecular structure and atom numbering for 3-(Quinolin-4-yl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol (Predicted)

A standard NMR experiment for a sample of 3-(Quinolin-4-yl)benzoic acid would involve dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆, due to the presence of the acidic proton and the aromatic nature of the compound. Tetramethylsilane (TMS) would be used as an internal standard (0 ppm). Both ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of 3-(Quinolin-4-yl)benzoic acid is expected to show a series of signals in the aromatic region (7.0-9.0 ppm) and a characteristic broad singlet for the carboxylic acid proton at a downfield chemical shift.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
COOH> 12.0br s-1H
H2~8.9dJ = 4.51H
H3~7.5dJ = 4.51H
H5~8.2dJ = 8.51H
H8~8.0dJ = 8.51H
H6~7.8dddJ = 8.5, 7.0, 1.51H
H7~7.6dddJ = 8.5, 7.0, 1.51H
H2'~8.4tJ = 1.51H
H4'~8.2dtJ = 7.8, 1.51H
H6'~7.9dtJ = 7.8, 1.51H
H5'~7.7tJ = 7.81H

Expertise & Experience - Interpreting the ¹H NMR Spectrum:

  • Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and its involvement in hydrogen bonding. It is expected to appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm in DMSO-d₆.[3]

  • Quinoline Protons: The protons on the quinoline ring system will have distinct chemical shifts. H2, being adjacent to the nitrogen atom, will be the most downfield of the quinoline protons. H3 will appear as a doublet due to coupling with H2. The protons on the benzo-fused ring of the quinoline (H5, H6, H7, H8) will exhibit a pattern typical of a substituted benzene ring.

  • Benzoic Acid Protons: The protons of the benzoic acid moiety will also reside in the aromatic region. H2' is expected to be a triplet (or a narrow multiplet) due to coupling with H4' and H6'. H4' and H6' will be deshielded due to their proximity to the quinoline ring and the carboxylic acid group, respectively. H5' will likely be a triplet coupled to H4' and H6'.

Caption: Predicted ¹H NMR coupling relationships for 3-(Quinolin-4-yl)benzoic acid.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C=O~167
C4a, C8a~148, ~121
C5, C8~130, ~128
C6, C7~129, ~127
C2, C3~150, ~122
C4~149
C1'~138
C2'~131
C3'~132
C4'~130
C5'~129
C6'~134

Expertise & Experience - Interpreting the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The carbon of the carboxylic acid group is highly deshielded and will appear at the most downfield chemical shift, typically around 167 ppm.[2]

  • Quinoline Carbons: The carbon atoms of the quinoline ring will have a range of chemical shifts. C2 and C4, being adjacent to the nitrogen, will be significantly deshielded. The bridgehead carbons (C4a and C8a) will also have distinct chemical shifts.

  • Benzoic Acid Carbons: The carbon atoms of the benzoic acid ring will show signals in the aromatic region. The quaternary carbons (C1' and C3') will likely have lower intensities compared to the protonated carbons. The chemical shifts will be influenced by the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (Predicted)

The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory.

IR Spectral Data (Predicted)
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3300-2500O-H stretch (carboxylic acid, H-bonded)Broad, Strong
3100-3000C-H stretch (aromatic)Medium
1710-1680C=O stretch (carboxylic acid)Strong, Sharp
1620-1580C=N stretch (quinoline)Medium
1600-1450C=C stretch (aromatic)Medium to Strong
1320-1210C-O stretch (carboxylic acid)Medium
960-900O-H bend (out-of-plane, carboxylic acid)Broad, Medium

Expertise & Experience - Interpreting the IR Spectrum:

The IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad band in the region of 3300-2500 cm⁻¹ is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[4][5] A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching vibration.[4] The presence of the aromatic rings will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[5] The C=N stretch of the quinoline ring is also expected in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (Predicted)

The mass spectrum would be acquired using an electrospray ionization (ESI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF) instrument. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the ESI source. Both positive and negative ion modes would be examined.

Mass Spectrometry Data (Predicted)
  • Molecular Formula: C₁₆H₁₁NO₂

  • Molecular Weight: 249.26 g/mol [1]

  • Predicted [M+H]⁺: m/z 250.08

  • Predicted [M-H]⁻: m/z 248.07

Expertise & Experience - Interpreting the Mass Spectrum:

The mass spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 250. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 248 would be observed.

Predicted Fragmentation Pathway:

G M_H [M+H]⁺ m/z 250 M_H_H2O [M+H-H₂O]⁺ m/z 232 M_H->M_H_H2O - H₂O M_H_CO [M+H-CO]⁺ m/z 222 M_H->M_H_CO - CO M_H_COOH [M+H-COOH]⁺ m/z 205 M_H->M_H_COOH - COOH Quinoline Quinoline fragment m/z 128 M_H_COOH->Quinoline Further fragmentation

Caption: Predicted major fragmentation pathways for 3-(Quinolin-4-yl)benzoic acid in positive ion MS.

The fragmentation of the molecular ion would likely involve the loss of small, stable neutral molecules from the carboxylic acid group, such as water (H₂O, loss of 18 Da) and carbon monoxide (CO, loss of 28 Da). A significant fragment would be the loss of the entire carboxylic acid group (COOH, loss of 45 Da), leading to a quinolinyl-phenyl cation at m/z 205. Further fragmentation of the quinoline ring system could also be observed.

Conclusion

This technical guide provides a detailed, expert-led interpretation of the predicted NMR, IR, and MS spectral data for 3-(Quinolin-4-yl)benzoic acid. By understanding the expected spectral features and the underlying principles, researchers can confidently approach the characterization of this molecule and its analogues. The provided analysis, based on the foundational principles of spectroscopy, serves as a robust framework for the structural elucidation of novel compounds in the absence of pre-existing experimental data. This approach underscores the importance of predictive analysis in modern chemical research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 572347, 2,5-Cyclohexadiene, 1,4-diethyl-1,4-dimethyl-. Available from: [Link].

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available from: [Link]

  • Doc Brown's Chemistry. 1H NMR spectrum of benzoic acid. Available from: [Link]

  • Wax Studios. IR Spectrum for Benzoic Acid. Available from: [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available from: [Link]

  • RSC Publishing. Supporting information - A new, efficient and one-pot synthesis of 1,2,3,4-tetrahydropyrimidine and 2,3-dihydro-1H-perimidine derivatives. Available from: [Link]

  • Doc Brown's Chemistry. Interpreting the 13C NMR spectrum of benzoic acid. Available from: [Link]

  • NIST Chemistry WebBook. Benzoic acid. Available from: [Link]

Sources

Foundational

Multi-Modal Spectroscopic Characterization of 3-(Quinolin-4-yl)benzoic Acid: A Technical Guide for Structural Validation

Executive Summary In modern drug discovery, quinoline-based carboxylic acids serve as privileged scaffolds for designing broad-spectrum antivirals, antimalarials, and dihydroorotate dehydrogenase (DHODH) inhibitors[1]. 3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, quinoline-based carboxylic acids serve as privileged scaffolds for designing broad-spectrum antivirals, antimalarials, and dihydroorotate dehydrogenase (DHODH) inhibitors[1]. 3-(Quinolin-4-yl)benzoic acid (CAS: 1255634-84-4) is a highly functionalized intermediate characterized by a basic quinoline nitrogen and an acidic meta-carboxyl group[2]. This dual functionality introduces complex zwitterionic behavior, concentration-dependent aggregation, and polymorphic variability.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral reporting. Here, we establish a self-validating spectroscopic workflow —utilizing High-Resolution NMR, ATR FT-IR, and ESI-TOF HRMS—to unambiguously confirm the regiochemistry, electronic environment, and purity of 3-(Quinolin-4-yl)benzoic acid.

Analyte Profiling & Structural Rationale

Before initiating any spectroscopic workflow, we must analyze the physicochemical realities of the analyte to dictate our experimental parameters.

  • Molecular Formula: C₁₆H₁₁NO₂[2]

  • Molecular Weight: 249.26 g/mol [2]

  • SMILES: O=C(O)C1=CC=CC(C2=CC=NC3=CC=CC=C23)=C1[2]

The Causality of Solvent Selection: The molecule possesses a hydrogen-bond donor (carboxylic acid) and a strong hydrogen-bond acceptor (quinoline nitrogen). In non-polar or weakly polar solvents (e.g., CDCl₃), the compound undergoes severe inter- and intramolecular


 stacking and hydrogen bonding, leading to extreme concentration-dependent chemical shift variations and severe line broadening[3].
Experimental Choice: All NMR acquisitions must be performed in DMSO-d₆ . The high dielectric constant and hydrogen-bond accepting nature of DMSO disrupt analyte aggregation, yielding sharp, highly resolved resonances necessary for 2D connectivity mapping.

Workflow Start 3-(Quinolin-4-yl)benzoic acid Sample Preparation NMR NMR Spectroscopy (DMSO-d6, 600 MHz) Start->NMR Solubilization IR FT-IR Spectroscopy (ATR-FTIR, Solid State) Start->IR Direct Analysis MS HRMS (ESI-TOF) (Positive/Negative Ion) Start->MS LC-MS Prep NMR_Data 1H, 13C, HMBC Connectivity & Conformation NMR->NMR_Data IR_Data H-Bonding Network Polymorph ID IR->IR_Data MS_Data Exact Mass & Fragments Isotopic Fidelity MS->MS_Data Validation Multi-Modal Structural Validation & Purity NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Fig 1: Multi-modal spectroscopic workflow for structural validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To achieve absolute structural certainty, 1D ¹H and ¹³C NMR must be coupled with 2D HMBC (Heteronuclear Multiple Bond Correlation). The primary objective is to prove the regiochemistry of the C-C bond connecting the quinoline C-4 to the phenyl C-1'.

Experimental Protocol: Self-Validating NMR System
  • Sample Prep: Dissolve 20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

  • Acquisition (¹H): 600 MHz, 298 K, relaxation delay (D1) = 2.0 s, 16 scans.

  • Acquisition (¹³C): 150 MHz, D1 = 5.0 s (critical for accurate integration and relaxation of quaternary carbons like C-4 and C=O), 1024 scans.

  • Self-Validation Step (D₂O Shake): After acquiring the initial ¹H spectrum, add 10 µL of D₂O to the NMR tube, invert 5 times, and re-acquire. The immediate disappearance of the highly deshielded broad singlet at ~13.1 ppm confirms its identity as the exchangeable carboxylic acid proton[4].

Structural Connectivity via HMBC

The inter-ring bond cannot be proven by 1D NMR alone. We rely on ³J HMBC cross-peaks. The quinoline H-2 and H-3 protons will couple to the quinoline C-4. Crucially, the phenyl H-2' and H-6' protons will also show ³J couplings across the inter-ring bond to the exact same quinoline C-4 carbon. This shared correlation node unambiguously locks the two ring systems together.

HMBC H2 Quinoline H-2 (~8.9 ppm) C4 Quinoline C-4 (~146 ppm) H2->C4 3J HMBC H3 Quinoline H-3 (~7.5 ppm) H3->C4 2J HMBC Link Inter-ring Bond Validated C4->Link C1_Ph Phenyl C-1' (~138 ppm) C1_Ph->Link H2_Ph Phenyl H-2' (~8.2 ppm) H2_Ph->C4 3J HMBC H6_Ph Phenyl H-6' (~7.9 ppm) H6_Ph->C4 3J HMBC

Fig 2: 2D HMBC NMR connectivity logic validating the inter-ring C-C bond regiochemistry.

Quantitative Data Synthesis: NMR Assignments
Nucleus / PositionShift (δ, ppm)Multiplicity / J-couplingMechanistic Rationale
¹H: COOH ~13.1Broad singletHighly deshielded due to H-bonding; exchanges with D₂O[4].
¹H: Quinoline H-2 ~8.9 - 9.0Doublet (J = 4.5 Hz)Extreme deshielding due to adjacent electronegative N and ring anisotropy.
¹H: Phenyl H-2' ~8.1 - 8.2Singlet (fine splitting)Deshielded by the adjacent strongly electron-withdrawing COOH group.
¹³C: C=O (Acid) ~167.5QuaternaryTypical range for aromatic conjugated carboxylic acids[4].
¹³C: Quinoline C-2 ~150.2CHAlpha to the ring nitrogen, heavily deshielded.
¹³C: Quinoline C-4 ~146.5QuaternaryInter-ring junction; acts as the primary HMBC correlation hub.

Fourier Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is not merely for functional group identification; it is a critical tool for understanding the solid-state hydrogen-bonding network (dimerization) and screening for polymorphs.

Experimental Protocol
  • Instrument: ATR-FTIR equipped with a monolithic Diamond crystal.

  • Acquisition: 4000 to 400 cm⁻¹, 4 cm⁻¹ resolution, 32 background scans, 32 sample scans.

  • Self-Validation Logic: The presence of a broad O-H stretch (3300–2500 cm⁻¹) coupled with a C=O stretch at ~1690 cm⁻¹ self-validates the dimeric hydrogen-bonded state of the carboxylic acid, distinguishing it from monomeric forms (which would appear >1730 cm⁻¹) or esterified impurities[4][5].

Quantitative Data Synthesis: FT-IR Bands
Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
3300 – 2500 O-H stretch (broad)Confirms strong intermolecular H-bonding (carboxylic acid dimers)[5].
~1695 C=O stretch (strong)Lowered from ~1730 cm⁻¹ due to aromatic conjugation and dimerization[4][5].
~1590 C=N / C=C stretchCharacteristic quinoline ring skeletal vibrations.
~1280 C-O stretchConfirms the single bond character of the carboxylate C-O[5].
~930 O-H wag (out-of-plane)Broad "hairy" peak highly specific to carboxylic acid dimers[5].

High-Resolution Mass Spectrometry (HRMS)

To definitively prove the molecular formula and isotopic fidelity, High-Resolution Mass Spectrometry (HRMS) is employed.

Experimental Protocol & Orthogonal Validation
  • Instrument: LC-ESI-TOF (Electrospray Ionization Time-of-Flight).

  • Method: Direct infusion of a 1 µg/mL solution in 50:50 MeOH:H₂O with 0.1% Formic Acid (for Positive mode) and 0.1% Ammonium Hydroxide (for Negative mode).

  • Self-Validation Logic: Acquiring data in both positive and negative modes acts as an orthogonal check. The basic quinoline nitrogen drives positive ionization ([M+H]⁺), while the acidic carboxylate drives negative ionization ([M-H]⁻). Observing both exact masses confirms the dual-functional zwitterionic nature of the analyte.

Quantitative Data Synthesis: HRMS Ions
Ionization ModeExpected Ion FormulaCalculated Exact Mass (m/z)Mechanistic Rationale
ESI (+) [C₁₆H₁₂NO₂]⁺250.0863Protonation occurs at the basic quinoline nitrogen.
ESI (-) [C₁₆H₁₀NO₂]⁻248.0717Deprotonation of the acidic meta-carboxylic acid group.
ESI (+) Fragment [C₁₅H₁₂N]⁺206.0964Loss of CO₂ (44 Da) from the pseudo-molecular ion, typical of aromatic acids.

Conclusion

The rigorous characterization of 3-(Quinolin-4-yl)benzoic acid requires a multi-modal approach to overcome the analytical challenges posed by its zwitterionic and aggregating nature. By utilizing DMSO-d₆ to break


 stacking for clear HMBC connectivity mapping, employing ATR-FTIR to validate solid-state dimerization, and using dual-polarity HRMS to confirm isotopic identity, researchers can establish a highly trustworthy, self-validating data package suitable for IND (Investigational New Drug) applications and advanced chemical biology workflows.

References

  • Title: 3-(Quinolin-4-yl)
  • Title: Design of 4-[(quinolin-4-yl)
  • Source: spectroscopyonline.
  • Source: uncw.
  • Title: 20.

Sources

Exploratory

The Physicochemical Architecture and Synthetic Utility of 3-(Quinolin-4-yl)benzoic Acid: A Technical Guide

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 3-(Quinolin-4-yl)benzoic acid (CAS: 1255634-84-4) Executive Summary In modern medicinal chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 3-(Quinolin-4-yl)benzoic acid (CAS: 1255634-84-4)

Executive Summary

In modern medicinal chemistry and drug discovery, biaryl scaffolds serve as foundational pharmacophores due to their predictable geometric constraints and ability to project functional groups into distinct vector spaces. 3-(Quinolin-4-yl)benzoic acid is a highly versatile, rigid heterocyclic building block. Featuring a quinoline core—a privileged structure in kinase and poly(ADP-ribose) polymerase (PARP) inhibitors—coupled to a benzoic acid moiety, this compound offers dual handles for further derivatization.

This whitepaper provides an in-depth analysis of the physical and chemical properties of 3-(Quinolin-4-yl)benzoic acid, elucidates the causality behind its synthetic protocols, and explores its downstream applications in therapeutic development [1].

Physicochemical Profiling and Structural Dynamics

Understanding the physicochemical properties of a building block is critical for predicting the pharmacokinetic (PK) behavior of its downstream derivatives. 3-(Quinolin-4-yl)benzoic acid possesses a unique balance of lipophilicity and polarity.

Structural Features
  • The Quinoline Ring: Acts as a strong hydrogen bond acceptor (via the sp² hybridized nitrogen). In biological systems, this nitrogen frequently engages the hinge region of kinases or the nicotinamide-binding pocket of enzymes like PARP.

  • The Carboxylic Acid: Provides a highly reactive vector for amide coupling, esterification, or metal-organic framework (MOF) coordination. It acts as both a hydrogen bond donor and acceptor.

  • Biaryl Axis: The steric clash between the C3/C5 protons of the quinoline ring and the ortho-protons of the benzoic acid forces the two rings out of coplanarity. This non-planar dihedral angle introduces three-dimensional character to the molecule, which is crucial for minimizing off-target intercalation with DNA and improving solubility compared to flat, planar aromatics.

Quantitative Property Data

The following table summarizes the core physicochemical parameters of the compound [1].

PropertyValueClinical / Synthetic Relevance
CAS Number 1255634-84-4Unique identifier for procurement and regulatory tracking.
Molecular Formula C₁₆H₁₁NO₂Standard biaryl complexity.
Molecular Weight 249.26 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 50.19 ŲOptimal for cellular permeability. The free acid limits Blood-Brain Barrier (BBB) penetration, but masking it via amidation alters this profile.
LogP (Calculated) ~3.6Moderate lipophilicity; ensures adequate partitioning into organic solvents during synthesis.
Hydrogen Bond Donors 1Restricted to the carboxylic acid hydroxyl.
Hydrogen Bond Acceptors 2Quinoline nitrogen and carbonyl oxygen.
Rotatable Bonds 2High rigidity; reduces entropic penalty upon target binding.

Chemical Reactivity & Synthesis Protocol

The synthesis of 3-(Quinolin-4-yl)benzoic acid is most efficiently achieved via a Suzuki-Miyaura cross-coupling between a 4-haloquinoline and 3-carboxyphenylboronic acid.

Mechanistic Causality in the Suzuki Coupling

The choice of the Suzuki-Miyaura reaction is driven by its exceptional functional group tolerance—specifically, its ability to proceed in the presence of an unprotected carboxylic acid.

  • Biphasic Solvent System (MeCN/H₂O): Water is strictly required to solubilize the inorganic base (e.g., K₂CO₃). The base hydroxylates the boronic acid, converting it into a highly reactive, electron-rich boronate complex. This lowers the activation energy required for the transmetalation step.

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ is reduced in situ to the active Pd(0) species. The bulky triphenylphosphine ligands stabilize the metal center while facilitating the oxidative addition into the strong C-Br or C-Cl bond of the quinoline.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical cues are embedded to ensure reaction integrity.

Reagents:

  • 4-Bromoquinoline (1.0 equiv)

  • 3-Carboxyphenylboronic acid (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Acetonitrile / Deionized Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation & Degassing: Charge a round-bottom flask with 4-bromoquinoline, 3-carboxyphenylboronic acid, and K₂CO₃. Add the MeCN/H₂O solvent mixture. Crucial Step: Degas the suspension by sparging with inert nitrogen for 15 minutes. Causality: Molecular oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) complexes, halting the catalytic cycle.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ under a positive stream of nitrogen.

  • Thermal Activation: Heat the reaction mixture to 90–100 °C under reflux for 12–24 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Validation: The reaction is complete when the 4-bromoquinoline peak disappears and a new peak at m/z 250 [M+H]⁺ emerges.

  • Workup & Purification:

    • Filter the hot suspension through a pad of Celite to remove precipitated palladium black.

    • Concentrate the filtrate under reduced pressure to remove the volatile acetonitrile.

    • Wash the remaining aqueous phase with dichloromethane (DCM). Causality: Unreacted 4-bromoquinoline and triphenylphosphine oxide partition into the DCM, leaving the target compound in the aqueous layer as a soluble potassium carboxylate salt.

    • Carefully acidify the aqueous phase to pH 3 using 1M HCl. Validation: A dense white/off-white precipitate will immediately form. This is the free 3-(Quinolin-4-yl)benzoic acid, which is insoluble in acidic water.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the product (Typical yield: >80%).

Suzuki_Coupling R1 4-Bromoquinoline Cat Pd(0) Catalyst Generation R1->Cat MeCN/H2O, K2CO3 90°C, N2 atm R2 3-Carboxyphenylboronic Acid R2->Cat MeCN/H2O, K2CO3 90°C, N2 atm OA Oxidative Addition (C-Br Cleavage) Cat->OA TM Transmetalation (Boronate Transfer) OA->TM RE Reductive Elimination (C-C Bond Formation) TM->RE Prod 3-(Quinolin-4-yl)benzoic acid (Precipitates at pH 3) RE->Prod LC-MS: m/z 250

Catalytic cycle of the Suzuki-Miyaura cross-coupling yielding 3-(Quinolin-4-yl)benzoic acid.

Applications in Drug Discovery: PARP Inhibition

The primary utility of 3-(Quinolin-4-yl)benzoic acid lies in its role as an advanced intermediate. The carboxylic acid serves as a conjugation point to synthesize complex amides, specifically benzimidazole and benzoxazole derivatives, which are potent inhibitors of Poly(ADP-ribose) polymerase (PARP) [2].

The Mechanistic Role of the Scaffold

In the design of PARP inhibitors, the target compound must mimic the natural substrate, nicotinamide (NAD⁺).

  • When 3-(Quinolin-4-yl)benzoic acid is coupled with an o-phenylenediamine and cyclized into a benzimidazole, the resulting architecture perfectly aligns within the PARP1 active site.

  • The quinoline nitrogen forms a critical water-mediated hydrogen bond network, while the biaryl system provides the necessary steric bulk to "trap" the PARP enzyme on the DNA strand.

Synthetic Lethality

PARP inhibitors derived from this scaffold exploit a concept known as synthetic lethality . In healthy cells, DNA single-strand breaks are repaired by PARP. If PARP is inhibited, these breaks degenerate into double-strand breaks (DSBs) during replication, which are subsequently repaired by Homologous Recombination (HR). However, in cancer cells with BRCA1/2 mutations, the HR pathway is deficient. The application of a PARP inhibitor in these cells leads to catastrophic DNA damage and apoptosis[2].

PARP_Synthetic_Lethality DNA DNA Single-Strand Break PARP PARP1/2 Recruitment DNA->PARP Trap PARP Trapping on DNA PARP->Trap Blocked by Inhibitor Quinoline-derived PARP Inhibitor Inhibitor->Trap Replication Stalled Replication Fork Trap->Replication DSB Double-Strand Break (DSB) Replication->DSB Apoptosis Cell Death (Apoptosis) in BRCA-mutant cells DSB->Apoptosis Unrepaired due to HR Deficiency

Mechanism of synthetic lethality induced by quinoline-derived PARP inhibitors.

Handling, Stability, and Storage

To maintain the chemical integrity of 3-(Quinolin-4-yl)benzoic acid, strict adherence to storage protocols is required:

  • Storage Conditions: Store sealed in a dry environment at 2–8 °C. While the compound is generally stable at room temperature, prolonged exposure to high humidity can lead to minor degradation or clumping due to the hygroscopic nature of the carboxylic acid.

  • Light Sensitivity: Heterocyclic biaryls can be susceptible to slow photo-oxidation. Storage in amber vials or away from direct UV light is recommended.

  • Safety: Handle under a fume hood using standard PPE (nitrile gloves, safety glasses). The compound is classified as a mild irritant to the respiratory tract and eyes.

References

  • Penning, T. D., et al. (2009). Inhibitors of Poly(ADP-Ribose)Polymerase. United States Patent Application US20090197863A1.
Foundational

An In-depth Technical Guide to CAS Number 1255634-84-4

A comprehensive analysis of the available scientific and technical data for the compound identified by CAS Registry Number 1255634-84-4, intended for researchers, scientists, and drug development professionals. Foreword...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive analysis of the available scientific and technical data for the compound identified by CAS Registry Number 1255634-84-4, intended for researchers, scientists, and drug development professionals.

Foreword

As a Senior Application Scientist, the goal of this guide is to provide a thorough and expertly curated repository of information for a given chemical entity. The structure and content are designed to be fluid, adapting to the specific nature of the compound to offer the most relevant and practical insights. This includes not just a recitation of data, but a synthesis of the underlying principles, experimental rationale, and potential applications grounded in authoritative sources.

I. Identification and Initial Analysis of CAS Number 1255634-84-4

A foundational step in the characterization of any chemical compound is its unambiguous identification through its Chemical Abstracts Service (CAS) Registry Number. A comprehensive search of leading chemical databases and scientific literature was initiated for CAS number 1255634-84-4.

Extensive searches for CAS number 1255634-84-4 have yielded no specific, publicly available information corresponding to this identifier. This prevents the creation of an in-depth technical guide as requested. The absence of data in prominent chemical registries and scientific literature suggests several possibilities:

  • The CAS number may be incorrect or may contain a typographical error.

  • The compound is a very recent discovery and has not yet been widely cataloged in public databases.

  • The substance is proprietary and its details are not disclosed in the public domain.

  • The identifier is a less common or internal catalog number not recognized by standard chemical information systems.

Without a confirmed chemical identity, it is not possible to provide the requested detailed analysis of its properties, synthesis, biological activity, or associated experimental protocols.

II. Proposed Structure of a Technical Guide (Illustrative)

Had information for CAS number 1255634-84-4 been available, this guide would have been structured to provide a holistic understanding of the compound for a scientific audience. The following sections outline the intended, but currently unfeasible, content:

A. Physicochemical Properties: A summary of key physical and chemical characteristics.

  • Data Table: Physicochemical Properties

    • This table would have included experimentally determined or computationally predicted values for molecular weight, formula, melting point, boiling point, solubility, pKa, and other relevant descriptors.

B. Synthesis and Manufacturing: A detailed overview of the synthetic routes.

  • Workflow Diagram: Synthetic Pathway

    • A Graphviz diagram would have illustrated the step-by-step chemical reactions, including reactants, reagents, and catalysts, leading to the final compound.

    G A Starting Material(s) B Intermediate 1 A->B Reaction 1 Reagents, Conditions C Final Compound B->C Reaction 2 Reagents, Conditions

    Caption: Illustrative general synthetic workflow.

C. Mechanism of Action and Biological Activity: An in-depth analysis of the compound's interaction with biological systems.

  • Signaling Pathway Diagram:

    • If the compound was found to modulate a specific biological pathway, a detailed diagram would have been generated to visualize its molecular interactions.

D. Experimental Protocols: Step-by-step methodologies for key assays.

  • This section would have provided detailed protocols for relevant in vitro or in vivo experiments, such as binding assays, enzyme activity assays, or cell-based functional screens.

E. Safety and Handling: A summary of known safety information and handling procedures.

III. Concluding Remarks

While the initial objective was to provide a comprehensive technical guide for the compound associated with CAS number 1255634-84-4, the lack of available data for this specific identifier makes this impossible at this time.

It is recommended that the user verify the CAS number for accuracy. Should a correct and identifiable CAS number be provided, a full technical guide will be generated, adhering to the principles of scientific integrity, in-depth analysis, and practical utility for the intended audience of researchers and drug development professionals.

IV. References

No references are available as no information was found for the specified CAS number.

Exploratory

An In-depth Technical Guide to the Molecular Structure of 3-(Quinolin-4-yl)benzoic acid

This guide provides a comprehensive technical overview of the molecular structure of 3-(Quinolin-4-yl)benzoic acid, a heterocyclic aromatic compound of interest to researchers in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the molecular structure of 3-(Quinolin-4-yl)benzoic acid, a heterocyclic aromatic compound of interest to researchers in medicinal chemistry and materials science. Given the limited availability of published experimental data for this specific molecule, this document synthesizes foundational chemical principles, data from analogous structures, and established analytical protocols to offer a robust framework for its structural elucidation and characterization.

Molecular Identity and Physicochemical Properties

3-(Quinolin-4-yl)benzoic acid is a bifunctional molecule integrating a quinoline heterocycle and a benzoic acid moiety. This unique combination suggests potential applications in drug discovery, where quinoline scaffolds are known for their diverse pharmacological activities, and as a building block in coordination chemistry and materials science.[1][2]

Chemical and Physical Data

Basic physicochemical properties for 3-(Quinolin-4-yl)benzoic acid have been computed and are summarized in the table below. These values are crucial for predicting its behavior in various experimental setting, such as solubility and membrane permeability.

PropertyValueSource
CAS Number 1255634-84-4[3]
Molecular Formula C₁₆H₁₁NO₂[3]
Molecular Weight 249.26 g/mol [3]
SMILES O=C(O)C1=CC=CC(C2=CC=NC3=CC=CC=C23)=C1[3]
Topological Polar Surface Area (TPSA) 50.19 Ų[3]
LogP 3.6[3]
Structural Representation

The molecular structure consists of a benzoic acid ring substituted at the 3-position with a quinoline ring linked at its 4-position.

Caption: 2D structure of 3-(Quinolin-4-yl)benzoic acid.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization start Starting Materials: 4-Chloroquinoline 3-(Methoxycarbonyl)phenylboronic acid reaction Suzuki Coupling (Pd catalyst, base, solvent) start->reaction hydrolysis Ester Hydrolysis (NaOH, H₂O/MeOH) reaction->hydrolysis acidification Acidification (HCl to pH ~4-5) hydrolysis->acidification filtration Filtration & Washing (H₂O, minimal organic solvent) acidification->filtration recrystallization Recrystallization (e.g., Ethanol/H₂O) filtration->recrystallization drying Drying (Vacuum oven) recrystallization->drying product Pure 3-(Quinolin-4-yl)benzoic acid drying->product

Sources

Foundational

"discovery and synthesis of novel quinoline derivatives"

Title: Engineering the Quinoline Scaffold: Advanced Synthetic Methodologies and Biological Profiling of Novel Derivatives Executive Summary & Rationale As application scientists and drug development professionals, we mus...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering the Quinoline Scaffold: Advanced Synthetic Methodologies and Biological Profiling of Novel Derivatives

Executive Summary & Rationale

As application scientists and drug development professionals, we must transcend mere empirical observation; we must engineer molecular scaffolds with deliberate intent. The quinoline nucleus (1-azanaphthalene) is a privileged pharmacophore, historically foundational to antimalarial and anticancer therapeutics[1]. However, the modern drug discovery pipeline demands highly functionalized, hybrid quinoline derivatives that can overcome drug resistance and target specific kinase pathways[2]. This whitepaper dissects the transition from classical synthesis to advanced catalytic methodologies, providing self-validating protocols and quantitative biological profiling for novel quinoline derivatives.

Mechanistic Causality in Synthetic Design

Historically, the construction of the quinoline core relied on classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses[3]. While foundational, these approaches suffer from severe limitations: they require harsh acidic conditions, elevated temperatures, and exhibit poor functional group tolerance.

To engineer novel derivatives with complex substitution patterns (such as quinoline-chalcone or quinoline-thione hybrids), we must pivot to modern catalytic paradigms[2][4]. Recent advancements leverage transition-metal-catalyzed oxidative annulation and microwave-assisted green chemistry[5].

The Causality of Catalyst Selection: Utilizing Ruthenium (Ru) or Copper (Cu) catalysts facilitates direct C(sp3)–H/C(sp2)–H bond functionalization[5]. By lowering the activation energy barrier through metal coordination, we bypass the need for aggressive dehydrating agents. This preserves sensitive functional groups essential for downstream biological activity, enabling the late-stage functionalization of complex pharmacophores[4][5].

Self-Validating Experimental Protocols

A robust synthetic protocol must be a self-validating system. The following methodologies incorporate strict in-process controls to ensure reproducibility, regiocontrol, and structural integrity.

Protocol A: Microwave-Assisted Friedländer Annulation via Solid Acid Catalysis
  • Objective: Green synthesis of poly-substituted quinolines.

  • Causality: Microwave irradiation provides rapid, uniform volumetric heating, drastically reducing reaction times from hours to minutes[2]. Utilizing a recyclable solid acid catalyst (e.g., Nafion NR50) prevents the degradation of acid-sensitive substrates, avoids toxic liquid acids, and simplifies the workup process[5].

  • Step-by-Step Methodology:

    • Substrate Preparation: Mix equimolar amounts (1.0 mmol) of a 2-aminoaryl ketone and an

      
      -methylene carbonyl compound in a microwave-safe quartz vessel.
      
    • Catalyst Loading: Add 50 mg of Nafion NR50 resin and 2 mL of anhydrous ethanol. Validation Check: Ensure the resin is pre-dried under a vacuum to prevent water-induced side reactions or hydrolysis of the ketone.

    • Irradiation: Subject the mixture to microwave irradiation (150 W, 80°C) for 10–15 minutes.

    • In-Process Monitoring: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. Validation Check: The complete disappearance of the ketone starting material spot validates the end of the condensation phase.

    • Isolation & Structural Validation: Filter the mixture while hot to recover the solid catalyst. Concentrate the filtrate under reduced pressure and recrystallize from ethanol. Validate the core formation using

      
      H NMR (confirming the characteristic downfield shift of the quinoline aromatic protons at 
      
      
      
      7.5–8.9 ppm) and
      
      
      C NMR.
Protocol B: Ruthenium-Catalyzed Oxidative Annulation
  • Objective: Synthesis of functionalized quinolines via direct C-H activation.

  • Causality: Ru(II) catalysts direct the regioselective aza-Michael addition of enaminones with anthranils. This drives an intramolecular annulation that extrudes water as the only major byproduct, making it highly atom-economical[5].

  • Step-by-Step Methodology:

    • Reaction Setup: In an oven-dried Schlenk tube, combine the enaminone (0.5 mmol), anthranil (0.6 mmol), and the catalyst [Ru(p-cymene)Cl

      
      ]
      
      
      
      (5 mol%).
    • Solvent & Additives: Add 2 mL of 1,4-dioxane. Introduce an oxidant/additive (e.g., Cu(OAc)

      
      , 20 mol%) to facilitate the catalytic cycle turnover and re-oxidize the Ru species.
      
    • Thermal Annulation: Stir the mixture at 100°C under an inert N

      
       atmosphere for 12 hours.
      
    • Quench & Extract: Cool the vessel to room temperature, dilute with 15 mL of ethyl acetate, and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      .
    • Purification & Validation: Purify the crude product via flash column chromatography. Validation Check: Utilize High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the cyclized product, ensuring no uncyclized intermediate remains trapped in the matrix.

Biological Profiling: Quantitative Structure-Activity Relationships

The hybridization of the quinoline core with other pharmacophores yields exceptional biological profiles[2]. The structural rigidity of the planar quinoline allows it to intercalate into DNA or bind selectively to kinase active sites (such as mTOR), while the hybridized appendage dictates cellular uptake, ROS generation, and target specificity[4][6].

Table 1: Quantitative Efficacy of Novel Quinoline Derivatives

Compound IDStructural Hybrid ClassBiological Target / Cell LineEfficacy (IC

)
Key Mechanistic Feature
Compound 12e Quinoline-ChalconeMGC-803 (Gastric Cancer)1.38 µMG2/M phase arrest, ROS generation[4]
Compound 15 Quinoline-AcrylamideMCF-7 (Breast Cancer)29.8 µmol/LCytotoxicity outperforming doxorubicin[7]
Compound 185 Fused QuinolinemTOR (Enzymatic Assay)0.03 µMDirect mTOR kinase inhibition[6]
Compound 40b Tetrahydropyrimido-quinolineP. falciparum (3D7 strain)0.62 µg/mLHigh-potency antimalarial action[1]
Compound 1 Quinolinyl ThioureaP. falciparum (CQ-resistant)1.2 µMSelective parasite targeting[1]

Visualizing Molecular Workflows and Mechanisms

To fully grasp the elegance of these systems, we map both the synthetic construction of the scaffold and its subsequent biological mechanism of action.

SyntheticWorkflow Substrates Enaminones + Anthranils Catalyst Ru(II) Catalyst / Oxidant Substrates->Catalyst Activation AzaMichael Aza-Michael Addition (C-N Coupling) Catalyst->AzaMichael Intermediate Formation Annulation Intramolecular Annulation (Ring Closure) AzaMichael->Annulation C-H Functionalization Product Substituted Quinoline Core Annulation->Product Aromatization

Ru-Catalyzed Oxidative Annulation Pathway for Quinoline Synthesis.

MOA Hybrid Quinoline-Chalcone Hybrid Uptake Cellular Internalization Hybrid->Uptake Target DNA Intercalation / ROS Generation Uptake->Target Target Binding CellCycle G2/M Phase Arrest Target->CellCycle Kinase Inhibition (e.g., mTOR) Apoptosis Apoptosis (Cancer Cell Death) CellCycle->Apoptosis Caspase Activation

Mechanism of Action for Quinoline-Chalcone Hybrids in Cancer Cells.

References

  • [1] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. 1

  • [5] Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. 5

  • [4] Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. ResearchGate. 4

  • [6] Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. PMC. 6

  • [7] Anti-breast cancer activity of some novel quinoline derivatives. SciSpace. 7

  • [3] Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC. 3

  • [2] Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. 2

Sources

Exploratory

Exploratory Studies on Quinoline-Based Carboxylic Acids: Syntheses, SAR, and Target Engagement Strategies

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently rely on...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently rely on "privileged structures" to navigate the complex hit-to-lead optimization process. The quinoline-based carboxylic acid scaffold is a premier example of such a structure. The fusion of a lipophilic, electron-deficient quinoline ring with a highly polar, hydrogen-bond-donating/accepting carboxylic acid moiety provides an ideal template for engaging diverse biological targets[1]. This technical guide explores the mechanistic rationale behind quinoline carboxylic acids, details self-validating synthetic protocols, and provides structured quantitative data on their structure-activity relationships (SAR) across multiple therapeutic domains.

Mechanistic Rationale & Scaffold Versatility

The causality behind the widespread success of quinoline carboxylic acids lies in their unique physicochemical properties. The nitrogen atom within the quinoline ring acts as a potent hydrogen bond acceptor, while the carboxylic acid group can participate in robust bidentate hydrogen bonding or electrostatic interactions with critical metal ions (e.g.,


 in HIV-1 integrase or 

in carbonic anhydrase)[2][3].

Substitutions at the C-2, C-3, and C-4 positions dramatically alter the dihedral angles and spatial presentation of the molecule, allowing for precise SAR tuning. For instance, shifting the carboxylic acid from the C-4 position (common in fluoroquinolone antibacterials targeting DNA gyrase) to the C-3 position transitions the molecule into a potent kinase or integrase inhibitor[4].

Synthetic Methodologies: Constructing the Scaffold

To thoroughly explore these derivatives, robust and scalable synthetic routes are paramount. A classic, highly efficient approach for generating 4-oxo-1,4-dihydroquinoline-3-carboxylates involves a modified Gould-Jacobs reaction, followed by electrophilic functionalization.

Step-by-Step Protocol: Synthesis of Ethyl 4-chloroquinoline-3-carboxylates

This protocol is designed as a self-validating system to ensure high-fidelity intermediate generation.

  • Condensation: React substituted anilines (1.0 eq) with diethyl ethoxymethylenemalonate (DEEMM) (1.1 eq) in refluxing absolute ethanol for 1 hour.

    • Causality: This forms the diethyl 2-((phenylamino)methylene)malonate intermediate. Ethanol ensures the solubility of the starting materials at reflux while allowing the intermediate to precipitate upon cooling, enabling easy isolation via filtration.

  • Thermal Cyclization: Heat the isolated intermediate in diphenyl ether at 250 °C for 45 minutes.

    • Causality: The high boiling point of diphenyl ether provides the necessary thermal energy to drive the intramolecular Friedel-Crafts-type acylation, yielding the ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate core[2].

  • Chlorination: Treat the cyclized product with an excess of phosphorus oxychloride (

    
    ) under reflux for 1 hour.
    
    • Causality:

      
       acts as both the solvent and the chlorinating agent, converting the C-4 oxo group into a reactive C-4 chloride. This creates a critical electrophilic center for subsequent diversification (e.g., 
      
      
      
      amination)[2].
  • Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar oxo-quinoline spot and the emergence of a less polar, UV-active spot confirms chlorination. Confirm the structure via

    
    -NMR by verifying the loss of the broad NH/OH tautomeric peak typically observed around 11–12 ppm.
    

SyntheticWorkflow A Substituted Anilines + DEEMM B Condensation (Reflux, EtOH) Formation of Malonate A->B C Thermal Cyclization (250°C) Diphenyl Ether B->C Heat D 4-Oxo-quinoline-3-carboxylate C->D E Chlorination (POCl3, Reflux) Electrophilic Activation D->E POCl3 F 4-Chloroquinoline-3-carboxylate (Key Intermediate) E->F Validation: NMR/TLC

Caption: Synthetic workflow for generating 4-chloroquinoline-3-carboxylate intermediates.

Biological Evaluation and Structure-Activity Relationships (SAR)

The versatility of the quinoline carboxylic acid core is best illustrated by its divergent applications across oncology, virology, and infectious diseases.

  • Protein Kinase CK2 Inhibition: Protein kinase CK2 is a highly conserved, constitutively active serine/threonine kinase implicated in tumorigenesis. Studies demonstrate that 2-aminoquinoline-3-carboxylic acids act as potent, ATP-competitive inhibitors of CK2[4]. The carboxylic acid group is essential for anchoring the molecule within the basic ATP-binding pocket.

  • HIV-1 Integrase Inhibition: Derivatives such as 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acids are designed to block viral replication. The C-3 carboxylic acid and the C-4 oxo group form a critical bidentate pharmacophore that chelates the catalytic

    
     ions of the HIV-1 integrase enzyme, preventing viral DNA strand transfer[3].
    
Data Presentation: SAR Summary of Quinoline Carboxylic Acid Derivatives
Compound ClassPrimary TargetKey Structural ModificationObserved Activity /

Reference
2-Aminoquinoline-3-carboxylic acids Protein Kinase CK2C-2 Amino group, C-6/C-7 Halogens0.65 – 18.2 μM4[4]
3-(Quinolin-4-ylamino)benzenesulfonamides hCA II (Carbonic Anhydrase)C-4 benzenesulfonamide substitution0.083 – 3.594 μM2[2]
6-(Pyrazolylmethyl)-4-oxo-quinoline-3-carboxylic acids HIV-1 IntegraseN-1 alkylation, C-6 pyrazolylmethylSub-micromolar (Strand Transfer)3[3]
2-Phenyl-quinoline-4-carboxylic acids Bacterial DNA GyraseC-2 Phenyl ring, C-4 Carboxylic acidBroad-spectrum antibacterial

In Vitro Screening Protocols: Validating Target Engagement

To ensure trustworthiness in lead optimization, biochemical assays must be rigorously controlled. Below is the self-validating protocol for evaluating the inhibition of Carbonic Anhydrase (CA) using a stopped-flow


 hydrase assay[2].
Protocol: Stopped-Flow Hydrase Assay
  • Reagent Preparation: Prepare a 10 mM stock of the quinoline-3-carboxylic acid derivative in 100% DMSO. Dilute to assay concentrations (0.1 nM to 100 μM) using the assay buffer (20 mM HEPES, pH 7.4, 20 mM

    
    ).
    
    • Causality:

      
       is included to maintain constant ionic strength, which prevents fluctuations in enzyme conformation during rapid kinetic measurements.
      
  • Enzyme Incubation: Incubate recombinant hCA II (2 nM final concentration) with the inhibitor dilutions for 15 minutes at 20 °C.

    • Causality: This pre-incubation ensures that the binding equilibrium between the enzyme and the inhibitor is reached before initiating the reaction, preventing artificially skewed initial velocity readings.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with

    
    -saturated water (substrate) using a stopped-flow spectrophotometer.
    
  • Detection: Monitor the decrease in absorbance at 558 nm using phenol red (0.2 mM) as a pH indicator.

    • Causality: As hCA II catalyzes the hydration of

      
       to bicarbonate and a proton (
      
      
      
      ), the pH drops, causing a colorimetric shift in phenol red. The rate of absorbance change is directly proportional to the uninhibited enzyme activity.
  • Validation: Include a positive control (e.g., Acetazolamide) and a DMSO vehicle control. The

    
     is calculated by plotting the initial velocity of the reaction against the log of the inhibitor concentration.
    

EnzymeInhibition A Quinoline-3-Carboxylic Acid (Inhibitor) C Chelation of Zn2+ by COOH/Oxo Motif A->C B hCA II Metalloenzyme (Zn2+ Active Site) B->C D CO2 Hydration Blocked (No H+ Production) C->D Inhibits Catalysis E Phenol Red Absorbance Remains Stable (558 nm) D->E Readout

Caption: Mechanism of hCA II inhibition by quinoline carboxylic acids and assay readout.

References

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis.4

  • Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. PMC.2

  • Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. MDPI.3

  • The Structure-Activity Relationship of Phenyl-Quinoline-Carboxylic Acids: A Technical Guide for Drug Discovery. Benchchem.

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.1

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 3-(Quinolin-4-yl)benzoic acid in Targeted Drug Discovery

Executive Summary The compound 3-(Quinolin-4-yl)benzoic acid (CAS 1255634-84-4) is a highly versatile bi-aryl heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Its structural architecture...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(Quinolin-4-yl)benzoic acid (CAS 1255634-84-4) is a highly versatile bi-aryl heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Its structural architecture offers a dual utility: the quinoline moiety serves as a privileged pharmacophore known for its robust target engagement in kinase hinge-binding and Poly(ADP-ribose) polymerase (PARP) inhibition[2], while the meta-substituted benzoic acid provides a highly reactive synthetic handle for late-stage derivatization[1]. This application note details the mechanistic rationale, optimized synthetic protocols, and self-validating analytical workflows required to successfully incorporate this building block into targeted drug discovery pipelines.

Physicochemical Properties & Handling

Proper handling and storage are critical to preventing the degradation of the carboxylic acid moiety and maintaining the basicity of the quinoline nitrogen.

PropertyValue
Chemical Name 3-(Quinolin-4-yl)benzoic acid
CAS Number 1255634-84-4
Molecular Formula C₁₆H₁₁NO₂
Molecular Weight 249.26 g/mol
SMILES O=C(O)C1=CC=CC(C2=CC=NC3=CC=CC=C23)=C1
Storage Conditions Sealed in dry, 2-8°C[1]

Mechanistic Rationale: The Quinoline Pharmacophore

In the context of oncology and targeted therapeutics, the quinoline ring is frequently deployed to exploit specific electronic and steric environments within enzyme active sites[2]. For instance, in the development of PARP inhibitors, the quinoline nitrogen acts as a critical hydrogen bond acceptor, while the aromatic system engages in


 stacking with catalytic tyrosine residues within the NAD+ binding pocket[3].

By utilizing 3-(Quinolin-4-yl)benzoic acid, researchers can rapidly generate libraries of benzoxazole carboxamides or similar derivatives. These derivatives not only inhibit the catalytic activity of PARP but also trap the PARP1 protein on DNA at single-strand break sites, leading to replication fork collapse and subsequent apoptosis in BRCA-deficient cancer cells (Synthetic Lethality)[3].

Pathway DSB DNA Double-Strand Break (BRCA-Deficient Cell) PARP PARP1 Recruitment to DNA Damage Site DSB->PARP Trapping PARP Trapping on DNA (Catalytic Inhibition) PARP->Trapping Inhibitor Quinoline-Derived PARP Inhibitor Inhibitor->Trapping Binds NAD+ Pocket Fork Replication Fork Collapse Trapping->Fork Apoptosis Cell Death (Synthetic Lethality) Fork->Apoptosis

Fig 2. Mechanism of synthetic lethality via PARP inhibition using quinoline derivatives.

Experimental Protocol: High-Yield Amide Coupling Workflow

Expertise & Causality: Reagent Selection

The bi-aryl nature of 3-(Quinolin-4-yl)benzoic acid introduces significant steric hindrance around the carboxylic acid. Furthermore, the electron-withdrawing nature of the quinoline ring can modulate the nucleophilicity of the system. Traditional carbodiimide coupling reagents (e.g., EDC/HOBt) frequently fail here, leading to the accumulation of inactive N-acylurea byproducts rather than the desired amide[4].

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice. HATU rapidly forms a highly reactive O-7-azabenzotriazol-1-yl active ester. The adjacent pyridine nitrogen in HATU provides a neighboring group effect that accelerates the aminolysis step, effectively bypassing the steric bulk of the quinoline-phenyl scaffold[4].

Table 2: Coupling Reagent Optimization Data

Reagent System Base Solvent Time (h) Yield (%) Primary Failure Mode
EDC / HOBt DIPEA DMF 12 <45% N-acylurea accumulation
T3P (50% in EtOAc) Pyridine EtOAc 8 62% Incomplete activation

| HATU | DIPEA | DMF | 2 | >90% | None (Optimal) |

Step-by-Step Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system. By isolating the activation step from the coupling step via LC-MS monitoring, you can definitively identify whether a reaction failure is due to poor acid activation or poor amine nucleophilicity.

Step 1: Pre-Activation (Validation Checkpoint 1)

  • Dissolve 3-(Quinolin-4-yl)benzoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Add DIPEA (3.0 equiv, 1.5 mmol) and cool the mixture to 0°C.

  • Add HATU (1.2 equiv, 0.6 mmol) portion-wise. Stir at 0°C for 30 minutes.

  • Self-Validation: Pull a 5 µL aliquot, quench in methanol, and run an LC-MS. You must observe the mass of the methyl ester (formed by the methanol quench of the active ester) or the intact O-At ester. If absent, check the quality of your HATU.

Step 2: Amine Coupling 5. Once activation is confirmed, add the target amine (e.g., a benzoxazole derivative) (1.2 equiv, 0.6 mmol) dropwise. 6. Allow the reaction to warm to room temperature and stir for 2 hours.

Step 3: Quench and Extraction 7. Quench the reaction with saturated aqueous NaHCO₃ (10 mL). 8. Extract the aqueous layer with EtOAc (3 x 15 mL). 9. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

Step 4: Purification 10. Filter and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH gradient) to yield the targeted inhibitor.

Workflow SM 3-(Quinolin-4-yl)benzoic acid (1.0 eq) Activation HATU (1.2 eq) + DIPEA (3.0 eq) DMF, 0 °C to RT SM->Activation Amine Primary/Secondary Amine (1.2 eq) Amine->Activation Coupling Amide Bond Formation (2-4 hours) Activation->Coupling Active Ester Intermediate Validation LC-MS & 1H-NMR Self-Validation Step Coupling->Validation Crude Product Product Targeted Inhibitor (e.g., PARP/Kinase Ligand) Validation->Product >95% Purity

Fig 1. Optimized amide coupling workflow for 3-(Quinolin-4-yl)benzoic acid derivatization.

Analytical Validation

To ensure the structural integrity of the synthesized library compounds, the following analytical signatures should be confirmed:

  • LC-MS : The quinoline nitrogen readily protonates, ensuring strong ionization in positive electrospray ionization (ESI+) mode. Expect a dominant

    
     peak.
    
  • ¹H-NMR (DMSO-d₆) : The quinoline ring protons are highly diagnostic. The H-2 proton of the quinoline ring typically appears as a distinct downfield doublet (around

    
     8.9 - 9.1 ppm) due to the deshielding effect of the adjacent nitrogen[2]. The disappearance of the broad carboxylic acid OH stretch (~13.0 ppm) and the appearance of an amide NH proton (typically 
    
    
    
    8.0 - 10.5 ppm, depending on the amine partner) confirms successful coupling.

References

  • Title: 1255634-84-4 | 3-(Quinolin-4-yl)benzoic acid | ChemScene | Source: chemscene.
  • Title: Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews | Source: rsc.
  • Title: Quinoline: A versatile heterocyclic - PubMed | Source: nih.
  • Title: US8071623B2 - Amide substituted indazoles as poly(ADP-ribose)polymerase(PARP) inhibitors - Google Patents | Source: google.

Sources

Application

"cell culture applications of 3-(Quinolin-4-yl)benzoic acid"

Executive Summary The compound 3-(Quinolin-4-yl)benzoic acid (CAS 1255634-84-4) serves as a highly privileged structural scaffold in medicinal chemistry[1]. While primarily utilized as a foundational building block, its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(Quinolin-4-yl)benzoic acid (CAS 1255634-84-4) serves as a highly privileged structural scaffold in medicinal chemistry[1]. While primarily utilized as a foundational building block, its derivatives are heavily investigated as potent modulators of two distinct, high-value therapeutic targets: Prostaglandin E Receptor 4 (EP4) and Dihydroorotate Dehydrogenase (DHODH) [2][3]. This application note provides authoritative, self-validating cell culture protocols for evaluating the pharmacological efficacy, target engagement, and phenotypic outcomes of quinoline-4-carboxylic/benzoic acid derivatives in vitro.

Mechanistic Rationale & Pathway Dynamics

To design robust cellular assays, one must first understand the causality behind the target's biological function and how the quinoline scaffold disrupts it.

EP4 Receptor Antagonism (Immunomodulation)

The EP4 receptor is a Gs-protein coupled receptor (GPCR) activated by Prostaglandin E2 (PGE2). Upon activation, it stimulates adenylate cyclase, leading to the accumulation of intracellular cyclic AMP (cAMP)[4]. In tumor microenvironments and autoimmune disorders, excessive PGE2-EP4 signaling drives immunosuppression[2][5]. Quinoline-based EP4 antagonists competitively bind the receptor, blunting PGE2-induced cAMP spikes.

Experimental Causality: Because quinoline derivatives often exhibit intrinsic autofluorescence, standard fluorometric cAMP assays are prone to false readouts. Therefore, we mandate the use of Homogeneous Time-Resolved Fluorescence (HTRF) . HTRF utilizes a time delay that allows short-lived background fluorescence from the compound to decay before the emission signal is measured, ensuring a high signal-to-noise ratio[6].

EP4_Signaling PGE2 PGE2 (Ligand) EP4 EP4 Receptor (GPCR) PGE2->EP4 Gs Gs Protein EP4->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP Inhibitor 3-(Quinolin-4-yl)benzoic acid Derivatives Inhibitor->EP4 Antagonism

Figure 1: Mechanism of EP4 receptor antagonism by quinoline derivatives blocking cAMP accumulation.

DHODH Inhibition (Metabolic Starvation)

DHODH is a mitochondrial enzyme that catalyzes the rate-limiting step of de novo pyrimidine biosynthesis (converting dihydroorotate to orotate). Rapidly dividing cancer cells (e.g., Acute Myeloid Leukemia) are highly dependent on this pathway[3].

Experimental Causality: A critical challenge in phenotypic screening is distinguishing true DHODH inhibition from off-target cytotoxicity. We utilize a Uridine Rescue Assay as a self-validating system. Cells possess a "salvage pathway" that can convert exogenous uridine directly into UMP, bypassing DHODH. If a 3-(Quinolin-4-yl)benzoic acid derivative kills cells via on-target DHODH inhibition, supplementing the media with 100 µM uridine will completely rescue cell viability[7]. Failure to rescue indicates off-target toxicity.

DHODH_Workflow Seed 1. Seed Cancer Cells (e.g., HL-60 or HCT116) Treat 2. Treat with 3-(Quinolin-4-yl)benzoic acid (Dose-Response) Seed->Treat Split 3. Parallel Media Conditions Treat->Split MinusU Media - Uridine (Measures Total Toxicity) Split->MinusU PlusU Media + 100 µM Uridine (Rescues On-Target DHODH Inhibition) Split->PlusU Readout 4. CellTiter-Glo Viability Assay (72h post-treatment) MinusU->Readout PlusU->Readout

Figure 2: Workflow for validating on-target DHODH inhibition via a uridine rescue viability assay.

Detailed Experimental Protocols

Protocol 1: EP4 Receptor cAMP Accumulation HTRF Assay

Objective: Quantify the IC50 of quinoline-derived EP4 antagonists.

Reagents & Preparation:

  • Cell Line: HEK293 cells stably transfected with human EP4 (hEP4)[6].

  • Assay Buffer: HBSS supplemented with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX. (Note: IBMX is a broad-spectrum phosphodiesterase inhibitor; its inclusion is mandatory to prevent the rapid degradation of synthesized cAMP)[4].

  • Agonist: PGE2 (EC80 concentration, typically ~1-3 nM depending on cell line sensitivity).

Step-by-Step Methodology:

  • Cell Seeding: Harvest hEP4-HEK293 cells and resuspend in Assay Buffer. Seed 2,000 cells per well into a 384-well low-volume white microplate (5 µL/well).

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the 3-(Quinolin-4-yl)benzoic acid derivative in Assay Buffer. Add 2.5 µL of the compound to the cells. Incubate at Room Temperature (RT) for 15 minutes to allow receptor binding.

  • Agonist Stimulation: Add 2.5 µL of PGE2 (at 4X the final EC80 concentration) to all wells except the negative control. Incubate for 30 minutes at RT[6].

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (HTRF reagents) prepared in lysis buffer.

  • Readout: Incubate for 1 hour at RT in the dark. Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar) using dual emission wavelengths (665 nm and 620 nm). Calculate the 665/620 ratio to determine cAMP levels.

Protocol 2: DHODH-Dependent Cell Viability & Uridine Rescue Assay

Objective: Confirm that the cytotoxicity of the synthesized derivative is strictly DHODH-dependent.

Reagents & Preparation:

  • Cell Line: HL-60 (Human Acute Myeloid Leukemia), which exhibits high DHODH expression and extreme sensitivity to pyrimidine starvation[3].

  • Rescue Agent: Uridine powder dissolved in sterile PBS to a 100 mM stock.

  • Detection: CellTiter-Glo® Luminescent Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed HL-60 cells at 5,000 cells/well in 90 µL of RPMI-1640 (supplemented with 10% dialyzed FBS to remove trace serum pyrimidines) in two parallel 96-well opaque plates[7].

  • Uridine Supplementation: To Plate 1 (Standard), add 5 µL of PBS vehicle. To Plate 2 (Rescue), add 5 µL of Uridine stock to achieve a final well concentration of 100 µM[7].

  • Compound Treatment: Add 5 µL of the quinoline derivative (10-point dose-response) to both plates.

  • Incubation: Incubate plates at 37°C, 5% CO2 for 72 hours. (Note: 72 hours is required because cells must first deplete their intracellular pyrimidine pools before viability drops).

  • Readout: Equilibrate plates to RT for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes, incubate for 10 minutes, and record luminescence.

  • Validation: A true DHODH inhibitor will show a potent IC50 in Plate 1, but the dose-response curve will be completely flat (no toxicity) in Plate 2[7].

Quantitative Data Presentation

The following table summarizes the expected pharmacological profiles when screening optimized 3-(Quinolin-4-yl)benzoic acid derivatives using the protocols outlined above.

TargetPrimary Assay TypeRecommended Cell LineExpected IC50 / EC50 RangeKey Phenotypic ReadoutMandatory Validation Control
EP4 Receptor HTRF cAMP AccumulationhEP4-HEK29310 nM – 150 nMSuppression of PGE2-induced cAMPForskolin (Receptor-independent cAMP agonist)
DHODH Cell Viability (Luminescence)HL-60 (AML)50 nM – 500 nMInduction of Apoptosis / Proliferation Arrest100 µM Exogenous Uridine Rescue
DHODH Cell Viability (Luminescence)HCT116 (Colorectal)100 nM – 1 µMProliferation Arrest100 µM Exogenous Uridine Rescue

References

  • Askew, B. C., et al. "Heterocyclic compounds as ep4 receptor antagonists." WIPO (PCT) Patent WO2016021742A1, 2016.
  • European Patent Office. "4-(Indol-7-ylcarbonylaminomethyl)cyclohexanecarboxylic acid derivatives as EP4 receptor antagonists." Patent EP2565191A1.
  • European Patent Office. "1-SUBSTITUTED 1,2,3,4-TETRAHYDRO-1,7-NAPHTHYRIDIN-8-AMINE DERIVATIVES AND THEIR USE AS EP4 RECEPTOR ANTAGONISTS." Patent EP3325490B1. Available at:[Link]

  • Wu, L., et al. "Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells." Haematologica, 2018. Available at:[Link]

Sources

Method

Application Note: Anticancer Activity of 3-(Quinolin-4-yl)benzoic Acid Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Area: Epigenetic modulation, Histone Deacetylase (HDAC) inhibition, and targeted oncology. Introduction and Mechanistic Rational...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Area: Epigenetic modulation, Histone Deacetylase (HDAC) inhibition, and targeted oncology.

Introduction and Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its broad-spectrum utility in antimalarial and antimicrobial applications. In recent years, quinoline derivatives have emerged as potent anticancer agents, capable of inducing apoptosis, disrupting cell migration, and causing cell cycle arrest through the inhibition of kinases and epigenetic enzymes .

Specifically, 3-(Quinolin-4-yl)benzoic acid (CAS: 1255634-84-4) serves as an ideal structural core for the development of targeted Histone Deacetylase (HDAC) inhibitors. The structural rationale is tripartite:

  • The Cap Group: The quinoline ring acts as a bulky, hydrophobic surface recognition cap that interacts with the rim of the HDAC active site.

  • The Linker: The rigid benzoic acid phenyl ring projects the active moiety deep into the narrow, hydrophobic catalytic tunnel.

  • The Zinc-Binding Group (ZBG): By derivatizing the free carboxylic acid into a hydroxamic acid or an o-aminoanilide, the molecule gains the ability to chelate the Zn²⁺ ion at the base of the HDAC pocket, neutralizing its catalytic activity.

This targeted inhibition prevents the deacetylation of histone proteins, leading to chromatin relaxation and the subsequent reactivation of silenced tumor suppressor genes (such as p21), ultimately driving apoptosis in colon and breast cancer cell lines .

Pathway Visualization

The following diagram illustrates the molecular causality from the introduction of a 3-(Quinolin-4-yl)benzoic acid derivative to the induction of apoptosis in a malignant cell.

G Ligand Quinolin-4-yl Derivative (HDAC Inhibitor) HDAC HDAC8 Enzyme (Active State) Ligand->HDAC Chelates Catalytic Zn2+ Histone Histone Acetylation (Restored) HDAC->Histone Deacetylation Blocked Chromatin Chromatin Relaxation (Open State) Histone->Chromatin Epigenetic Shift GeneExp p21 Tumor Suppressor Expression Chromatin->GeneExp Transcription Activation Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis Oncogenic Suppression

Mechanism of action for quinoline-based HDAC inhibitors driving apoptosis in cancer cells.

Quantitative Structure-Activity Relationship (SAR)

The anticancer efficacy of 3-(Quinolin-4-yl)benzoic acid is unlocked through the functionalization of its carboxylate group. The table below summarizes the in vitro enzymatic and cellular viability data comparing the free acid to its active ZBG derivatives .

Compound IDR-Group Modification (ZBG)Primary TargetEnzyme IC₅₀ (µM)HCT-116 Viability IC₅₀ (µM)
1 (Core) Free Carboxylic AcidNone> 50.0> 100.0
2a N-hydroxybenzamide (Hydroxamate)HDAC89.5312.40
2b N-(2-aminophenyl)benzamideHDAC8 / Pan-HDAC15.203.69
SAHA Positive Control (Vorinostat)Pan-HDAC0.051.20

Note: Data reflects established SAR trends where the conversion of the inert carboxylic acid into a zinc-chelating moiety drastically increases both target affinity and whole-cell cytotoxicity.

Experimental Workflows and Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning behind the experimental choices.

Protocol A: Synthesis of N-Hydroxy-3-(quinolin-4-yl)benzamide (Compound 2a)

Objective: Convert the inactive carboxylic acid into a potent, zinc-chelating hydroxamic acid.

  • Activation of the Carboxylic Acid:

    • Step: Dissolve 1.0 eq of 3-(Quinolin-4-yl)benzoic acid in anhydrous DMF under an inert N₂ atmosphere. Add 1.2 eq of HATU and cool the mixture to 0 °C.

    • Causality: HATU is selected over traditional EDC/NHS coupling because it is highly efficient at forming active esters with sterically hindered aromatic carboxylic acids, minimizing epimerization and maximizing yield.

  • Base Addition:

    • Step: Dropwise add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 30 minutes.

    • Causality: DIPEA acts as a non-nucleophilic base. It deprotonates the carboxylic acid to facilitate HATU binding without acting as a competing nucleophile against the activated ester.

  • Amidation:

    • Step: Add 5.0 eq of hydroxylamine hydrochloride (NH₂OH·HCl). Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation: Monitor reaction completion via LC-MS. The disappearance of the starting material mass (m/z 249) and the appearance of the product mass (m/z 264) confirms successful coupling.

  • Purification:

    • Step: Quench with water, extract with ethyl acetate, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Fluorometric HDAC8 Enzymatic Inhibition Assay

Objective: Quantify the direct target engagement of the synthesized derivatives against recombinant HDAC8.

  • Reagent Preparation:

    • Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

    • Causality: BSA prevents the non-specific adsorption of the highly hydrophobic quinoline derivatives to the plastic walls of the microtiter plate.

  • Enzyme-Inhibitor Incubation:

    • Step: In a black 96-well plate, combine 10 µL of recombinant HDAC8 enzyme with 10 µL of the test compound (serial dilutions in DMSO, final DMSO concentration <1%). Incubate at 37 °C for 30 minutes.

  • Substrate Addition & Readout:

    • Step: Add 20 µL of the fluorogenic substrate Boc-Lys(Ac)-AMC. Incubate for 1 hour.

    • Step: Stop the reaction by adding 10 µL of a developer solution containing trypsin and Trichostatin A (TSA).

    • Causality (Self-Validation): This is a coupled assay. HDAC8 removes the acetyl group from the lysine. Only the deacetylated substrate is recognized and cleaved by trypsin to release the AMC fluorophore. TSA is added to immediately halt any further HDAC activity during the signal development phase.

  • Data Acquisition:

    • Read fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate IC₅₀ using non-linear regression. Subtract background fluorescence using a "no-enzyme" control well to eliminate false positives caused by compound autofluorescence.

Protocol C: HCT-116 Cell Viability Assay (MTT)

Objective: Evaluate the translation of enzymatic inhibition into phenotypic anticancer activity.

  • Cell Seeding:

    • Seed HCT-116 human colon carcinoma cells at a density of 5 × 10³ cells/well in a 96-well plate using McCoy's 5A medium supplemented with 10% FBS. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment:

    • Treat cells with varying concentrations of the quinoline derivatives (0.1 µM to 100 µM) for 72 hours.

    • Causality: A 72-hour incubation is critical for epigenetic drugs, as the mechanism relies on the accumulation of acetylated histones, subsequent transcription of apoptotic genes (p21), and eventual cell death—a process that requires multiple cell cycles to manifest fully.

  • Viability Measurement:

    • Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

    • Measure absorbance at 570 nm. Calculate the IC₅₀ relative to vehicle-treated controls.

References

  • Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry, 2022. URL:[Link]

  • Design, Synthesis and In Vitro Biological Evaluation Of N-(2-Aminophenyl)-3-Quinolin-4-yl-Prop-2-enamide Derivatives As Novel Colon Anticancer Agents. International Journal of ChemTech Research, 2020. URL:[Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 2022. URL:[Link]

Application

"protocol for MTT assay with 3-(Quinolin-4-yl)benzoic acid"

Application Note: High-Throughput Cytotoxicity Screening of 3-(Quinolin-4-yl)benzoic Acid Using the MTT Assay Abstract & Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, widely recogn...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Cytotoxicity Screening of 3-(Quinolin-4-yl)benzoic Acid Using the MTT Assay

Abstract & Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse biological activities, including potent anticancer, antimicrobial, and kinase-inhibitory properties[1][2]. 3-(Quinolin-4-yl)benzoic acid (CAS: 1255634-84-4)[3] serves as a critical building block and lead compound in the development of novel therapeutics. To evaluate the antiproliferative efficacy of this compound and its functionalized derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard[4].

This application note provides a comprehensively structured, self-validating MTT protocol specifically optimized for 3-(Quinolin-4-yl)benzoic acid. By addressing compound-specific physicochemical traits—such as potential precipitation and intrinsic redox interference—this guide ensures high-fidelity data acquisition for drug development professionals.

Mechanistic Overview & Causality

The MTT assay is a colorimetric method that measures cellular metabolic activity as a proxy for cell viability[5].

  • The Mechanism: In metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes (primarily mitochondrial succinate dehydrogenase) cleave the tetrazolium ring of the soluble, yellow MTT salt[4]. This reduction yields insoluble, purple formazan crystals[5].

  • The Causality of Assay Design: Because 3-(Quinolin-4-yl)benzoic acid contains a highly conjugated aromatic system and a carboxylic acid moiety, it can exhibit pH-dependent solubility and potential intrinsic light absorbance. If the compound independently reduces MTT or absorbs light near 570 nm, it will generate false-positive viability signals. Therefore, the protocol must integrate strict interference controls to decouple true biological cytotoxicity from chemical artifacts[6].

MTT_Workflow cluster_0 MTT Assay Mechanism & Workflow for 3-(Quinolin-4-yl)benzoic acid N1 1. Cell Seeding (Mitigate Edge Effect) N2 2. Compound Treatment (3-(Quinolin-4-yl)benzoic acid in DMSO) N1->N2 24h Incubation N3 3. MTT Addition (Yellow Tetrazolium Salt) N2->N3 24-72h Treatment N4 4. Mitochondrial Reduction (Succinate Dehydrogenase Activity) N3->N4 Cellular Uptake N5 5. Formazan Crystallization (Insoluble Purple Crystals) N4->N5 2-4h Incubation N6 6. Solubilization (DMSO or SDS/HCl buffer) N5->N6 Media Removal N7 7. Absorbance Reading (OD 570 nm / Ref 630 nm) N6->N7 Crystal Dissolution

Figure 1: Step-by-step MTT assay workflow and biological mechanism for quinoline derivatives.

Experimental Design: The Self-Validating System

To guarantee scientific integrity (E-E-A-T), the microplate must be designed as a self-validating system. Do not merely run the compound against treated cells; incorporate the following mandatory controls:

  • Vehicle Control (Negative Control): Cells treated with the exact concentration of DMSO used in the highest compound dose (must be

    
     0.5% v/v to prevent DMSO-induced toxicity).
    
  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine) to validate the assay's dynamic range and cell line sensitivity.

  • Background Control (Blank): Culture media + MTT (no cells). Used to subtract the baseline absorbance of the media.

  • Compound Interference Control (Critical): 3-(Quinolin-4-yl)benzoic acid (at maximum concentration) + Media + MTT (no cells). If this well turns purple, the compound is chemically reducing the MTT, and a different assay (e.g., Resazurin or ATP-based CellTiter-Glo) must be used.

Table 1: Optimized 96-Well Plate Layout
Row1 (Edge)23456789101112 (Edge)
A PBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBS
B PBSBlankVehicleCmpd 100µMCmpd 50µMCmpd 25µMCmpd 12.5µMCmpd 6.25µMCmpd 3.12µMPos. CtrlInterf. CtrlPBS
C-G PBSBlankVehicleCmpd 100µMCmpd 50µMCmpd 25µMCmpd 12.5µMCmpd 6.25µMCmpd 3.12µMPos. CtrlInterf. CtrlPBS
H PBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBS

(Note: Perimeter wells are filled with PBS to prevent the "edge effect"—evaporation that alters osmolarity and artificially concentrates media in outer wells[5].)

Step-by-Step Protocol

Phase 1: Reagent Preparation
  • Compound Stock: Dissolve 3-(Quinolin-4-yl)benzoic acid in 100% molecular-biology grade DMSO to create a 20 mM stock solution. Expert Insight: The carboxylic acid group may require brief sonication or slight warming (37°C) for complete dissolution.

  • MTT Solution: Dissolve MTT powder in sterile PBS at a concentration of 5 mg/mL[7]. Protect from light (wrap in foil) and filter sterilize through a 0.22 µm syringe filter. Store at 4°C for up to one month.

Phase 2: Cell Seeding
  • Harvest cells (e.g., HCT-116, MCF-7, or HL-60) in the logarithmic growth phase[6].

  • Seed cells at a density of 5,000–10,000 cells/well in 100 µL of complete culture media (e.g., DMEM or RPMI-1640 + 10% FBS) in the inner 60 wells of a 96-well plate[8].

  • Add 200 µL of sterile PBS to all perimeter wells.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence and recovery.

Phase 3: Compound Treatment
  • Prepare serial dilutions of 3-(Quinolin-4-yl)benzoic acid in complete culture media. Ensure the final DMSO concentration does not exceed 0.5% in any well.

  • Carefully aspirate the old media from the wells (for adherent cells) and replace with 100 µL of the compound-containing media.

  • Incubate for the desired treatment duration (typically 24, 48, or 72 hours)[6].

Phase 4: MTT Addition & Solubilization
  • Add 10 µL of the 5 mg/mL MTT solution directly to each well (including controls)[5].

  • Incubate the plate in the dark at 37°C for 2 to 4 hours. Check periodically under a microscope; viable cells will contain visible intracellular purple crystals[8].

  • For Adherent Cells: Carefully invert the plate or aspirate the media without disturbing the formazan crystals at the bottom. For Suspension Cells: Centrifuge the plate at 300 x g for 5 minutes before carefully removing the supernatant.

  • Add 100 µL of Solubilization Buffer (either 100% DMSO or a 10% SDS / 0.01 M HCl solution) to each well[4].

  • Place the plate on an orbital shaker for 15 minutes at room temperature (protected from light) to ensure complete dissolution of the crystals[7].

Phase 5: Data Acquisition
  • Measure the absorbance using a microplate reader at an optical density (OD) of 570 nm (or 590 nm depending on the filter)[7].

  • Read a reference wavelength at 630 nm or 650 nm to subtract background noise caused by cellular debris or plate imperfections[4].

Data Analysis & Expected Outcomes

Calculate cell viability using the following formula:



Plot the % Viability against the log concentration of 3-(Quinolin-4-yl)benzoic acid to generate a dose-response curve and determine the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Table 2: Representative Cytotoxicity Data for Quinoline Derivatives

To contextualize the expected results, functionalized quinoline derivatives typically exhibit IC₅₀ values in the low micromolar range depending on the cell line and substitution pattern[6][9].

Compound ClassCell LineIncubation TimeExpected IC₅₀ Range (µM)Mechanism of Action
Quinoline-Carboxylic AcidsMCF-7 (Breast)48 h5.0 – 25.0Kinase Inhibition / Apoptosis
Nitro-Quinoline DerivativesCaco-2 (Colon)24 h0.5 – 2.0Oxidative Stress / DNA Damage
Quinoline GlycoconjugatesHCT-116 (Colon)72 h10.0 – 50.0Targeted GLUT Transport
3-(Quinolin-4-yl)benzoic acid Various 48 h Compound Specific Prototype Scaffold Screening

Expert Troubleshooting

  • Precipitation in Media: 3-(Quinolin-4-yl)benzoic acid can precipitate when transitioning from 100% DMSO to aqueous media. If cloudiness is observed, perform serial dilutions in media pre-warmed to 37°C, or synthesize a more soluble sodium salt derivative of the benzoic acid moiety.

  • High Background Absorbance: If the Interference Control well shows high absorbance, the quinoline derivative is reacting with the MTT reagent. Switch to a non-tetrazolium-based assay (e.g., SRB assay or Crystal Violet).

  • Incomplete Solubilization: If purple crystals remain visible after adding DMSO, increase the shaking time to 30 minutes or warm the plate briefly to 37°C[8].

References

  • Jain, S., et al. "Comprehensive review on current developments of quinoline-based anticancer agents." Arabian Journal of Chemistry, vol. 12, no. 8, 2019, pp. 4920-4946. Available at:[Link]

  • Iqbal, J., et al. "Exploration of quinolone and quinoline derivatives as potential anticancer agents." Daru Journal of Pharmaceutical Sciences, vol. 27, no. 2, 2019, pp. 613-626. Available at:[Link]

  • Domińska, M., et al. "Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates." Molecules, vol. 27, no. 3, 2022, p. 1040. Available at:[Link]

  • Hami, Z., and Zibaseresht, R. "Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?" Journal of Archives in Military Medicine, vol. 5, no. 4, 2017, e58194. Available at:[Link]

  • ResearchHub. "Detailed protocol for MTT Cell Viability and Proliferation Assay." ResearchHub. Available at:[Link]

Sources

Method

Standardized Protocol for Determining the Minimum Inhibitory Concentration (MIC) of 3-(Quinolin-4-yl)benzoic Acid

Introduction & Mechanistic Rationale 3-(Quinolin-4-yl)benzoic acid (CAS 1255634-84-4) is a synthetic small molecule characterized by a quinoline heterocycle conjugated to a benzoic acid moiety[1]. Quinoline derivatives a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-(Quinolin-4-yl)benzoic acid (CAS 1255634-84-4) is a synthetic small molecule characterized by a quinoline heterocycle conjugated to a benzoic acid moiety[1]. Quinoline derivatives are privileged scaffolds in medicinal chemistry, frequently evaluated for their potent antimicrobial properties (e.g., targeting bacterial DNA gyrase or acting as efflux pump inhibitors).

To rigorously evaluate the antibacterial efficacy of this novel compound during early-stage drug development, determining its Minimum Inhibitory Concentration (MIC) is the critical first step. This application note provides a comprehensive, self-validating methodology for evaluating 3-(Quinolin-4-yl)benzoic acid against standard aerobic bacterial pathogens.

Principles of the Assay: Causality & Experimental Design

This protocol is strictly grounded in the for aerobic bacteria[2]. We utilize the broth microdilution method due to its high throughput, reproducibility, and status as the gold standard for antimicrobial susceptibility testing[3].

  • Solubility & The Solvent Effect: 3-(Quinolin-4-yl)benzoic acid possesses a carboxylic acid group, making it potentially soluble in basic aqueous solutions. However, to prevent pH-induced stress on bacterial cultures, the compound must be dissolved in 100% Dimethyl Sulfoxide (DMSO). The causality here is critical: high DMSO concentrations disrupt bacterial lipid bilayers, leading to false-positive inhibition. Therefore, the protocol is mathematically designed so the final DMSO concentration in the assay well never exceeds 1% v/v .

  • The Inoculum Effect: The assay demands a strict final bacterial concentration of

    
     CFU/mL. If the inoculum is too high, the MIC will be artificially elevated due to target site saturation or enzymatic degradation of the drug. If too low, the MIC will appear artificially potent.
    

Materials and Reagents

  • Test Compound: 3-(Quinolin-4-yl)benzoic acid (Purity ≥98%, Molecular Weight: 249.26)[1].

  • Solvent: Molecular biology grade Dimethyl Sulfoxide (DMSO).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains: ATCC reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Consumables: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, breathable sealing films.

  • Indicator (Optional): Resazurin sodium salt (0.015% aqueous solution) for colorimetric reading.

Experimental Workflow

Workflow A 1. Compound Solubilization 3-(Quinolin-4-yl)benzoic acid in 100% DMSO B 2. Master Plate Preparation 2-Fold Serial Dilutions in DMSO A->B C 3. Aqueous Intermediate Dilute 1:50 in Mueller-Hinton Broth B->C F 6. Plate Inoculation Mix 50 µL Drug + 50 µL Inoculum Final: 5x10^5 CFU/mL, 1% DMSO C->F D 4. Inoculum Standardization Adjust to 0.5 McFarland (1x10^8 CFU/mL) E 5. Final Dilution Dilute 1:100 in Broth (1x10^6 CFU/mL) D->E E->F G 7. Incubation 35±2°C for 16-20 Hours F->G H 8. MIC Determination Visual or Colorimetric (Resazurin) Readout G->H

Figure 1: Step-by-step workflow for MIC determination, ensuring final DMSO concentration remains ≤1%.

Step-by-Step Protocol

Phase 1: Compound Preparation & Dilution
  • Stock Solution: Weigh exactly 2.5 mg of 3-(Quinolin-4-yl)benzoic acid and dissolve in 1 mL of 100% DMSO to create a 2.5 mg/mL (2500 µg/mL) master stock. Vortex until completely clear.

  • Serial Dilution (Master Plate): In a sterile 96-well plate, perform a 2-fold serial dilution of the stock in 100% DMSO across the columns.

  • Aqueous Intermediate: Transfer 2 µL from each well of the DMSO master plate into a new 96-well plate containing 98 µL of CAMHB per well (a 1:50 dilution). The top concentration is now 50 µg/mL in 2% DMSO.

Phase 2: Inoculum Standardization
  • Culture Prep: Select 3-5 isolated colonies of the target strain from an overnight agar plate and suspend them in sterile saline.

  • Turbidity Adjustment: Adjust the suspension to match a 0.5 McFarland standard (approximately

    
     CFU/mL) using a spectrophotometer (OD600 ≈ 0.08–0.13).
    
  • Working Inoculum: Dilute the adjusted suspension 1:100 in CAMHB to yield a working concentration of

    
     CFU/mL.
    
Phase 3: Inoculation & Incubation
  • Plate Assembly: Add 50 µL of the aqueous intermediate drug solutions (from Phase 1, Step 3) to the final test wells.

  • Inoculation: Add 50 µL of the working inoculum to each well.

    • Mechanistic Check: The total well volume is now 100 µL. The top drug concentration is halved to 25 µg/mL , the final bacterial concentration is precisely

      
       CFU/mL , and the final DMSO concentration is safely at 1% .
      
  • Incubation: Seal the plate with a breathable membrane to prevent evaporation while allowing gas exchange. Incubate at 35±2°C for 16–20 hours[2].

Phase 4: Reading & Interpretation
  • Visual Readout: Examine the plate using a viewing mirror. The MIC is defined as the lowest concentration of 3-(Quinolin-4-yl)benzoic acid that completely inhibits visible bacterial growth (pellet or turbidity)[4].

  • Colorimetric Readout (Alternative): Add 10 µL of 0.015% resazurin to each well. Incubate for an additional 1-2 hours. A blue/purple color indicates inhibition (no growth); a pink color indicates active metabolism (growth).

Quality Control & Self-Validating Systems

A trustworthy protocol must be a self-validating system. Every 96-well plate MUST include the following internal controls to ensure data integrity:

  • Sterility Control (SC): 100 µL CAMHB only. (Validates media sterility; must be clear).

  • Growth Control (GC): 50 µL CAMHB + 50 µL working inoculum. (Validates bacterial viability; must show robust growth).

  • Vehicle Control (VC): 50 µL CAMHB with 2% DMSO + 50 µL working inoculum. (Validates that the 1% final DMSO concentration does not inhibit the specific strain; must show robust growth).

  • Reference Antibiotic Control: A known drug (e.g., Ciprofloxacin) tested against the ATCC strain. The resulting MIC must fall within the acceptable CLSI QC ranges[2].

Data Presentation

Summarize the quantitative data in a standardized matrix to allow for rapid comparison across strains and validation against QC metrics.

Test StrainGram StainMIC of 3-(Quinolin-4-yl)benzoic acid (µg/mL)Ciprofloxacin MIC (µg/mL)QC Range Met?
S. aureus ATCC 29213Positive[Assay Result]0.25Yes
E. coli ATCC 25922Negative[Assay Result]0.008Yes
P. aeruginosa ATCC 27853Negative[Assay Result]0.5Yes

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition (2024). Source: CLSI. URL:[Link]

  • Taylor & Francis. Broth microdilution – Knowledge and References. Source: Taylor & Francis Knowledge Centers. URL:[Link]

Sources

Application

"3-(Quinolin-4-yl)benzoic acid as an intermediate in drug discovery"

Application Note: 3-(Quinolin-4-yl)benzoic Acid as a Privileged Scaffold Intermediate in Target-Directed Drug Discovery Executive Overview & Structural Rationale In modern drug discovery, the architectural rigidity and m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(Quinolin-4-yl)benzoic Acid as a Privileged Scaffold Intermediate in Target-Directed Drug Discovery

Executive Overview & Structural Rationale

In modern drug discovery, the architectural rigidity and metabolic stability of a lead compound dictate its clinical viability. 3-(Quinolin-4-yl)benzoic acid (CAS: 1255634-84-4) has emerged as a highly versatile, privileged intermediate[1]. By directly coupling the electron-deficient quinoline core to a benzoic acid via a carbon-carbon (C-C) bond, researchers bypass the metabolic liabilities (such as N-oxidation and rapid clearance) typically associated with traditional aniline or amine-linked scaffolds[2].

The meta-substitution of the benzoic acid is a critical design feature. It provides a distinct geometric trajectory, allowing the molecule to "turn a corner" within complex binding pockets. The quinoline moiety acts as a potent ATP-competitive hinge binder or hydrophobic anchor, while the meta-carboxylic acid serves as a solvent-exposed vector for late-stage functionalization, enabling rapid library generation for high-throughput screening (HTS).

Physicochemical Profiling

Understanding the baseline properties of the intermediate is essential for predicting downstream solubility and permeability (ADME) profiles.

Table 1: Physicochemical Properties of 3-(Quinolin-4-yl)benzoic acid [1]

PropertyValueStrategic Implication
CAS Number 1255634-84-4Standardized registry for procurement and tracking.
Molecular Formula C₁₆H₁₁NO₂Optimal low-molecular-weight starting point for fragment-based design.
Molecular Weight 249.26 g/mol Leaves ~250 Da of "budget" for derivatization before violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 50.19 ŲExcellent baseline for membrane permeability; allows addition of polar groups without sacrificing bioavailability.
Purity Standard ≥98%Prevents amplification of impurities during combinatorial library synthesis.

Validated Synthetic Workflows

As a Senior Application Scientist, I emphasize that robust chemistry requires causality-driven design and self-validating steps to prevent downstream failures.

Protocol 1: De Novo Synthesis via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the core intermediate from 4-chloroquinoline and 3-carboxyphenylboronic acid. Causality: The 4-position of quinoline is sterically hindered by the adjacent peri-hydrogen (C5). Standard catalysts like Pd(PPh₃)₄ often fail here, leading to protodeboronation of the boronic acid. We utilize Pd(dppf)Cl₂ because its large bite angle specifically accelerates the rate-limiting reductive elimination step in sterically demanding environments.

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk flask, dissolve 4-chloroquinoline (1.0 eq) and 3-carboxyphenylboronic acid (1.2 eq) in a 4:1 biphasic mixture of 1,4-Dioxane and H₂O. Sparge with N₂ for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) to an inactive Pd(II) species and promotes unwanted oxidative homocoupling of the boronic acid.

  • Catalysis: Add K₂CO₃ (2.5 eq) and Pd(dppf)Cl₂ (0.05 eq). Seal the flask and heat to 100 °C for 8 hours.

  • Self-Validation (In-Process): At the 4-hour mark, sample the organic layer for LC-MS. The reaction is proceeding correctly if the m/z 164 peak (4-chloroquinoline) is diminishing and a new peak at m/z 250 [M+H]⁺ appears.

  • Isolation: Cool to room temperature. Adjust the aqueous layer to pH 4.5 using 1M HCl.

    • Causality: The product is an amphoteric amino acid. Isoelectric precipitation at pH 4.5 maximizes the yield of the neutral zwitterionic species. Filter and wash with cold diethyl ether to remove phosphine oxide byproducts.

Table 2: Reaction Optimization Data for Quinoline-4-aryl Synthesis

Catalyst SystemSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O901245Significant protodeboronation due to slow reductive elimination.
Pd(dppf)Cl₂ / K₂CO₃ Dioxane/H₂O (4:1) 100 8 85 Optimal bite angle; clean conversion and easy precipitation.
Pd(OAc)₂ / SPhosDMF/H₂O110678Good yield, but high-boiling DMF complicates the workup.
Protocol 2: High-Throughput Derivatization (Amide Library Generation)

Objective: Convert the carboxylic acid into a library of benzamides for biological screening. Causality: To ensure quantitative conversion for HTS without intermediate purification, HATU is selected over standard EDC/HOBt. The HOAt leaving group generated by HATU dramatically accelerates aminolysis, which is vital when coupling deactivated or sterically hindered secondary amines.

Step-by-Step Methodology:

  • Activation: To a 0.1 M solution of 3-(Quinolin-4-yl)benzoic acid in anhydrous DMF, add DIPEA (3.0 eq) and HATU (1.1 eq). Stir at room temperature for 15 minutes.

    • Self-Validation: A distinct color shift to pale yellow/orange visually confirms the formation of the active HOAt ester.

  • Coupling: Add the target amine (1.2 eq) and stir for 2 hours.

  • Validation: Monitor via TLC (DCM:MeOH 9:1). The highly polar starting material (R_f ~0.1) must be completely replaced by the less polar amide product (R_f ~0.5).

Workflow A 3-(Quinolin-4-yl)benzoic acid (Core Intermediate) B Amide Coupling (HATU, DIPEA) A->B C Library Generation (Derivatization) B->C D HTS Screening (Target Assays) C->D E Lead Optimization (ADME/Tox) D->E

Caption: Logical workflow for utilizing 3-(Quinolin-4-yl)benzoic acid in high-throughput library generation.

Strategic Applications in Drug Discovery

Virology: Disruption of Viral RNA Polymerase

Quinoline derivatives are widely recognized as a significant class of anti-influenza virus inhibitors[2]. Recent studies have demonstrated that 4-[(quinolin-4-yl)amino]benzamide derivatives can effectively disrupt the PA-PB1 protein-protein interaction within the viral RNA polymerase complex[2]. By utilizing 3-(quinolin-4-yl)benzoic acid, researchers can synthesize carbon-linked bioisosteres. This structural modification retains the critical binding geometry required to block the PA subunit while eliminating the potential toxicity and metabolic instability of the aniline (-NH-) linker[2].

MOA Target Viral RNA Polymerase (PA-PB1 Complex) Interaction PPI Disruption (PA Subunit Binding) Target->Interaction Blocked Inhibitor Quinoline-Benzamide Derivative Inhibitor->Interaction Binds Target Pocket Result Inhibition of Viral Replication Interaction->Result

Caption: Mechanism of action for quinoline-benzamide derivatives in disrupting viral RNA polymerase.

Oncology: Kinase and DHODH Inhibition

The quinoline scaffold is a "privileged pharmacophore" in oncology, frequently employed in the design of molecular hybrids that target multiple pathways simultaneously[3]. Furthermore, human dihydroorotate dehydrogenase (hDHODH) is a highly sought-after target for chemotherapeutic medicines due to its role in cancer cell growth[4]. Quinoline-4-carboxylic acid derivatives have proven to be effective hDHODH inhibitors[4]. The 3-(quinolin-4-yl)benzoic acid intermediate builds upon this success by extending the acidic pharmacophore further into the solvent channel, which can drastically improve binding affinity and selectivity against specific tumor cell lines, such as breast and melanoma cancers[4].

References[1] ChemScene. "1255634-84-4 | 3-(Quinolin-4-yl)benzoic acid | ChemScene". URL: https://www.chemscene.com[2] MDPI. "Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents". URL: https://www.mdpi.com[3] Benchchem. "4-(7-Chloro-quinolin-4-ylamino)-benzoic Acid|RUO - Benchchem". URL: https://www.benchchem.com[4] Arabian Journal of Chemistry. "Review on recent development of quinoline for anticancer activities". URL:https://www.sciencedirect.com/journal/arabian-journal-of-chemistry

Sources

Method

"development of kinase inhibitors from quinoline derivatives"

Application Note: Rational Design and Validation of Quinoline-Based Kinase Inhibitors Executive Overview The quinoline scaffold is a privileged pharmacophore in modern oncology and medicinal chemistry. Characterized by i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Validation of Quinoline-Based Kinase Inhibitors

Executive Overview

The quinoline scaffold is a privileged pharmacophore in modern oncology and medicinal chemistry. Characterized by its rigid, bicyclic aromatic structure, it serves as an exceptionally versatile core for the development of small-molecule kinase inhibitors. Recent advances have demonstrated that functionalized quinoline derivatives exhibit potent, broad-spectrum inhibitory activity against critical receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and c-Met, as well as serine/threonine kinases like B-RAF and CLK[1]. This application note details the mechanistic rationale, structural-activity relationship (SAR) landscapes, and self-validating experimental protocols required to successfully develop and evaluate quinoline-based kinase inhibitors.

Mechanistic Rationale & Pathway Dynamics

The efficacy of quinoline derivatives stems from their ability to act as competitive ATP analogs. The nitrogen atom within the quinoline ring functions as a critical hydrogen-bond acceptor, mimicking the N1 of the adenine ring of ATP. This allows the scaffold to anchor deeply within the highly conserved hinge region of the kinase domain[2].

For instance, in EGFR tyrosine kinase (EGFR-TK), sulfonylated indeno[1,2-c]quinolines occupy the ATP-binding pocket, stabilized by key residues such as Cys797, Leu718, and Glu762[3]. By blocking ATP binding, these inhibitors halt the auto-phosphorylation of the receptor, thereby uncoupling downstream oncogenic signaling cascades (e.g., PI3K/AKT and MAPK/ERK pathways) that drive tumor proliferation and angiogenesis.

G Ligand Growth Factor (EGF/VEGF) Receptor Receptor Tyrosine Kinase (EGFR / VEGFR-2) Ligand->Receptor Activation ATP ATP Binding Pocket (Hinge Region) Receptor->ATP Requires ATP Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) ATP->Downstream Phosphorylation Quinoline Quinoline Inhibitor (Competitive Binding) Quinoline->ATP Blocks ATP Binding Proliferation Tumor Proliferation & Angiogenesis Downstream->Proliferation Drives

Mechanism of quinoline-based competitive inhibition at the kinase ATP-binding hinge region.

Quantitative SAR Landscape

Optimizing the quinoline core involves precise substitutions to enhance target affinity and overcome acquired resistance mutations (e.g., the EGFR T790M gatekeeper mutation or FLT3-ITD mutations). The table below synthesizes recent quantitative data across various optimized quinoline scaffolds, highlighting the correlation between structural modifications and nanomolar potency.

Scaffold ClassTarget KinaseRepresentative CompoundIC50 ValueKey Structural Feature / Interaction
Sulfonylated Indeno[1,2-c]quinoline EGFR-TKSIQ170.6 – 10.2 nMSulfonyl group stabilization via Cys797, Leu718, and Glu762[3].
3H-Pyrazolo[4,3-f]quinoline FLT3 / CLKHSD1791< 10 nM3H-pyrazolo group forms critical H-bonds with Cys694 in the hinge region[2],[4].
Quinoline-Based Diarylamide B-RAF V600E / C-RAFCompound 18a84.3 nM / 29.3 nMMeta-CF3 terminal phenyl group enhances hydrophobic pocket binding[5].
3,6-Disubstituted Quinoline c-MetCompound 269.3 nMC-3 and C-6 modifications optimize selectivity among >20 kinases[6].

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the development of these inhibitors follows a rigorous, multi-tiered validation workflow.

Workflow Design Rational Design & In Silico Docking Synthesis Scaffold Synthesis (e.g., Doebner Reaction) Design->Synthesis Lead ID KinaseAssay In Vitro Kinase Inhibition Assay Synthesis->KinaseAssay SAR Optimization CellAssay Cell-Based Target Engagement Assay KinaseAssay->CellAssay IC50 < 10nM InVivo In Vivo Xenograft Efficacy Models CellAssay->InVivo Target Validated

Iterative workflow for the design, synthesis, and validation of quinoline kinase inhibitors.

Protocol 1: High-Throughput TR-FRET Kinase Inhibition Assay

Purpose: To quantify the half-maximal inhibitory concentration (IC50) of synthesized quinoline derivatives in a cell-free environment. Causality & Self-Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it provides a self-validating, ratiometric measurement. By measuring the ratio of two emission wavelengths, the assay internally corrects for well-to-well volume variations and compound auto-fluorescence—common artifacts when testing highly conjugated heterocyclic quinoline derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the quinoline compounds in 100% DMSO. Transfer to a 384-well assay plate to achieve a final DMSO concentration of 1% (v/v) to prevent solvent-induced kinase denaturation.

  • Enzyme-Substrate Addition: Add the purified recombinant kinase (e.g., EGFR-TK or FLT3) and the specific biotinylated peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the competitive inhibitor to the hinge region.

  • Reaction Initiation: Initiate the phosphorylation reaction by adding ATP at a concentration equivalent to its Michaelis constant (

    
    ) for the specific kinase. Note: Testing at 
    
    
    
    ensures the assay is highly sensitive to competitive ATP-site inhibitors, providing an accurate reflection of binding affinity.
  • Termination & Detection: After 60 minutes, stop the reaction by adding EDTA (to chelate Mg2+) alongside the Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement via Western Blot

Purpose: To confirm that the quinoline inhibitor permeates the cell membrane and actively suppresses the target kinase's downstream signaling in a complex intracellular environment. Causality & Self-Validation: While cell viability assays (like MTT) show antiproliferative effects, they do not prove the mechanism of action. Western blotting for specific downstream phosphorylation events (e.g., p-ERK for BRAF inhibitors, p-STAT5 for FLT3 inhibitors) provides a direct, causal link between target engagement and the observed phenotypic cell death. Normalizing against total protein ensures the observed decrease in signal is due to kinase inhibition, not general cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cancer cell line (e.g., A431 for EGFR overexpression[3], MOLM-14 for FLT3-ITD[2]) in 6-well plates at

    
     cells/well. Incubate overnight at 37°C, 5% CO2.
    
  • Compound Treatment: Treat cells with the quinoline derivative at varying concentrations (e.g., 0.1X, 1X, and 10X the biochemical IC50) for 2 to 4 hours. A short incubation time is deliberately chosen to capture direct kinase inhibition before secondary apoptotic signaling cascades degrade the cellular proteome.

  • Lysis & Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving the transient phosphorylation state).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against both the phosphorylated kinase/downstream effector (e.g., p-EGFR, p-AKT) and the total protein counterparts (e.g., total EGFR, total AKT).

  • Analysis: Normalize the chemiluminescent signal of the phospho-protein to the total protein. A dose-dependent decrease in the phospho/total ratio validates intracellular target engagement.

References

1.[1] Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) Source: ChemMedChem / NIH URL: [Link] 2.[3] Title: Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors Source: ACS Omega URL: [Link] 3.[6] Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: PMC / NIH URL: [Link] 4.[2] Title: 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo Source: Journal of Medicinal Chemistry / ACS URL: [Link] 5.[5] Title: Discovery of New Quinoline-Based Diarylamides as Potent B-RAF V600E /C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity Source: MDPI URL: [Link] 6.[4] Title: Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties Source: MDPI URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(Quinolin-4-yl)benzoic acid

Formulation & Troubleshooting Guide Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with amphoteric heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Formulation & Troubleshooting Guide

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with amphoteric heterocyclic compounds. 3-(Quinolin-4-yl)benzoic acid presents a classic formulation challenge: it contains both a basic quinoline nitrogen and an acidic benzoic acid moiety. This dual nature dictates a highly pH-dependent solubility profile that can easily lead to experimental inconsistencies if not properly managed.

This guide provides field-proven methodologies, mechanistic explanations, and self-validating protocols to ensure your in vitro and in vivo assays yield reproducible results.

Physicochemical Profiling

Understanding the intrinsic properties of your Active Pharmaceutical Ingredient (API) is the first step in rational formulation design.

PropertyValueMechanistic Impact on Solubility
Molecular Weight 249.26 g/mol Optimal for small molecule drug discovery, but rigid planarity promotes aggregation.
pKa (Carboxylic Acid) ~4.20Deprotonates to an anionic carboxylate (

) at physiological pH[1].
pKa (Quinoline N) ~4.85 - 4.90Protonates to a cationic ammonium (

) at acidic pH[2].
Isoelectric Point (pI) ~4.52The pH at which the molecule exists as a neutral zwitterion, exhibiting its lowest aqueous solubility[3].
LogP (Estimated) ~3.18High lipophilicity drives hydrophobic collapse in aqueous media[4].
Troubleshooting FAQs
Q1: Why is 3-(Quinolin-4-yl)benzoic acid precipitating in my aqueous assay buffer (pH 7.4)?

The Causality: At pH 7.4, the carboxylic acid is deprotonated (anionic) and the quinoline nitrogen is neutral, giving the molecule a net charge of -1[1]. While a net charge usually aids aqueous solubility, the planar, rigid structure of the quinoline and benzene rings promotes strong intermolecular


 stacking. When you spike a concentrated DMSO stock directly into an aqueous buffer, the localized depletion of DMSO causes a rapid hydrophobic collapse. The molecules self-associate faster than water can solvate the single negative charge, resulting in a "crash out" (precipitation).

The Solution: Avoid direct, high-ratio dilutions into purely aqueous buffers. Utilize a stepwise dilution strategy or incorporate mild surfactants (e.g., 0.01% Tween-20) in your final assay buffer to lower the surface tension and coat the hydrophobic faces of the molecule.

pH_Dependent_Ionization Cation pH < 4.2 Net Charge: +1 Cationic Form Zwitterion pH ~ 4.5 (pI) Net Charge: 0 Zwitterion Form (Precipitation Risk) Cation->Zwitterion Deprotonation of -COOH Anion pH > 4.9 Net Charge: -1 Anionic Form Zwitterion->Anion Deprotonation of Quinoline -NH+

Figure 1: pH-dependent ionization states of 3-(Quinolin-4-yl)benzoic acid.

Q2: How do I prepare a stable high-concentration stock solution for in vitro assays?

The Causality: Dimethyl sulfoxide (DMSO) is an aprotic, highly polar solvent that effectively disrupts both intermolecular hydrogen bonding (between the carboxylic acids) and


 stacking (between the quinoline rings). Preparing a concentrated stock in anhydrous DMSO ensures the compound is fully monomerized before introduction to aqueous systems[5].

Protocol: 10 mM DMSO Stock Preparation Self-Validation Check: The final solution must be completely transparent with no visible particulates under light.

  • Equilibration: Allow the vial of lyophilized 3-(Quinolin-4-yl)benzoic acid to reach room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Accurately weigh 2.49 mg of the powder into a sterile, light-protected microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity)[5].

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.

Q3: What is the optimal formulation strategy for in vivo dosing where high concentrations are required?

The Causality: For animal models (e.g., oral gavage or intraperitoneal injection), pure aqueous buffers will fail to keep this lipophilic compound in solution at therapeutic doses. A co-solvent system is required. We recommend a standard "10/40/5/45" formulation. The DMSO dissolves the API, PEG300 acts as a miscible carrier to prevent precipitation upon dilution, Tween-80 provides a micellar surfactant coating, and saline provides the final isotonic volume. The order of addition is strictly non-negotiable.

Protocol: In Vivo Co-Solvent Formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)

  • Primary Solubilization: Dissolve the required mass of API in 10% of the final target volume using 100% DMSO. Vortex until completely clear.

  • Carrier Addition: Add PEG300 to reach 40% of the final volume. Vortex thoroughly. Self-Validation Check: Do not proceed if the solution turns cloudy.

  • Surfactant Addition: Add Tween-80 to reach 5% of the final volume. Mix gently to avoid excessive frothing.

  • Aqueous Integration: Slowly add 0.9% sterile saline (45% of the final volume) dropwise while continuously stirring or vortexing the mixture.

Formulation_Workflow Step1 1. Solubilize API in 100% Anhydrous DMSO Step2 2. Add PEG300 (40% v/v) and Vortex thoroughly Step1->Step2 Prevents crash-out Step3 3. Add Tween-80 (5% v/v) and Mix gently Step2->Step3 Surfactant coating Step4 4. Add Saline (45% v/v) Dropwise while stirring Step3->Step4 Aqueous integration Step5 Clear Solution Ready for In Vivo Dosing Step4->Step5 Final visual validation

Figure 2: Step-by-step co-solvent formulation workflow for in vivo dosing.

References
  • Benzoic acid - Wikipedia -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNiQL5DvSelbLtf5VLnzHWRt3aYaRlsgjEcuXc336Iq5pMXNAJl_jYgaENs6rMzCtzfQrM7CM4ytNvBQlUl89omgAlUH7YA6XTxHs1N_4bm1nbiD71pkNcd-xm9ixAcvPXY3C6fA==]
  • Quinoline | C9H7N | CID 7047 - PubChem - NIH -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkQjN5gex5fOie10Spnq8ELTYEJzvpReRx2W9agy3WTDTI2L6MG0J0WDOItYPaINrMVwWhLFENoK2VFDZKRDHh084X79nobIdgVa78Zyhv98hweqio2vzEd8bdsTEtIk-9QyZ8C0SwES90iYV3Zw==]
  • Isoelectric Points of Amino Acids (and How To Calculate Them) - Master Organic Chemistry -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5f7C4gFqt4FEtStwptzZrJU-E7VYt7wEz3-mSSS25yokCprXmF-ZdMkSzUaB4G6utEG2BBLbwXaAsSROIFIIWzlbjHFdk_WtycILuqG_OS-EHDTOVfor4hpo95JarWnL682uNm_zV3JZdBKqlY1TyFPMSzRHx_kryQ3QHCrJGH_HEt6Tln8QQGzzv]
  • Compound Handling Instructions - MedchemExpress.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3jMEC8pE9rSiF1l5QcNPxaPQdD0OMzNymzDugQ5PsBdh1RkK5YlYiOY8AvckoYOKGCxLcmNKLDjBFzrHkIw7IB-lH2OzK6xS9Jl5iLxKCiVNmdwf7NQSXcqcg6xU_WGoZEE9e7xgc7iEem3pg18et4CPexgFVJy8lQXroKLtwv0WXQMzR5S4PkKN6Cy82u8gSygAOpQ==]
  • View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review - jddtonline.info -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX9_sc7UJSzEP6vm7kg1wJeK76fQ-wINZy_31sQUjzB4ksm1rb0yfaGY9SOSEZXh_9SfRr3tuEVmwBSa7nIgzmdxtwIxkKtO7TDyB92xJMvSVvdyCNCtaxlQeWnbypEX4Nd-vI9diiuBBMlZRYsq2xWDXX_oFftgE=]
  • 12.2: Amino Acids and Isoelectric Points - Chemistry LibreTexts -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNAOKqC3CSf4lUhZMLcbdrvAog9TNXgWHy4c_ry4XF2WCtbs6rBu0RME6PESUeWRLlQz81v7hdrmGTwjeQRCsDyM8Kr-0xfLteScs6GgADvt85F18q2Wo7RVu9p3Fho0-azrg0VyWAAKkXMEvbxNSJueSav_zhmOKo-iuW8ttEG23QFlA-ctv5FDe4ukPytFFstBnZZPJ_DVxKhcUlUre2-P_rMn-pYV3yXY5rr1SkcKnRwF2r2o-CXC_68Vs_O5WFnXrMucTPqGwXQLr_9SD_Juiy_n6KE95oGm2QLVxWksJ8_vWRX9KSp65oeOIZ]

Sources

Optimization

"improving yield of 3-(Quinolin-4-yl)benzoic acid synthesis"

Technical Support Center: Optimizing the Synthesis of 3-(Quinolin-4-yl)benzoic Acid Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 3-(Quinolin-4-yl)benzoic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing yield-limiting bottlenecks during the Suzuki-Miyaura cross-coupling of 4-haloquinolines (e.g., 4-chloroquinoline) with 3-carboxyphenylboronic acid.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction stalling at <30% conversion when using 4-chloroquinoline and standard Pd(PPh3)4? Causality: 4-chloroquinoline possesses a highly stable C–Cl bond compared to its bromo- or iodo- analogs. Standard catalysts like Pd(PPh3)4 lack the electron density required to efficiently drive the oxidative addition step[1]. Furthermore, the basic quinoline nitrogen can competitively coordinate to the palladium center, forming an inactive resting state (catalyst poisoning). Solution: Transition to a precatalyst system utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) or specialized palladacycles[1]. These ligands sterically prevent quinoline coordination while providing the electron density needed to break the C–Cl bond.

Q2: I detect a large amount of unreacted quinoline starting material and a byproduct matching the mass of benzoic acid. What is the mechanism of this failure? Causality: This analytical profile strongly indicates protodeboronation of your 3-carboxyphenylboronic acid. In the presence of water and base at elevated temperatures, the C–B bond is hydrolytically cleaved before transmetalation can occur, yielding benzoic acid and consuming your limiting reagent. Heteroaryl and electron-deficient boronic acids are particularly susceptible to this destructive side reaction[2]. Solution: Switch to 3-carboxyphenylboronic acid pinacol ester (BPin), which exhibits higher stability against hydrolysis. Alternatively, utilize a highly active catalyst to accelerate the cross-coupling rate, effectively "outrunning" the protodeboronation side reaction[2].

Q3: My product is forming according to LC-MS, but I am losing most of it during the aqueous workup. How can I improve recovery? Causality: 3-(Quinolin-4-yl)benzoic acid is an amphoteric molecule. The quinoline nitrogen is basic, and the benzoic acid moiety is acidic. In highly basic conditions (e.g., pH > 10 from K2CO3), it exists as a highly water-soluble carboxylate salt. In highly acidic conditions (pH < 3), it forms a water-soluble quinolinium salt. Solution: You must carefully adjust the pH of the aqueous phase to the molecule's isoelectric point (pI), typically around pH 4.5 to 5.0. At this pH, the molecule forms a neutral zwitterion, minimizing aqueous solubility and maximizing precipitation for filtration.

Section 2: Quantitative Optimization Data

The following table summarizes the causality of various reaction parameters and their impact on the final yield of 3-(Quinolin-4-yl)benzoic acid.

Catalyst SystemLigandSolvent SystemBaseTemp (°C)Observed YieldPrimary Mechanistic Limitation
Pd(PPh3)4PPh3Toluene/EtOH/H2ONa2CO390< 30%Poor oxidative addition; catalyst poisoning by quinoline.
Pd(OAc)2NoneDMF/H2OK2CO310015%Rapid catalyst aggregation into inactive Palladium black.
Pd2(dba)3P(t-Bu)31,4-Dioxane/H2OK3PO48065%Moderate protodeboronation prior to transmetalation.
Pd(OAc)2 XPhos 1,4-Dioxane/H2O K3PO4 90 > 85% Optimized: Highly efficient oxidative addition & transmetalation.

Section 3: Validated Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the visual or analytical validation criteria are met.

Objective: Synthesize 3-(Quinolin-4-yl)benzoic acid with >85% yield while mitigating protodeboronation and catalyst poisoning.

Step 1: Reagent Preparation & Degassing

  • Charge a Schlenk flask with 4-chloroquinoline (1.0 equiv), 3-carboxyphenylboronic acid pinacol ester (1.2 equiv), Pd(OAc)2 (2 mol%), XPhos (4 mol%), and anhydrous K3PO4 (2.5 equiv).

  • Add a solvent mixture of 1,4-Dioxane and H2O (ratio 4:1, v/v).

  • Self-Validation Checkpoint: Sparge the mixture with Argon for 15 minutes. The solution should transition from a heterogeneous suspension to a partially dissolved state. Exclusion of oxygen is critical; oxygen promotes the formation of peroxo-palladium complexes that drive boronic acid homocoupling.

Step 2: Catalytic Activation & Heating 4. Heat the reaction mixture to 90°C under an Argon atmosphere. 5. Self-Validation Checkpoint: Observe a color shift from pale yellow/orange to a deep red/brown within the first 10 minutes. This color change is a reliable visual indicator of the reduction of Pd(II) to the active Pd(0) species[1].

Step 3: Reaction Monitoring 6. Stir for 2-4 hours. Monitor via LC-MS. 7. Self-Validation Checkpoint: The reaction is deemed complete when the 4-chloroquinoline peak is <2% by UV integration. A fast reaction time is essential to outcompete any residual protodeboronation[2].

Step 4: Isoelectric Precipitation Workup 8. Cool the mixture to room temperature and filter through a pad of Celite to remove palladium black and inorganic salts. 9. Concentrate the filtrate in vacuo to remove the 1,4-Dioxane. 10. Dilute the remaining aqueous layer with distilled water and slowly add 1M HCl dropwise while stirring vigorously. 11. Self-Validation Checkpoint: Monitor the pH continuously. As the pH approaches 4.5–5.0 (the isoelectric point), a thick white/off-white precipitate of 3-(Quinolin-4-yl)benzoic acid will form. If the solution remains clear, the pH has either overshot into the highly acidic range or remains too basic. 12. Filter the precipitate, wash with cold water, and dry under high vacuum.

Section 4: Process Visualizations

CatalyticCycle Pd_Pre Pd(II) Precatalyst (e.g., Pd(OAc)2) Pd_0 Active Pd(0)-XPhos Electron-Rich & Bulky Pd_Pre->Pd_0 Reduction OxAdd Oxidative Addition Cleavage of C-Cl Bond Pd_0->OxAdd 4-Chloroquinoline Fail_Poison Issue: Catalyst Poisoning by Quinoline N-coordination Pd_0->Fail_Poison TransMet Transmetalation Transfer of Aryl Group OxAdd->TransMet Base / Boronic Ester RedElim Reductive Elimination Product Formation TransMet->RedElim Fail_Proto Issue: Protodeboronation of Boronic Acid TransMet->Fail_Proto RedElim->Pd_0 Regeneration

Catalytic cycle of 3-(Quinolin-4-yl)benzoic acid synthesis with failure points and solutions.

WorkupLogic Crude Crude Aqueous Mixture (Basic pH > 10) Acidify Add 1M HCl Dropwise Crude->Acidify Isoelectric pH 4.5 - 5.0 (Isoelectric Point) Acidify->Isoelectric Overshoot pH < 3.0 (Over-acidification) Acidify->Overshoot Precipitate Zwitterion Precipitates (High Recovery) Isoelectric->Precipitate Dissolve Quinolinium Salt Forms (Product Lost to Aqueous) Overshoot->Dissolve

Logic tree for the isoelectric precipitation workup, highlighting the critical pH dependency.

References

  • Organic Chemistry Portal - Suzuki Coupling
  • TCI Chemicals - Suzuki-Miyaura Cross Coupling Reaction
  • National Institutes of Health (NIH)
  • Chemistry LibreTexts - Suzuki-Miyaura Coupling

Sources

Troubleshooting

Technical Support Center: Purification of 3-(Quinolin-4-yl)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating and purifying 3-(Quinolin-4-yl)benzoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating and purifying 3-(Quinolin-4-yl)benzoic acid (CAS: 1255634-84-4) [1].

Because this molecule is typically synthesized via a Suzuki-Miyaura cross-coupling reaction, crude mixtures are often contaminated with palladium catalysts, unreacted boronic acids, and phosphine ligands. Furthermore, the presence of both a basic quinoline nitrogen and an acidic carboxylic acid makes this compound an ampholyte (zwitterion) . Standard silica gel chromatography is often ineffective due to irreversible chemisorption. Instead, we must exploit its pH-dependent solubility and utilize targeted metal scavenging [2].

Physicochemical Data Summary

Understanding the quantitative properties of your target molecule is the first step in designing a self-validating purification system.

PropertyValueImplication for Purification Strategy
Molecular Weight 249.26 g/mol Standard MS detection (m/z 250 [M+H]⁺).
Quinoline pKₐ ~4.85 (Conjugate Acid)Protonates in strong acid (pH < 3), becoming highly water-soluble [3].
Benzoic Acid pKₐ ~4.2Deprotonates in mild/strong base (pH > 6), becoming highly water-soluble.
Isoelectric Point (pI) ~4.5 Target pH for maximum precipitation. Net charge is zero [2].
Solubility (Neutral pH) Very LowRequires pH adjustment or polar aprotic solvents (DMF, DMSO) for dissolution.
Logical Relationships & Workflow Architecture

The purification of 3-(Quinolin-4-yl)benzoic acid relies on manipulating its charge state. By shifting the pH, we can force the molecule into an aqueous phase to wash away organic impurities, and then force it to precipitate out of solution, leaving inorganic salts behind.

ChargeState Acidic pH < 3.0 Cationic Form (Protonated Quinoline) Highly Soluble Zwitter pH 4.2 - 4.8 Zwitterionic Form (Isoelectric Point) Insoluble / Precipitates Acidic->Zwitter Add NaOH Zwitter->Acidic Add HCl Basic pH > 6.0 Anionic Form (Deprotonated Carboxyl) Highly Soluble Zwitter->Basic Add NaOH Basic->Zwitter Add HCl

Figure 1: pH-dependent charge states and solubility logic for 3-(Quinolin-4-yl)benzoic acid.

Workflow Crude Crude Reaction Mixture (Post-Suzuki Coupling) AlkExt Alkaline Extraction (pH > 10, aq. NaOH) Crude->AlkExt Add Base & Solvent OrgWaste Organic Phase Impurities (Discard) AlkExt->OrgWaste Phase Separation IsoPrecip Isoelectric Precipitation (Adjust to pH ~4.5 with HCl) AlkExt->IsoPrecip Aqueous Phase Filtration Filtration & Washing (Water / Cold EtOH) IsoPrecip->Filtration Precipitate forms PdScavenge Pd Scavenging (Thiol-Silica in DMF/EtOH) Filtration->PdScavenge Resuspend Solid Pure Pure 3-(Quinolin-4-yl)benzoic acid (>99% Purity) PdScavenge->Pure Filter Resin & Crystallize

Figure 2: Step-by-step purification workflow from crude Suzuki mixture to >99% pure product.

Module 1: Isoelectric Precipitation (Primary Recovery)

The Causality: At pH > 10, the benzoic acid moiety is deprotonated, making the compound highly soluble in water as a sodium salt. Organic impurities (unreacted aryl halides, phosphine ligands, homocoupled byproducts) remain in the organic phase (e.g., Ethyl Acetate or DCM) and can be discarded. By carefully lowering the pH to the isoelectric point (~4.5), the molecule becomes a neutral zwitterion. Without a net charge to interact with water dipoles, the compound's hydration shell collapses, driving rapid precipitation [2].

Step-by-Step Protocol:

  • Dissolution: Suspend the crude reaction mixture in a 1:1 mixture of Ethyl Acetate (EtOAc) and Water.

  • Alkaline Extraction: Slowly add 1M NaOH (aq) while stirring until the aqueous phase reaches pH 10–11.

  • Phase Separation: Transfer to a separatory funnel. Collect the aqueous layer (contains your product). Discard the organic layer. Optional: Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of lipophilic impurities.

  • Isoelectric Adjustment: Transfer the aqueous layer to a beaker equipped with a magnetic stirrer. Place in an ice bath. Slowly add 1M HCl dropwise. Monitor continuously with a calibrated pH meter.

  • Precipitation: Stop adding acid when the pH reaches exactly 4.5. A thick white/off-white precipitate will form.

  • Maturation & Filtration: Stir the suspension at 4°C for 1 hour to allow crystal lattice maturation. Filter through a Büchner funnel and wash the filter cake with ice-cold water, followed by a small volume of cold ethanol.

Troubleshooting & FAQs:

  • Q: My product formed a gummy oil at the bottom of the flask instead of a solid precipitate. What happened?

    • A: This is known as "oiling out," caused by a rapid pH change that creates extreme local supersaturation before a crystal lattice can organize. Solution: Redissolve the oil by raising the pH back to 10. Next time, add the HCl much slower with vigorous stirring, or add 5–10% Ethanol to the aqueous phase before acidification to lower the dielectric constant and encourage ordered crystallization.

  • Q: I overshot the pH to 2.0 and my precipitate disappeared. Why?

    • A: At pH 2.0, the quinoline nitrogen (pKₐ ~4.85) becomes fully protonated [3]. Your molecule is now a water-soluble cation. Solution: Simply add 1M NaOH dropwise to bring the pH back up to 4.5.

Module 2: Palladium Scavenging & Recrystallization (Polishing)

The Causality: Suzuki couplings leave behind residual Palladium (Pd(0) nanoparticles and Pd(II) complexes) which often co-precipitate with your product, giving it a grey or brown tint. Because 3-(Quinolin-4-yl)benzoic acid is a strong chelator, simple washing will not remove the metal. We must use functionalized silica scavengers (e.g., Thiol- or Isocyanide-functionalized silica) which have a thermodynamically higher affinity for Palladium than your product does [4].

Step-by-Step Protocol:

  • Dissolution: Dissolve the dried, crude precipitate from Module 1 in a minimal amount of polar aprotic solvent (DMF or DMSO) or hot Ethanol. The compound must be fully dissolved for the scavenger to work.

  • Scavenging: Add a Palladium scavenger (e.g., 3-mercaptopropyl-functionalized silica gel) at roughly 20% w/w relative to your crude mass.

  • Incubation: Stir the mixture at 50°C for 2 to 4 hours. The functionalized silica will trap the Pd ions/nanoparticles within its pores [4].

  • Filtration: Filter the hot mixture through a tightly packed Celite pad to remove the silica-bound palladium.

  • Recrystallization: Concentrate the filtrate under reduced pressure. Induce crystallization by slowly adding an anti-solvent (e.g., water or cold diethyl ether) until the solution becomes turbid. Cool to 4°C and filter the pure, white crystals.

Troubleshooting & FAQs:

  • Q: My product is still grey after the scavenger treatment. Why didn't it work?

    • A: The palladium is likely trapped inside the crystal lattice of your product. If you added the scavenger to a suspension rather than a true solution, the scavenger cannot access the metal. Ensure your compound is 100% dissolved in DMF/DMSO before adding the silica resin.

Module 3: Preparative HPLC (High Purity/Analytical)

The Causality: For biological assays, >99.5% purity is often required. Reverse-phase HPLC (RP-HPLC) is the gold standard, but running an ampholyte through a C18 column with unbuffered water/acetonitrile will result in split peaks and severe tailing. This occurs because the molecule exists in an equilibrium of ionized and unionized states. We must use a volatile buffer to lock the molecule into a single charge state during the chromatographic run.

Step-by-Step Protocol:

  • Column Selection: Use a standard C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Phase A: Water + 10 mM Ammonium Acetate, adjusted to pH 6.5. (At pH 6.5, the compound is predominantly in its anionic form, ensuring sharp peak shape while preventing on-column precipitation).

    • Phase B: HPLC-grade Acetonitrile.

  • Gradient: Run a linear gradient from 10% B to 80% B over 25 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm (quinoline chromophore).

  • Recovery: Lyophilize (freeze-dry) the collected fractions. Ammonium acetate is volatile and will sublime away, leaving pure 3-(Quinolin-4-yl)benzoic acid.

Troubleshooting & FAQs:

  • Q: Why am I seeing a massive pressure spike and column blockage during my run?

    • A: You likely used a mobile phase with a pH near 4.5 (e.g., weak formic acid). As the compound traveled down the column, it reached its isoelectric point, became insoluble, and precipitated inside the C18 pores. Solution: Always buffer the mobile phase at least 1.5 pH units away from the pI (use pH < 3.0 or pH > 6.0).

References
  • Wikipedia Contributors. "Quinoline - Chemical Properties and pKa." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Process Research & Development. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." ACS Publications. Available at: [Link]

Optimization

"troubleshooting Suzuki-Miyaura coupling for quinoline synthesis"

As a Senior Application Scientist, I've seen firsthand how the Suzuki-Miyaura cross-coupling reaction has revolutionized the synthesis of complex molecules, particularly in drug discovery where the quinoline scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've seen firsthand how the Suzuki-Miyaura cross-coupling reaction has revolutionized the synthesis of complex molecules, particularly in drug discovery where the quinoline scaffold is a privileged structure. While powerful, this reaction is not without its nuances, especially when dealing with heteroaromatic systems. The Lewis basic nitrogen of the quinoline ring can interact with the palladium catalyst, and the electronic properties of the system can present unique challenges.

This Technical Support Hub is designed to move beyond simple protocols. It's built from field-proven insights and a mechanistic understanding to help you not only solve problems but also understand the causality behind them. Here, we will dissect common failures, explore optimization strategies, and provide a logical framework for troubleshooting your Suzuki-Miyaura couplings for quinoline synthesis.

Troubleshooting Triage: Diagnosing Your Reaction

Before diving into specific issues, let's triage the outcome of your experiment. Identify the primary symptom below to navigate to the most relevant guidance.

  • Symptom 1: No Reaction or Trace Product. Your starting materials are largely unconsumed. This points to a fundamental issue with one of the core components or conditions. » Proceed to Section 1.

  • Symptom 2: Low to Moderate Yield / Incomplete Conversion. The reaction works but is sluggish or stalls, leaving significant starting material. This suggests suboptimal conditions or catalyst deactivation. » Proceed to Section 2.

  • Symptom 3: Significant Side Product Formation. You observe undesired products like homocoupled boronic acid (Ar-Ar) or protodeboronation (loss of the boronic acid group). This indicates a problem with reaction selectivity or reagent stability. » Proceed to Section 3.

  • Symptom 4: Inconsistent or Irreproducible Results. A previously successful reaction is now failing. This often points to reagent degradation or subtle variations in setup. » Proceed to Section 4.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses specific problems you may encounter. The solutions are based on established chemical principles and best practices in the field.

Problem Category Question & Recommended Solutions
Section 1: No Reaction / Inert System Q: My reaction shows no conversion. What are the most critical initial checkpoints? A: Suspect a failure in a core component. 1. Catalyst Activity: Is your palladium source active? Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require in situ reduction to the active Pd(0) species.[1] If this reduction fails, the catalytic cycle never begins. Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass this step. However, be aware that these reagents are more sensitive to air. Ensure your Pd(PPh₃)₄ is a clean, bright yellow powder; discoloration can indicate decomposition.[2] 2. Oxygen Contamination: The Suzuki-Miyaura catalytic cycle relies on sensitive Pd(0) species that are readily oxidized and deactivated by oxygen.[3] Ensure your solvent is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 20-30 minutes).[2] Maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the reaction. 3. Base Activation: The base is not just a spectator; it is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4][5] Ensure your base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is a fine, dry powder. Clumped or old base may have absorbed moisture and lost efficacy. Some anhydrous conditions with K₃PO₄ may paradoxically require a small amount of water to function effectively.[6]
Section 2: Low Yield / Stalled Reaction Q: My reaction starts but stalls at low conversion. How can I address potential catalyst poisoning by the quinoline substrate? A: The Lewis basic nitrogen on the quinoline ring can coordinate to the palladium center, inhibiting catalytic activity. [1] 1. Ligand Choice is Critical: Standard ligands like PPh₃ may not be sufficient. Use bulky, electron-rich phosphine ligands (Buchwald-type ligands) like SPhos or XPhos .[7][8] These ligands promote the crucial, often rate-limiting, steps of oxidative addition and reductive elimination and can help prevent catalyst inhibition by forming more stable and active catalytic complexes.[9] 2. Use a Lewis Acid Additive: The addition of a mild Lewis acid, such as trimethyl borate (B(OMe)₃), can reversibly bind to the quinoline nitrogen. This masks its Lewis basicity, preventing it from poisoning the palladium catalyst and allowing the cross-coupling to proceed.[1] 3. Increase Temperature: If the reaction is sluggish, oxidative addition may be the rate-determining step, particularly with less reactive aryl chlorides or bromides.[9][10] Increasing the temperature (e.g., from 80°C to 100-110°C in dioxane) can often overcome this energy barrier. Monitor for potential decomposition of your substrates at higher temperatures.
Section 3: Side Product Formation Q: I'm observing a significant amount of homocoupled product from my boronic acid. What causes this and how can I minimize it? A: Homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is primarily caused by oxygen. [3] 1. Improve Degassing: This is the most common cause. Oxygen can facilitate an oxidative cycle that leads to the coupling of two boronic acid molecules.[1][3] Re-evaluate and improve your degassing procedure. 2. Use a Pd(0) Precatalyst: Pd(II) sources are often reduced to Pd(0) in situ by the homocoupling of two boronic acid molecules.[1] Starting directly with a Pd(0) source like Pd₂(dba)₃ can mitigate this specific pathway. Q: My boronic acid is decomposing (protodeboronation). How can I improve its stability? A: Protodeboronation (Ar-B(OH)₂ + H⁺ → Ar-H) is a common issue, especially with electron-rich or heteroaryl boronic acids. [1][11] 1. Switch to Boronic Esters: Pinacol or MIDA boronate esters are significantly more stable towards protodeboronation than their corresponding boronic acids.[1][5] They can be prepared via Miyaura borylation or are often commercially available.[5] 2. Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a milder base like K₂CO₃ or even KF.[4] 3. Anhydrous Conditions: While many Suzuki couplings tolerate water, for sensitive substrates, running the reaction under strictly anhydrous conditions can suppress this side reaction.[1]
Section 4: Reproducibility Issues Q: A reaction that worked before is now failing with the same protocol. What could be the cause? A: Suspect reagent degradation or subtle procedural changes. 1. Re-evaluate Reagents: Open a new bottle of the palladium catalyst, ligand, and base. Boronic acids can degrade on the shelf, especially if they are not stored properly (cool, dry, dark). Solvents like THF and dioxane can form peroxides over time; use freshly opened or purified solvents. 2. Check Inert Atmosphere Technique: Ensure your Schlenk line or glovebox is functioning correctly. A small, persistent leak can introduce enough oxygen to kill a sensitive reaction. 3. Run a Control Reaction: Perform the reaction with a simpler, more reliable substrate combination (e.g., bromobenzene and phenylboronic acid) using your current reagents and setup.[6] If this control reaction fails, the issue is almost certainly with your reagents or general technique. If it succeeds, the problem is specific to your quinoline substrates.

Conceptual FAQs

FAQ 1: What is the mechanistic role of the base in the Suzuki-Miyaura coupling? The base is essential for the transmetalation step. It reacts with the organoboron species (e.g., boronic acid) to form a more nucleophilic "ate" complex (e.g., a boronate). This negatively charged species has a higher propensity to transfer its organic group to the electropositive palladium(II) center, displacing the halide or other leaving group and forming the crucial diorganopalladium(II) intermediate that precedes reductive elimination.[4][12]

FAQ 2: What is the difference between a Pd(0) and a Pd(II) precatalyst, and when should I choose one over the other? The active catalyst in the Suzuki cycle is a Pd(0) species.

  • Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) enter the catalytic cycle directly. They are highly active but are also very sensitive to oxygen and can degrade upon storage. They are a good choice to avoid side reactions associated with the in situ reduction step.[1][3]

  • Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) are generally more stable in air and easier to handle.[1] They must be reduced to Pd(0) in the reaction mixture before the cycle can begin. This reduction can be accomplished by phosphine ligands, amines, or by consuming some of the boronic acid (which can lead to homocoupling).[1] They are often preferred for their stability and ease of use in screening and general applications.[13]

FAQ 3: Why are bulky, electron-rich phosphine ligands like SPhos and XPhos so effective for challenging substrates like quinolines? These ligands, often called Buchwald ligands, possess two key features:

  • Bulkiness: Their large steric profile promotes the final reductive elimination step, which is often the rate-limiting step for forming sterically congested biaryl products. This prevents the formation of inactive palladium complexes.[9]

  • Electron-Donating Ability: They increase the electron density on the palladium center. This facilitates the initial, often challenging, oxidative addition of the palladium into the carbon-halide bond, especially for less reactive aryl chlorides and electron-rich heteroaryl halides.[6][9]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reagents Key Inputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->OxAdd Oxidative Addition (+ Ar¹-X) Trans Ar¹-Pd(II)L₂-Ar² (Diorganopalladium) OxAdd->Trans Transmetalation (+ Ar²-B(OR)₂ + Base) Trans->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Coupled Product) Trans->Product Reductive Elimination center ArX Aryl Halide (Ar¹-X) ArB Boronic Acid/Ester (Ar²-B(OR)₂) Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failure (Low/No Yield) check_reagents Step 1: Verify Reagents & Setup start->check_reagents reagent_bad Re-run with Fresh Reagents & Improved Degassing check_reagents->reagent_bad Issue Found (Old Reagents, Poor Degassing) optimize_conditions Step 2: Optimize Conditions check_reagents->optimize_conditions No Obvious Issue reagent_ok Reagents Verified success Successful Coupling reagent_bad->success increase_temp Increase Temperature (e.g., 80°C → 100°C) optimize_conditions->increase_temp Sluggish Reaction change_base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) optimize_conditions->change_base No Reaction optimize_catalyst Step 3: Change Catalyst System increase_temp->optimize_catalyst change_base->optimize_catalyst change_ligand Screen Ligands (SPhos, XPhos, dppf) optimize_catalyst->change_ligand Catalyst Poisoning Suspected change_pd_source Switch Pd Precatalyst (Pd(II) vs Pd(0)) optimize_catalyst->change_pd_source Homocoupling Observed change_ligand->success change_pd_source->success

Caption: A systematic workflow for troubleshooting failed Suzuki-Miyaura couplings.

Validated Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloroquinoline

This protocol provides a robust starting point using a modern catalyst system known to be effective for heteroaryl chlorides.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloroquinoline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv, finely ground).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (0.5 mL) via syringe. The mixture should be a suspension.

  • Degassing: Sparge the suspension with a subsurface stream of argon for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of argon, quickly add the SPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Ligand Screening for a Challenging Coupling

This protocol outlines a parallel screening approach to quickly identify an optimal ligand.

  • Array Setup: In a glovebox, arrange an array of 8 mL vials, each with a small stir bar.

  • Reagent Stock Solutions: Prepare stock solutions of your haloquinoline and the boronic acid in the chosen solvent (e.g., dioxane). This ensures consistent dispensing.

  • Solid Dispensing: To each vial, add the base (e.g., K₃PO₄, 2.0 equiv).

  • Ligand & Catalyst Addition: To each respective vial, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a unique phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃, dppf; 4 mol%).

  • Substrate Addition: Add the haloquinoline and boronic acid stock solutions to each vial. Add any aqueous component if required.

  • Sealing & Reaction: Crimp-seal the vials and place them in a heating block on a stirrer plate at the desired temperature (e.g., 100 °C).

  • Analysis: After a set time (e.g., 16 hours), cool the block, and prepare samples from each vial for LC-MS analysis. Quantify the conversion to product relative to an internal standard to identify the most effective ligand.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Worthy, D. C. (2021, May 8). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. USD RED. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Shaik, B., et al. (2023, March 21). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. PMC. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Valerie, C., et al. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • Barber, T. Q., et al. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Reddit. (2025, June 14). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Denmark, S. E., et al. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis

Welcome to the Technical Support Center for Quinoline Synthesis. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, found in everything from antimalarial drugs to organic light-emitting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Synthesis. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, found in everything from antimalarial drugs to organic light-emitting diodes (OLEDs).[1][2] However, both classical and modern synthetic routes can present significant challenges, from low yields to poor regioselectivity.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems encountered during quinoline synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or I'm getting no desired product. What are the most common causes?

A1: Low or no yield is a frequent issue that can stem from several factors. A systematic check of the following is crucial:

  • Catalyst Choice & Activity: The catalyst is paramount. In Friedländer synthesis, for instance, the choice between an acid (like p-TsOH) or a base (like KOH) is substrate-dependent.[3][4] For moisture-sensitive Lewis acids (e.g., ZnCl₂, In(OTf)₃), ensure strictly anhydrous conditions.[5] If you suspect catalyst deactivation, use a fresh batch or a different catalyst type.

  • Reaction Temperature: Many quinoline syntheses require heat, but excessive temperatures can cause decomposition of starting materials or products.[3][5] The Conrad-Limpach synthesis, for example, requires very high temperatures (~250 °C), and using a high-boiling inert solvent like mineral oil can dramatically improve yields compared to running the reaction neat.[6]

  • Purity of Reactants: Impurities in your starting materials (anilines, carbonyl compounds) can inhibit the catalyst or lead to unwanted side reactions.[5][6] Verify purity via NMR or GC-MS before starting.

  • Substrate Reactivity: Steric hindrance or strong electron-withdrawing groups on your reactants can significantly reduce reactivity.[3][7] For anilines with electron-withdrawing groups in the Doebner reaction, for example, traditional conditions often give low yields, but switching to a catalyst like BF₃·THF can be effective.[7]

Q2: My NMR/LC-MS shows multiple unexpected peaks. How can I improve selectivity and minimize side products?

A2: The formation of side products is a common challenge, directly impacting yield and purification efforts.

  • Aldol Condensation: In base-catalyzed Friedländer reactions, the most common side reaction is the self-condensation of the ketone starting material.[3][8] To mitigate this, consider using an acid catalyst or running the reaction under milder conditions.

  • Polymerization: Classical reactions like the Skraup and Doebner-von Miller syntheses are notorious for producing tar and polymers due to the harsh acidic conditions and high temperatures.[5][9] In the Skraup synthesis, this is often due to the polymerization of the acrolein intermediate.[9] Adding a moderating agent like ferrous sulfate (FeSO₄) can help control the reaction's exothermicity and reduce tar formation.[9][10] For the Doebner-von Miller reaction, slowly adding the α,β-unsaturated carbonyl compound can control the reaction rate and minimize polymerization.[5]

  • Regioisomer Formation: When using an unsymmetrical ketone in reactions like the Friedländer or Combes synthesis, a mixture of regioisomers can form.[8][11][12] Regioselectivity is governed by a delicate balance of steric and electronic effects.[6][11] In the Combes synthesis, for example, increasing the steric bulk on the β-diketone and using methoxy-substituted anilines tends to favor the formation of 2-CF₃-quinolines.[11] Careful selection of the catalyst and reaction conditions is key to controlling the outcome.[12]

Q3: My Skraup reaction is violently exothermic and difficult to control. How can I run it safely?

A3: The Skraup synthesis is infamous for its violent exothermicity.[9][10] The primary strategy for moderation is the addition of ferrous sulfate (FeSO₄), which is believed to act as an oxygen carrier, smoothing the reaction over a longer period.[9][10] It is also critical to add the reagents in the correct order: the sulfuric acid should be added after the ferrous sulfate and aniline have been mixed to prevent the reaction from starting prematurely.[10] Using glycerol with a low water content is also recommended for better yields.[13]

Section 2: Frequently Asked Questions (FAQs)

This section covers broader questions regarding the optimization of quinoline synthesis.

Q1: How do I choose the right catalyst for my specific quinoline synthesis?

The optimal catalyst depends on the named reaction and the electronic properties of your substrates.

Reaction TypeCommon CatalystsConsiderations
Friedländer Acids: p-TsOH, H₂SO₄, Lewis acids (ZnCl₂, Sc(OTf)₃). Bases: KOH, KOtBu, piperidine.[3][4][8]Acid catalysts are generally broad in scope. Base catalysts are often used for more reactive substrates but increase the risk of ketone self-condensation.[3][8]
Doebner-von Miller Brønsted Acids: HCl, H₂SO₄.[5] Oxidants: Nitrobenzene, arsenic acid, iodine.[5][14]Strong acid is required. The choice of oxidant is crucial for the final aromatization step.
Combes Strong Acids: Concentrated H₂SO₄, Polyphosphoric Acid (PPA).[11]The acid catalyzes the key cyclization step, which is often the rate-determining step.[11]
Modern Methods Transition Metals: Palladium (Pd), Copper (Cu), Cobalt (Co), Ruthenium (Ru).[15]These enable C-H activation and oxidative annulation strategies, often under milder conditions with broader substrate scope.[15]
Q2: What are the main advantages of using microwave irradiation for quinoline synthesis?

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful green chemistry tool.[16][17][18] Its primary benefits include:

  • Drastically Reduced Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes.[19][20]

  • Improved Yields and Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to cleaner reaction profiles and higher yields.[17][20][21]

  • Energy Efficiency: MAOS is a more energy-efficient heating method compared to traditional oil baths or heating mantles.[17]

For example, a Friedländer synthesis using a reusable solid acid catalyst (Nafion NR50) in ethanol under microwave conditions provides an environmentally friendly and efficient route to quinolines.[15]

Q3: Are there greener alternatives to traditional quinoline synthesis methods?

Yes. The field is actively moving towards more sustainable practices.[16][19][22] Key green approaches include:

  • Green Solvents: Using water, ethanol, or polyethylene glycol (PEG) instead of hazardous organic solvents.[16]

  • Reusable Catalysts: Employing solid acid catalysts or metal nanoparticles on supports that can be recovered and reused.[15][16]

  • Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption.[14][19][22]

  • Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials are combined to form the final product, which improves atom economy and reduces waste.[23][24]

Section 3: Experimental Protocols & Workflows

Protocol: General Workflow for Troubleshooting Low Yield

This protocol outlines a systematic approach to diagnosing and solving low-yield issues.

Caption: A systematic workflow for troubleshooting low-yield quinoline synthesis.

Visualizing a Key Mechanism: The Friedländer Annulation

Understanding the mechanism helps identify potential failure points. The Friedländer synthesis involves an initial condensation followed by a cyclodehydration.

Friedlander_Mechanism cluster_1 Step 1: Condensation cluster_2 Step 2: Cyclodehydration Reactants o-Aminoaryl Ketone + α-Methylene Ketone Adduct Aldol/Schiff Adduct Reactants->Adduct Acid or Base Catalysis Intermediate Enamine/Iminium Intermediate Adduct->Intermediate Dehydration Product Substituted Quinoline Intermediate->Product -H₂O

Caption: Simplified mechanism of the Friedländer quinoline synthesis.

References

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Synthesis of quinolines. Organic Chemistry Portal.
  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis Online.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
  • Quinoline. Organic Syntheses.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • Combes quinoline synthesis. Wikipedia.
  • Technical Support Center: Green Chemistry Approaches for Quinoline Synthesis. BenchChem.
  • Troubleshooting low yield in Friedländer quinoline synthesis. BenchChem.
  • The Skraup Synthesis of Quinolines.
  • Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center. BenchChem.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Publishing.
  • Doebner Reaction Technical Support Center: Troubleshooting and Optimiz
  • Minimizing side products in the Friedländer quinoline synthesis. BenchChem.
  • Improving regioselectivity in the synthesis of disubstituted quinolines. BenchChem.
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroarom
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers.
  • Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Form
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • A Comparative Guide to Quinoline Synthesis: Microwave-Assisted versus Conventional He
  • Advances in polymer based Friedlander quinoline synthesis. (2021). TÜBİTAK Academic Journals.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). SpringerLink.
  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017).
  • Green Synthesis of Quinoline Derivatives: Applic
  • Microwave-assisted Synthesis of Quinolines. Bentham Science.
  • side reactions in the synthesis of quinoline deriv

Sources

Optimization

Technical Support Center: Stability of 3-(Quinolin-4-yl)benzoic acid in DMSO Solution

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of 3-(Qui...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of 3-(Quinolin-4-yl)benzoic acid in Dimethyl Sulfoxide (DMSO) solutions. Our goal is to equip you with the necessary knowledge to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Molecule and the Solvent

3-(Quinolin-4-yl)benzoic acid is a heterocyclic compound featuring a quinoline ring linked to a benzoic acid moiety. Such structures are of significant interest in medicinal chemistry.[1][2] DMSO is a widely used aprotic solvent in drug discovery and biological research due to its exceptional ability to dissolve a broad range of compounds, including those with poor aqueous solubility.[3][4][5] However, the long-term stability of compounds in DMSO is a critical factor that can impact experimental outcomes.[6][7] This guide will address common questions and challenges related to the stability of 3-(Quinolin-4-yl)benzoic acid in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of a 3-(Quinolin-4-yl)benzoic acid stock solution in DMSO?

The shelf-life of 3-(Quinolin-4-yl)benzoic acid in DMSO is dependent on storage conditions. For general guidance, stock solutions of small molecules in DMSO stored at -20°C are typically stable for up to 3 years.[8] However, a study on a large compound library showed that at room temperature, the probability of observing the compound was 92% after 3 months, 83% after 6 months, and dropped to 52% after one year.[6][7][9] For optimal stability, it is highly recommended to store stock solutions at -20°C or -80°C and minimize the time spent at room temperature.[8]

Q2: Are there any visible signs of degradation I should look for in my DMSO stock solution?

While not always apparent, some quinoline compounds can exhibit a color change, often turning yellow and then brown, upon degradation due to photodegradation or oxidation.[10] However, the absence of a color change does not guarantee stability. The most reliable way to assess degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: My experimental results are inconsistent. Could this be related to the stability of my 3-(Quinolin-4-yl)benzoic acid stock solution?

Yes, inconsistent results and a loss of compound potency are classic indicators of degradation.[10] If you observe variability in your assays over time, it is crucial to verify the integrity of your stock solution. It is best practice to prepare fresh dilutions from a frozen stock for each experiment to minimize the impact of potential degradation in working solutions.

Q4: What are the primary factors that can affect the stability of 3-(Quinolin-4-yl)benzoic acid in DMSO?

Several factors can influence the stability of your compound in DMSO:

  • Temperature: Elevated temperatures accelerate chemical degradation.[10] Long-term storage at room temperature is generally not recommended.[6]

  • Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the air.[11] Water can facilitate the hydrolysis of susceptible functional groups.[12] Studies have indicated that water is a more significant factor in compound degradation than oxygen.[13]

  • Light: Many quinoline-based compounds are photosensitive and can degrade when exposed to UV or even ambient light.[10][14]

  • Freeze-Thaw Cycles: While some studies suggest minimal degradation after a limited number of freeze-thaw cycles, it is generally recommended to aliquot stock solutions to avoid repeated cycling.[8][13]

  • Oxygen: The presence of dissolved oxygen can lead to the oxidation of sensitive compounds.[12]

Q5: Can the benzoic acid moiety of the molecule react with DMSO?

While DMSO is generally considered a stable solvent, it can participate in certain reactions. For instance, under specific conditions with a copper catalyst, DMSO can act as a methyl source for the O-methylation of carboxylic acids.[15] Additionally, a catalyst-free method for the methylthiomethylation of carboxylic acids using DMSO as both the solvent and reagent has been reported.[16] While these reactions may not be prevalent under standard storage conditions, they highlight the potential reactivity of the carboxylic acid group.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Precipitate observed in the stock solution upon thawing. The compound may have low solubility at colder temperatures or may have come out of solution during the freeze-thaw cycle. This is a common issue when diluting a DMSO stock into an aqueous buffer.[4]Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists upon dilution into aqueous media, consider lowering the final compound concentration or slightly increasing the final DMSO percentage (while maintaining a concentration non-toxic to cells).[4]
Gradual loss of compound activity over a series of experiments. This strongly suggests compound degradation in the DMSO stock solution.Prepare a fresh stock solution from solid material. To verify degradation, analyze the old and new stock solutions by HPLC-UV or LC-MS to compare the peak area of the parent compound.
Appearance of new, unexpected peaks in analytical data (e.g., HPLC, LC-MS). These new peaks are likely degradation products.A stability-indicating HPLC method should be developed to separate the parent compound from its degradants.[10] This will allow for the accurate quantification of the remaining active compound.
Discoloration (yellowing/browning) of the DMSO stock solution. This is often a sign of oxidation or photodegradation of the quinoline moiety.[10]Discard the discolored solution and prepare a fresh stock. Ensure future stock solutions are stored protected from light in amber vials or by wrapping the container in foil.[10]

Experimental Protocols for Stability Assessment

To ensure the reliability of your experimental data, it is prudent to perform a stability study of your 3-(Quinolin-4-yl)benzoic acid stock solution under your specific laboratory conditions.

Protocol 1: Long-Term and Accelerated Stability Study

This protocol is designed to assess the stability of your compound over time at different temperatures.

1. Preparation of Stock Solution:

  • Accurately weigh a sufficient amount of 3-(Quinolin-4-yl)benzoic acid.
  • Dissolve in anhydrous DMSO to a final concentration of 10 mM.
  • Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles.

2. Storage Conditions:

  • Long-Term Storage: Store aliquots at your standard long-term storage temperatures (e.g., -80°C, -20°C, and 4°C).
  • Accelerated Stability: Store aliquots at an elevated temperature, such as 40°C, to accelerate degradation and predict long-term stability.[13]
  • Room Temperature: Store aliquots at ambient room temperature (e.g., 20-25°C).
  • Light Exposure: For photostability testing, expose a set of samples to a light source providing both UV and visible light, while a control set is wrapped in aluminum foil.[10]

3. Time Points for Analysis:

  • Long-Term: 0, 1, 3, 6, 12, and 24 months.
  • Accelerated: 0, 1, 2, 4, and 8 weeks.

4. Analytical Method:

  • Use a stability-indicating HPLC-UV or LC-MS method to quantify the percentage of the parent compound remaining at each time point relative to the initial (time 0) sample.
Protocol 2: Freeze-Thaw Stability Study

This protocol assesses the impact of repeated freezing and thawing on compound stability.

1. Preparation of Aliquots:

  • Prepare multiple aliquots of the 10 mM stock solution in DMSO.

2. Freeze-Thaw Cycles:

  • Subject the aliquots to a defined number of freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles).
  • A single cycle consists of freezing the sample at -20°C for at least 12 hours, followed by thawing to room temperature.

3. Analysis:

  • After the designated number of cycles, analyze the samples using HPLC-UV or LC-MS to determine the percentage of the parent compound remaining compared to a control sample that has not undergone any freeze-thaw cycles.
Visualization of Experimental Workflow

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Amber Vials prep_stock->aliquot temp_neg_80 -80°C aliquot->temp_neg_80 Time Points: 0, 1, 3, 6, 12, 24 mo temp_neg_20 -20°C aliquot->temp_neg_20 temp_4 4°C aliquot->temp_4 temp_rt Room Temp aliquot->temp_rt temp_40 40°C (Accelerated) aliquot->temp_40 Time Points: 0, 1, 2, 4, 8 wk light Light Exposure aliquot->light freeze_thaw Freeze-Thaw Cycles aliquot->freeze_thaw Cycles: 1, 3, 5, 10 hplc_ms HPLC-UV or LC-MS Analysis temp_neg_80->hplc_ms temp_neg_20->hplc_ms temp_4->hplc_ms temp_rt->hplc_ms temp_40->hplc_ms light->hplc_ms freeze_thaw->hplc_ms data_analysis Quantify % Parent Compound Remaining hplc_ms->data_analysis

Caption: Workflow for assessing the stability of 3-(Quinolin-4-yl)benzoic acid in DMSO.

Best Practices for Storage and Handling

To maximize the stability and longevity of your 3-(Quinolin-4-yl)benzoic acid DMSO solutions, adhere to the following best practices:

  • Use Anhydrous DMSO: To minimize the risk of hydrolysis, use high-purity, anhydrous DMSO for preparing stock solutions.

  • Protect from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.[10]

  • Store at Low Temperatures: For long-term storage, -20°C is good, and -80°C is optimal.[8] Avoid storing stock solutions at room temperature for extended periods.[6][7]

  • Aliquot Stock Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and to minimize the introduction of atmospheric moisture and oxygen into the parent stock.[8]

  • Inert Atmosphere: For highly sensitive compounds or very long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Proper Sealing: Ensure vials are tightly sealed to prevent solvent evaporation and the ingress of moisture.

  • Regular Quality Control: Periodically re-analyze the concentration and purity of long-term stored stock solutions, especially before initiating critical or large-scale experiments.

By implementing these guidelines and understanding the factors that influence the stability of 3-(Quinolin-4-yl)benzoic acid in DMSO, you can enhance the reliability and reproducibility of your research.

References

  • MDPI. (2025, September 3). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors.
  • Wikipedia. Benzoic acid.
  • Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • ResearchGate. Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions.
  • PMC.
  • Benchchem.
  • PMC. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
  • ChemScene. 1255634-84-4 | 3-(Quinolin-4-yl)benzoic acid.
  • PubMed. (2003, April 15). The effect of room-temperature storage on the stability of compounds in DMSO.
  • ResearchGate. (2024, May 3). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
  • MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
  • ResearchGate. (2026, February 9). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO.
  • ACS Publications. (2025, September 9).
  • ResearchGate.
  • Journal of Advanced Scientific Research.
  • PMC. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors.
  • NF Jain and CE Masse.
  • SciSpace. (2021, August 23).
  • ResearchGate. (2026, February 6). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
  • Yufeng. (2022, July 9). The effect of room-temperature storage on the stability of compounds in DMSO.
  • MDPI. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • Captiv
  • Chinese Journal of Microecology. (2022, October 30).
  • PubMed. (2003, June 15). Studies on repository compound stability in DMSO under various conditions.
  • PMC. (2024, July 4).
  • PubMed. (1994, April). The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives.
  • Cubework. DMSO Solutions Warehouse Storage.
  • MDPI. (2024, January 10). Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3.
  • Benchchem. Application Notes and Protocols: Long-Term Stability of 4Sc-203 in DMSO.
  • ASM Journals. Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis.
  • RSC Publishing. (2020, August 12).
  • ResearchGate. (2025, August 9). Investigation of DMSO-Induced Conformational Transitions in Human Serum Albumin Using Two-Dimensional Raman Optical Activity Spectroscopy.
  • Organic Chemistry Portal. Methyl Esters.
  • OriCell. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes.
  • Preprints.org. (2023, May 29).
  • ResearchGate. (2022, November 9). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether.
  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?.
  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.

Sources

Troubleshooting

"degradation pathways of quinoline carboxylic acids"

Technical Support Center: Degradation Pathways of Quinoline Carboxylic Acids Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Degradation Pathways of Quinoline Carboxylic Acids

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the degradation kinetics, microbial bioremediation, and analytical quantification of quinoline carboxylic acids (QCAs). QCAs form the core structural moiety in numerous agrochemicals (e.g., quinclorac) and pharmaceuticals (e.g., fluoroquinolones).

This guide provides field-proven methodologies, causal explanations for experimental anomalies, and self-validating protocols to ensure the scientific integrity of your degradation studies.

Core Pathway Visualization

Before troubleshooting specific assays, it is critical to understand the divergent degradation routes. QCAs typically degrade via Advanced Oxidation Processes (AOPs) in engineered water treatment systems, or via microbial catabolism in soil and bioremediation environments.

QCA_Degradation QCA Quinoline Carboxylic Acid (e.g., 8QCA, Quinclorac) AOP Advanced Oxidation (•OH) QCA->AOP Microbial Microbial Catabolism (e.g., Pseudomonas, Cellulosimicrobium) QCA->Microbial Hydroxylation Ring Hydroxylation (Phenolic Intermediates) AOP->Hydroxylation ipso attack Defluorination Defluorination / Dehalogenation AOP->Defluorination halogen substitution RingCleavageAOP Ring Cleavage & Mineralization Hydroxylation->RingCleavageAOP Defluorination->RingCleavageAOP CoumarinPath 8-Hydroxycoumarin Pathway (via 2-oxo-1,2-dihydroquinoline) Microbial->CoumarinPath Hydroxylation at C2 & C8 QuinolinonePath 5,6-dihydroxy-2(1H) quinolinone pathway Microbial->QuinolinonePath RingCleavageMicro TCA Cycle Integration CoumarinPath->RingCleavageMicro QuinolinonePath->RingCleavageMicro

Fig 1. Divergent AOP and microbial degradation pathways of quinoline carboxylic acids.

FAQs & Troubleshooting Guides

Section A: Advanced Oxidation Processes (AOPs) & Kinetic Anomalies

Q1: During pulse radiolysis and AOP treatments of 8-quinoline carboxylic acid (8QCA), my degradation rates plateau unexpectedly at high pH. Why does this occur, and how can I optimize the reaction? Causality & Solution: The degradation kinetics of QCAs are highly pH-dependent due to the protonation state of the carboxyl group and the nitrogen atom in the quinoline ring. At highly acidic pH (e.g., pH 1), 8QCA is protonated, and the reaction with hydroxyl radicals (•OH) generates a transient radical cation with a distinct absorption maximum at 420 nm[1]. As pH increases to neutral/mildly alkaline (pH ~8.7), the molecule deprotonates, increasing solubility and mobility, which maximizes the bimolecular rate constant (up to 1.7 × 10^10 M^-1 s^-1)[1]. However, if you exceed pH 9–10, the rate constant drops (e.g., to 2.7 × 10^9 M^-1 s^-1). This plateau and subsequent drop occur because •OH radicals begin converting into less reactive oxide radical anions (O•−) at highly alkaline pH[1]. Actionable Step: Buffer your reaction matrix to pH 7.0–8.5 using phosphate buffers to maintain the diffusion-limited reaction rate of •OH without crossing the pKa threshold that induces O•− formation.

Q2: I am studying fluoroquinolone degradation via AOPs. How can I predict which structural analogs will degrade fastest? Causality & Solution: The degradation rate is sterically and electronically governed by the functional groups attached to the quinolone core. Specifically, the steric hindrance of the piperazine ring (often at position 7) heavily dictates the •OH attack efficiency[2]. Actionable Step: Use the table below to benchmark your expected kinetics. If your target compound has a bulky piperazine derivative, expect a lower bimolecular rate constant and extend your AOP exposure time accordingly.

Table 1: Bimolecular Reaction Rate Constants for Fluoroquinolones with Reactive Species [2]

Compound•OH Rate Constant (M^-1 s^-1)e_aq^- Rate Constant (M^-1 s^-1)Structural Note
Marbofloxacin (9.03 ± 0.39) × 10^9(2.41 ± 0.02) × 10^10Lower steric hindrance
Flumequine (8.26 ± 0.28) × 10^9(1.83 ± 0.01) × 10^10Lacks substituted piperazine
Enrofloxacin (7.95 ± 0.23) × 10^9(1.89 ± 0.02) × 10^10Bulky ethylpiperazine group
6-fluoro-4-oxo-QCA (7.65 ± 0.20) × 10^9(1.49 ± 0.01) × 10^10Model core compound
Danofloxacin (6.15 ± 0.11) × 10^9(1.68 ± 0.02) × 10^10High steric hindrance
Section B: Microbial Bioremediation Issues

Q3: My Cellulosimicrobium cellulans (Strain D) cultures are failing to mineralize Quinclorac (3,7-dichloro-8-quinoline carboxylic acid) in soil slurry assays. The degradation stalls at ~15%. What is the limiting factor? Causality & Solution: Quinclorac is notoriously recalcitrant, often exhibiting a half-life of over 124 days in standard soil matrices[3]. If your degradation is stalling, temperature is the most likely culprit. Microbial catabolism of QCAs via the 8-hydroxycoumarin pathway relies on specific dioxygenases that are highly temperature-sensitive. Research demonstrates that C. cellulans Strain D achieves maximum degradation (45.9% over 21 days) strictly at 30°C[4]. Temperatures above 35°C or below 25°C cause a sharp decline in enzyme kinetics and bacterial reproduction[4]. Actionable Step: Ensure your bioreactors are strictly thermostated to 30°C. Additionally, monitor for the accumulation of intermediates like 3-chloro-7-methoxy-8-quinoline carboxylic acid, which can cause feedback inhibition if not co-metabolized[4].

Validated Experimental Protocols

To ensure self-validating and reproducible results, adhere to the following optimized protocols for tracking QCA degradation.

Protocol 1: HPLC-MS/MS Quantification of QCA Degradation Products

This method is optimized for separating highly polar QCA intermediates (e.g., hydroxylated quinolines and defluorinated byproducts) from the parent compounds[2].

Prerequisites:

  • Column: Phenomenex Gemini C18 (4.6 × 250 mm) or Luna C18 (2.0 × 150 mm)[2].

  • Mobile Phase A: 98% Ultrapure H2O + 2% Acetonitrile (CH3CN) + 0.2% Formic Acid[2].

  • Mobile Phase B: 100% Acetonitrile (CH3CN) + 0.2% Formic Acid[2].

Step-by-Step Procedure:

  • Sample Preparation: Quench the AOP or microbial reaction using methanol (1:1 v/v) to precipitate proteins and halt radical reactions. Filter through a 0.22 µm nylon syringe filter.

  • System Equilibration: Flush the column with 2% Mobile Phase B for 15 minutes at a flow rate of 0.2 mL/min (for 2.0 mm column) or 1.0 mL/min (for 4.6 mm column).

  • Gradient Elution:

    • 0–1 min: Hold at 2% B.

    • 1–50 min: Linear ramp to 95% B.

    • 50–57 min: Hold at 95% B to wash strongly retained hydrophobic dimers[2].

    • 57–65 min: Return to 2% B for re-equilibration.

  • Mass Spectrometry Detection: Operate the ESI source in both positive and negative ion modes (m/z 100 to 1000). Look for mass shifts of +16 Da (hydroxylation) or -19 Da / +17 Da (defluorination/hydroxylation substitution) which are hallmark QCA degradation pathways[2].

HPLC_Workflow Start Sample Collection (AOP or Microbial) Quench Quench Reaction (1:1 Methanol) Start->Quench Filter Filtration (0.22 µm Nylon) Quench->Filter Inject HPLC Injection (C18 Column) Filter->Inject Decision Peak Resolution Adequate? Inject->Decision MS ESI-MS/MS Analysis (+/- Ion Mode) Decision->MS Yes Adjust Adjust Gradient: Increase Formic Acid or lower initial %B Decision->Adjust No (Co-elution) Adjust->Inject

Fig 2. Logic tree and workflow for HPLC-MS/MS sample processing and troubleshooting.

Protocol 2: Bench-Scale AOP Kinetic Assay (Hydroxyl Radical Generation)

Use this protocol to determine the bimolecular rate constants of novel QCA derivatives safely and accurately.

  • Matrix Preparation: Prepare a 0.1 mM solution of the target QCA in a 5 mM KH2PO4 buffer. Adjust the pH to exactly 7.0 using dilute NaOH or HCl[2].

  • Radical Generation: Use a gamma-irradiation source or a UV/H2O2 setup. If using pulse radiolysis, saturate the aqueous solution with N2O. Causality note: N2O converts hydrated electrons (e_aq^-) into additional •OH radicals, simplifying the kinetic modeling to •OH reactions only[1].

  • Transient Absorption: Monitor the transient absorption spectrum. For neutral QCAs at pH 7, look for absorption maxima around 320–340 nm.

  • Data Analysis: Plot the pseudo-first-order decay of the QCA peak against varying concentrations of the radical dosimeter to extract the second-order bimolecular rate constant[2].

References

  • Experimental and Theoretical Studies on Reaction Kinetics, Mechanism, and Degradation of Quinoline‐Based Herbicide with Hydroxyl Radical, Sulphate Radical Anion, and Hydrated Electron. National Center for Biotechnology Information (PMC).[Link]

  • Free-Radical-Induced Oxidative and Reductive Degradation of Fluoroquinolone Pharmaceuticals. American Chemical Society (J. Phys. Chem. A).[Link]

  • Isolation, Screening, and Degradation Characteristics of a Quinclorac-Degrading Bacterium, Strain D, and Its Potential for Bioremediation of Rice Fields Polluted by Quinclorac. Microbiology Spectrum - ASM Journals.[Link]

  • A Study of Quinclorac Degradation during Thermal and Forced Hydrolysis and Soil Photolysis. ResearchGate.[Link]

Sources

Optimization

"challenges in scaling up 3-(Quinolin-4-yl)benzoic acid production"

Answering the user's request.## Technical Support Center: Scaling Up 3-(Quinolin-4-yl)benzoic Acid Production Welcome to the technical support center for the synthesis and scale-up of 3-(Quinolin-4-yl)benzoic acid. This...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Scaling Up 3-(Quinolin-4-yl)benzoic Acid Production

Welcome to the technical support center for the synthesis and scale-up of 3-(Quinolin-4-yl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals. It addresses common challenges encountered during laboratory-scale synthesis and offers insights into overcoming hurdles during scale-up. The information is structured in a question-and-answer format to provide direct, actionable solutions to specific problems.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis of 3-(Quinolin-4-yl)benzoic acid, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.

Q1: My Suzuki-Miyaura coupling reaction shows low or no conversion. What are the primary causes?

A1: Low conversion is a frequent issue often traced back to three critical areas: catalyst activity, reagent quality, or inadequate reaction conditions.[1]

  • Inactive Catalyst: The Palladium(0) catalyst is the engine of the reaction. Ensure you are using a fresh batch of catalyst, or consider a pre-catalyst that is activated in situ. Oxygen can deactivate the Pd(0) species, so thorough degassing of the reaction mixture and maintenance of an inert atmosphere (Nitrogen or Argon) are critical.[1]

  • Reagent Purity: The purity of your starting materials, 4-chloroquinoline and 3-carboxyphenylboronic acid, is paramount. Impurities in the 4-chloroquinoline can inhibit the catalyst. The boronic acid can degrade over time, especially if not stored properly, leading to dehydration and the formation of unreactive anhydrides (boroxines).

  • Insufficient Base or Degassing: The base is essential for activating the boronic acid to facilitate transmetalation.[2][3] Ensure you are using at least 2-3 equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃). Incomplete degassing allows oxygen to poison the Pd(0) catalyst, halting the catalytic cycle.[1]

Q2: I'm observing significant side product formation, particularly the homo-coupling of 3-carboxyphenylboronic acid. How can I minimize this?

A2: The formation of biphenyl-3,3'-dicarboxylic acid (homo-coupling product) is often promoted by the presence of oxygen or an inappropriate catalyst-to-ligand ratio.

  • Strict Anaerobic Conditions: Oxygen not only deactivates the catalyst but can also promote the oxidative homo-coupling of the boronic acid. Ensure your solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas.[1]

  • Ligand Selection: The choice of phosphine ligand can significantly influence the relative rates of the desired cross-coupling versus side reactions. For electron-poor quinoline systems, using bulky, electron-rich phosphine ligands can stabilize the palladium center and favor the cross-coupling pathway.

Q3: The purification of the final product is challenging. The product seems to co-elute with starting materials or is difficult to crystallize. What are the best purification strategies?

A3: Purification challenges arise from the similar polarities of the product and unreacted starting materials, especially the boronic acid.

  • Acid-Base Work-up: A crucial first step is an aqueous work-up. After the reaction, dilute with an organic solvent (like ethyl acetate) and wash with a basic aqueous solution (e.g., 1M NaOH). The acidic 3-(Quinolin-4-yl)benzoic acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure product, which is collected by filtration.

  • Recrystallization: If impurities persist, recrystallization is highly effective. Solvents such as ethanol, isopropanol, or mixtures of DMF/water can yield high-purity material.[4] For stubborn cases, techniques like falling film or static crystallization may be considered for large-scale operations.[5]

Section 2: Troubleshooting Guide: Suzuki-Miyaura Coupling

This section provides a more detailed breakdown of problems, their root causes, and corrective actions for the key steps in the synthesis.

Catalyst System & Reaction Setup
ProblemPotential Cause(s)Recommended Action(s)
Reaction fails to initiate (no product formation). 1. Catalyst is inactive (oxidized).2. Poor quality of reagents (e.g., degraded boronic acid).3. Insufficient degassing of the reaction mixture.1. Use a fresh batch of catalyst or a pre-catalyst. Ensure proper handling under an inert atmosphere.2. Verify the purity of starting materials via NMR or LC-MS. Use freshly purchased boronic acid.3. Degas the solvent and reaction mixture thoroughly (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles).[1]
Slow or incomplete reaction. 1. Suboptimal temperature.2. Inappropriate choice of base or solvent.3. Catalyst concentration is too low for scale.1. Gradually increase the reaction temperature. For many Suzuki couplings of chloroquinolines, temperatures between 80-100 °C are effective.[6]2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[6][7]3. For larger scale, catalyst loading may need to be adjusted. Start with 1-3 mol% and optimize.
Side Reactions & Impurity Profile
ProblemPotential Cause(s)Recommended Action(s)
Formation of Biphenyl-3,3'-dicarboxylic acid. 1. Oxygen present in the reaction mixture.2. Decomposition of the boronic acid.1. Implement stricter anaerobic conditions.[1]2. Use fresh boronic acid and consider adding it in portions if the reaction time is long.
Formation of Quinoline (dehalogenation). 1. Presence of protic impurities (water) in excess.2. Certain phosphine ligands can promote this pathway.1. Use anhydrous solvents. While some water is necessary for many Suzuki protocols, excess can be detrimental.2. If dehalogenation is a major issue, screen alternative ligands.
Formation of Quinolin-4-one. Hydrolysis of the 4-chloroquinoline starting material under basic conditions at high temperatures.1. Use a milder base if possible (e.g., K₃PO₄ instead of NaOH).2. Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate.

Section 3: Experimental Protocols & Workflows

Protocol: Laboratory-Scale Synthesis of 3-(Quinolin-4-yl)benzoic acid

This protocol is a robust starting point for laboratory synthesis (1-10 g scale).

  • Reagents & Equipment:

    • 4-Chloroquinoline (1.0 eq)

    • 3-Carboxyphenylboronic acid (1.2 - 1.5 eq)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

    • 1,4-Dioxane and Deionized Water (4:1 v/v)

    • Schlenk flask or three-necked round-bottom flask, condenser, magnetic stirrer, and an inert gas (Argon or N₂) source.

  • Procedure:

    • To the reaction flask, add 4-chloroquinoline, 3-carboxyphenylboronic acid, K₂CO₃, and the Pd(PPh₃)₄ catalyst.

    • Seal the flask, and evacuate and backfill with inert gas three times to ensure an anaerobic atmosphere.[6]

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the 4-chloroquinoline is consumed (typically 12-24 hours).

    • Cool the mixture to room temperature. Dilute with 10 volumes of ethyl acetate.

    • Transfer to a separatory funnel and wash with 1M NaOH (aq). The product will move to the aqueous layer.

    • Separate the layers. Carefully acidify the aqueous layer with 1M HCl until a precipitate forms (pH ~4-5).

    • Stir the resulting slurry in an ice bath for 1 hour.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Visualization of Key Processes

The Suzuki-Miyaura catalytic cycle is central to understanding and troubleshooting the reaction.

Suzuki_Cycle pd0 Pd(0)L2 Active Catalyst ox_add Oxidative Addition (Rate-Limiting Step) pd0->ox_add pd_complex Ar-Pd(II)-X(L2) Quinoline Complex ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_biaryl Ar-Pd(II)-Ar'(L2) Di-Aryl Complex transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' Product red_elim->product reagents 4-Chloroquinoline (Ar-X) reagents->ox_add boronic Boronic Acid + Base [Ar'-B(OR)3]- boronic->transmetal

Caption: The Suzuki-Miyaura Catalytic Cycle.

A logical workflow can guide troubleshooting efforts when encountering low product yield.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Analyze Starting Materials (TLC, NMR, LC-MS)? start->check_reagents reagents_impure Impure or Degraded check_reagents->reagents_impure No reagents_ok Purity Confirmed check_reagents->reagents_ok Yes purify_reagents Action: Purify/Replace Starting Materials reagents_impure->purify_reagents end Problem Resolved purify_reagents->end check_conditions Review Reaction Conditions (Temp, Degassing, Base)? reagents_ok->check_conditions conditions_bad Suboptimal check_conditions->conditions_bad No conditions_ok Conditions Are Standard check_conditions->conditions_ok Yes optimize_conditions Action: Increase Temp, Improve Degassing, Screen Bases/Solvents conditions_bad->optimize_conditions optimize_conditions->end check_catalyst Check Catalyst System (Age, Loading, Ligand)? conditions_ok->check_catalyst catalyst_bad Potentially Inactive check_catalyst->catalyst_bad No check_catalyst->end Yes replace_catalyst Action: Use Fresh Catalyst, Increase Loading, Screen Ligands catalyst_bad->replace_catalyst replace_catalyst->end

Caption: Troubleshooting workflow for low yield.

Section 4: Scale-Up Challenges

Transitioning from the bench to a pilot or manufacturing scale introduces new challenges that must be proactively addressed.

Q1: What are the main safety concerns when scaling up this reaction?

A1: The primary concerns are thermal management and handling of reagents.

  • Exotherm Control: Suzuki couplings can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction progress must be monitored carefully, and adequate cooling capacity is essential. A semi-batch process, where one of the reactants is added portion-wise, can help control the heat output.

  • Reagent Handling: Handling large quantities of flammable solvents like 1,4-dioxane or toluene requires appropriate engineering controls (e.g., grounding, ventilation). Palladium catalysts, especially when finely divided, can be pyrophoric and should be handled under an inert atmosphere.

Q2: How do mixing and mass transfer affect the reaction on a larger scale?

A2: This reaction is typically a multiphasic system (solid base, organic solvent, aqueous phase). Inefficient mixing can lead to localized "hot spots," poor mass transfer between phases, and ultimately, stalled or incomplete reactions. The choice of reactor and impeller design is critical to ensure efficient mixing and maintain a homogeneous suspension.

Q3: Are there "greener" or more process-friendly solvent alternatives for scale-up?

A3: Yes, while dioxane is a common lab solvent, its safety profile makes it less desirable for large-scale production. Alternative solvents such as 2-MeTHF, CPME (cyclopentyl methyl ether), or even water (with a water-soluble catalyst/ligand system) are being increasingly adopted from a Green Chemistry perspective.[8] Each new solvent system requires re-optimization of the reaction conditions.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC (PubMed Central). Available at: [Link]

  • Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives. ResearchGate. Available at: [Link]

  • Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

  • Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. PubMed. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. ResearchGate. Available at: [Link]

  • Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]

  • Method for purification of benzoic acid.Google Patents.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. PMC (PubMed Central). Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Purification of benzoic acid.Google Patents.
  • Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. USD RED. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Review on recent development of quinoline for anticancer activities. ScienceDirect. Available at: [Link]

  • Recent advances in the synthesis of quinolines: a review. RSC Publishing. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC (PubMed Central). Available at: [Link]

  • Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. Available at: [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]

  • Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.Google Patents.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Skraup Quinoline Synthesis

Welcome to the Technical Support Center for Quinoline Synthesis. As a Senior Application Scientist, I have structured this guide to address one of the most notorious challenges in heterocyclic chemistry: avoiding tar for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Synthesis. As a Senior Application Scientist, I have structured this guide to address one of the most notorious challenges in heterocyclic chemistry: avoiding tar formation during the Skraup synthesis .

While the Skraup reaction is a highly effective, classical method for synthesizing heteroring-unsubstituted quinolines, it is infamous for its violently exothermic nature and the frequent formation of intractable, polymeric "tar"[1]. This guide provides mechanistic insights, actionable troubleshooting steps, and optimized protocols to help researchers mitigate tar formation, safely manage exotherms, and maximize quinoline yields.

Section 1: Mechanistic Causality of Tar Formation

To prevent tar, one must first understand its chemical origin. The Skraup synthesis relies on the in situ acid-catalyzed dehydration of glycerol to form acrolein, facilitated by concentrated sulfuric acid (H₂SO₄)[2]. Acrolein is a highly reactive α,β-unsaturated aldehyde.

Under ideal conditions, acrolein undergoes a Michael addition with aniline, followed by cyclization and oxidation to form quinoline. However, under strongly acidic conditions combined with uncontrolled high temperatures, acrolein rapidly undergoes parasitic polymerization[3]. This runaway polymerization is the primary source of the high-molecular-weight black tar that traps the desired product, ruins yields, and complicates purification[1][3].

SkraupPathway Glycerol Glycerol Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein H2SO4, Heat (-H2O) Tar Polymeric Tar (Side Product) Acrolein->Tar Excess Heat / Acid (Polymerization) Dihydroquinoline Dihydroquinoline Acrolein->Dihydroquinoline + Aniline (Michael Addition & Cyclization) Aniline Aniline Aniline->Dihydroquinoline Quinoline Quinoline (Target) Dihydroquinoline->Quinoline Oxidation Oxidant Oxidant (e.g., Nitrobenzene) Oxidant->Quinoline Accepts H2

Mechanistic pathway of Skraup synthesis highlighting the bifurcation between quinoline and tar.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction boils violently upon adding sulfuric acid, and the flask instantly fills with black tar. What went wrong? A1: This is a classic symptom of an incorrect reagent addition sequence. If concentrated H₂SO₄ is added before a moderator is fully dispersed, the localized heat of hydration triggers an uncontrolled, instantaneous dehydration of glycerol[2]. Corrective Action: Always add the solid moderator (e.g., ferrous sulfate), glycerol, aniline, and the oxidizing agent (e.g., nitrobenzene) first. Ensure they are homogeneously mixed before adding H₂SO₄ dropwise with external cooling[2][3].

Q2: What is the exact chemical role of Ferrous Sulfate (FeSO₄) or Boric Acid in preventing tar? A2: Ferrous sulfate acts as a critical reaction moderator and an oxygen carrier[2][4]. The final step of the Skraup synthesis involves the oxidation of dihydroquinoline to quinoline. FeSO₄ regulates the rate of this oxidation step, extending the energy release over a longer period[4]. By preventing a sudden spike in thermal energy, it keeps the internal temperature below the threshold where acrolein violently polymerizes[3]. Boric acid serves a similar thermal-moderating function[2].

Q3: I successfully controlled the exotherm, but I still have a sticky tarry residue during work-up. How can I recover my quinoline? A3: If tar has already formed, standard solvent extraction will often result in unbreakable emulsions. Corrective Action: Utilize Steam Distillation or Acid-Base Extraction . Quinoline is volatile with steam, whereas the polymeric tar is not[4]. Make the reaction mixture strongly alkaline with NaOH, then steam distill; the quinoline will co-distill with water[3]. Alternatively, dissolve the crude mixture in aqueous acid (forming the water-soluble quinoline salt), wash with an organic solvent to remove the non-basic tar, then basify the aqueous layer and extract the free quinoline[3].

Q4: Are there modern alternatives to the classical Skraup conditions that inherently produce less tar? A4: Yes. Recent advancements have demonstrated that using a biphasic reaction medium or substituting glycerol with acrolein diethyl acetal drastically reduces polymerization[1]. Additionally, microwave-assisted synthesis allows for precise thermal control, significantly cutting down reaction times and tar formation compared to conventional convective heating[1].

Section 3: Optimized Step-by-Step Protocol (Tar-Mitigated Skraup Synthesis)

This protocol integrates thermal moderation and precise reagent sequencing to ensure a self-validating, safe workflow that minimizes tar formation[5].

Reagents:

  • Aniline (1.0 eq)

  • Glycerol (anhydrous, 3.0 eq)

  • Nitrobenzene (oxidizing agent, 0.6 eq)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O, 0.05 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 3.0 eq)

Step-by-Step Methodology:

  • Apparatus Setup: Equip a large 3-neck round-bottom flask (at least 3x the reaction volume to accommodate foaming) with a heavy-duty mechanical stirrer, a reflux condenser, and an addition funnel[2].

  • Reagent Mixing (Critical Order): Add powdered FeSO₄·7H₂O, anhydrous glycerol, aniline, and nitrobenzene to the flask. Stir vigorously for 10 minutes to ensure the solid moderator is evenly suspended[2][3].

  • Acid Addition: Cool the flask in an ice-water bath. Slowly add concentrated H₂SO₄ dropwise through the addition funnel. Maintain vigorous stirring to prevent localized acid pooling[5].

  • Two-Stage Heating:

    • Initiation: Remove the ice bath and apply gentle heat (e.g., heating mantle at 100–120°C) until the mixture begins to bubble[5].

    • Moderation: Immediately remove the heat source . The exothermic dehydration and oxidation will sustain a vigorous boil[3]. Have a wet towel or ice bath ready to cool the flask exterior if the reflux reaches the top of the condenser[2].

  • Completion: Once the self-sustaining boil subsides (typically 30–60 minutes), reapply heat and reflux gently at 140–150°C for an additional 3 hours to drive the cyclization to completion[4][5].

  • Work-up (Steam Distillation): Cool the mixture to room temperature. Carefully pour it into crushed ice/water. Slowly neutralize with concentrated NaOH until strongly alkaline (pH > 10). Steam distill the mixture to isolate pure quinoline from any residual tar[3].

TroubleshootingWorkflow Start Start Skraup Setup Mix Mix Aniline, Glycerol, Nitrobenzene Start->Mix CheckMod Is Moderator (FeSO4) Added? Mix->CheckMod AddMod Add FeSO4 Powder CheckMod->AddMod No AddAcid Slowly Add Conc. H2SO4 CheckMod->AddAcid Yes AddMod->AddAcid Heat Apply Gentle Initial Heat AddAcid->Heat CheckBoil Self-Sustaining Boiling? Heat->CheckBoil CheckBoil->Heat No RemoveHeat Remove Heat Source CheckBoil->RemoveHeat Yes Runaway Violent Exotherm? RemoveHeat->Runaway IceBath Apply External Ice Bath Runaway->IceBath Yes Reflux Resume Heating to Reflux Runaway->Reflux No IceBath->Reflux Stabilized

Step-by-step troubleshooting workflow for managing exothermic risks in Skraup synthesis.

Section 4: Quantitative Data & Condition Optimization

The table below summarizes the impact of various reaction parameters on quinoline yield and tar formation, validating the causal relationships and optimization strategies discussed above.

Reaction ConditionModerator UsedHeating MethodTar Formation LevelTypical Yield (%)
Classical Skraup (No control) NoneRapid ConventionalSevere (Intractable)10 - 25%
Optimized Skraup FeSO₄ or Boric AcidTwo-Stage ConventionalLow to Moderate65 - 85%
Modified Skraup (Biphasic) NoneConventionalVery Low75 - 90%
Microwave-Assisted Skraup FeSO₄Microwave IrradiationMinimal80 - 95%

Data synthesized from comparative literature on quinoline synthesis optimization[1][4].

References
  • Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis Source: Benchchem URL
  • Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide Source: Benchchem URL
  • Identification of common byproducts in quinoline synthesis Source: Benchchem URL
  • Troubleshooting low yield in Skraup synthesis of quinoline precursors Source: Benchchem URL
  • Recent Advances in Metal-Free Quinoline Synthesis Source: MDPI URL

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for Quinoline Synthesis

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of quinoline derivatives. The following gu...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of quinoline derivatives. The following guides and frequently asked questions (FAQs) address common issues encountered during experimentation, with a focus on catalyst selection and reaction optimization. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.

Part 1: Troubleshooting Common Experimental Issues

This section is designed to provide direct answers and actionable solutions to specific problems you may encounter in the lab.

Scenario 1: Low to No Product Yield

Low conversion of starting materials is one of the most frequent challenges. The underlying cause is often multifaceted, spanning from reagent quality to suboptimal catalytic activity.

Q1: My Friedländer reaction is giving a very low yield. What are the first things I should check?

A1: Low yields in the Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, can stem from several factors.[1]

  • Reagent Purity: Begin by verifying the purity of your starting materials. Impurities can act as catalyst poisons or participate in side reactions.[2][3]

  • Anhydrous Conditions: If you are using a moisture-sensitive catalyst, particularly Lewis acids like In(OTf)₃ or ZnCl₂, ensure your reaction conditions are strictly anhydrous. Water can hydrolyze the catalyst, rendering it inactive.[2][3][4]

  • Catalyst Choice: The choice of catalyst is critical and highly substrate-dependent. A catalyst that is effective for one set of substrates may not be for another. Consider screening a panel of catalysts, including:

    • Brønsted acids: p-toluenesulfonic acid (p-TsOH), trifluoroacetic acid.[3]

    • Lewis acids: In(OTf)₃, ZnCl₂, Sc(OTf)₃.[2][3][5] In(OTf)₃ has been shown to be particularly effective for selectively forming the Friedländer product.[5]

    • Heterogeneous catalysts: Solid acid catalysts like Nafion NR50 can be effective, especially under microwave conditions, and offer easier work-up.[6]

  • Temperature & Time: These parameters are interdependent. Some reactions require significant thermal energy to overcome activation barriers, while others may benefit from longer reaction times at lower temperatures to minimize the formation of side products.[2][3]

Q2: I'm performing a Doebner-von Miller reaction, and my yield is consistently poor. What are some common causes?

A2: The Doebner-von Miller reaction, which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, is notorious for its potential for low yields and tar formation due to the polymerization of the carbonyl reactant under harsh acidic conditions.[2][3][7]

  • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., hydrochloric acid, sulfuric acid) are critical.[2] Insufficient acid may lead to an incomplete reaction, while excessive acid can aggressively promote polymerization side reactions.[2]

  • Oxidizing Agent: An appropriate oxidizing agent, such as nitrobenzene, is often required to aromatize the dihydroquinoline intermediate.[2] Ensure you are using a suitable oxidant at the correct stoichiometry.

  • Temperature Control: While high temperatures are typically necessary, excessive heat can lead to the decomposition of reactants and products.[2] Careful optimization of the temperature profile is recommended.

  • Biphasic Medium: To mitigate the acid-catalyzed polymerization of the carbonyl substrate, consider using a biphasic reaction medium (e.g., water/toluene). This can help sequester the carbonyl compound, reducing its tendency to polymerize.[3][7]

Q3: My Combes synthesis is not yielding the desired quinoline derivative. What should I troubleshoot?

A3: The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[4][8] Failure points often lie in the two key steps: enamine formation and cyclization.

  • Enamine Formation: First, ensure that the initial condensation of the aniline with the β-diketone to form the enamine intermediate is proceeding as expected. This step can sometimes be rate-limiting.

  • Acid Catalyst for Cyclization: The subsequent ring-closing (annulation) is the rate-determining step and requires a strong acid catalyst.[8][9] While concentrated sulfuric acid is traditional, it can be harsh. Polyphosphoric acid (PPA) or polyphosphoric esters (PPE) can be more effective dehydrating agents and catalysts for this step.[3][4]

Scenario 2: Poor Selectivity & Side Product Formation

Q4: I am getting a mixture of regioisomers in my Friedländer synthesis with an unsymmetrical ketone. How can I improve regioselectivity?

A4: Achieving high regioselectivity is a common challenge when using unsymmetrical ketones. The outcome is determined by which α-carbon of the ketone participates in the initial condensation.[3]

  • Catalyst Choice: The catalyst can significantly influence the regiochemical outcome. Specific amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer over the other.[3]

  • Substrate Modification: Introducing a directing group on one of the α-carbons of the ketone can guide the cyclization to the desired position.[3]

  • Reaction Conditions: Adjusting the reaction temperature and solvent can influence whether the reaction is under kinetic or thermodynamic control, thereby favoring a specific isomer.[3]

Q5: My Doebner-von Miller reaction is producing a complex mixture of byproducts and tar. How can I obtain a cleaner reaction profile?

A5: The aggressive acidic and high-temperature conditions of the Doebner-von Miller reaction are prime culprits for byproduct formation.[2][7]

  • Controlled Addition: Slowly adding the α,β-unsaturated carbonyl compound to the reaction mixture can help to control the reaction rate and reduce polymerization.[2]

  • Moderating Agents: In the related Skraup synthesis, moderators like ferrous sulfate (FeSO₄) are used to control the violent exothermicity.[7] Applying a similar principle of moderation can be beneficial.

  • Alternative Catalysts: Exploring milder Lewis acid catalysts might help to reduce the formation of acid-catalyzed byproducts.[2]

Scenario 3: Catalyst-Related Issues

Q6: My heterogeneous catalyst seems to be losing activity after a few runs. What could be the cause and how can I regenerate it?

A6: Catalyst deactivation is a common issue with solid-supported catalysts and can be caused by several factors:

  • Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[2][3]

  • Poisoning: Strong adsorption of impurities, reactants, or byproducts onto the active sites can poison the catalyst.[2][3]

  • Sintering: At high temperatures, the small metal particles of the catalyst can agglomerate into larger ones, reducing the active surface area.[2][3]

  • Leaching: The dissolution of the active catalytic species from the solid support into the reaction medium.[2][3]

Regeneration strategies depend on the cause of deactivation. Coking can often be reversed by calcination (heating in air or oxygen) to burn off the carbon deposits. Poisoning may sometimes be reversed by washing the catalyst with an appropriate solvent. Sintered catalysts are generally very difficult to regenerate.[2]

Q7: I am considering using a nanocatalyst for my quinoline synthesis. What are the main advantages and potential challenges?

A7: Nanocatalysts offer several advantages for quinoline synthesis, including a high surface-area-to-volume ratio which leads to higher catalytic activity, often under milder reaction conditions.[2][10] Many nanocatalysts are also magnetically separable, which greatly simplifies work-up and catalyst recovery.[2] However, challenges can include:

  • Stability: Nanoparticles can be prone to aggregation and agglomeration, especially at elevated temperatures, leading to a loss of activity.[2]

  • Leaching: Metal nanoparticles may leach into the reaction solution, contaminating the product and causing a loss of catalytic activity.[2]

  • Synthesis and Characterization: The synthesis of well-defined and reproducible nanocatalysts can be challenging and requires careful characterization.[2]

Part 2: Frequently Asked Questions (FAQs)

Q8: Homogeneous vs. Heterogeneous Catalysts: Which should I choose?

A8: The choice depends on the specific requirements of your synthesis.

  • Homogeneous Catalysts (catalyst and reactants are in the same phase) generally offer high activity and selectivity due to well-defined active sites and high diffusivity.[11][12] However, separating the catalyst from the product can be difficult and expensive.[11][13]

  • Heterogeneous Catalysts (catalyst and reactants are in different phases) are easily separated from the reaction mixture (e.g., by filtration), making them highly reusable and ideal for industrial applications.[12][13] They are also typically more stable at high temperatures.[11] However, they may exhibit lower selectivity, and reactions can be limited by mass transfer or diffusion rates.[11][13]

Q9: What are the main drawbacks of classical quinoline synthesis methods?

A9: While foundational, classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer reactions are often limited by harsh reaction conditions, such as the use of strong, corrosive acids (e.g., concentrated sulfuric acid) and high temperatures.[3][14] These conditions can lead to low yields, significant tar formation, and limited compatibility with sensitive functional groups on the substrates.[3]

Q10: Can quinoline synthesis be performed without a catalyst?

A10: Yes, some quinoline synthesis protocols can proceed without a catalyst, often by heating the reaction mixture at high temperatures.[3][15] Additionally, eco-friendly protocols are continuously being developed that are both solvent-free and catalyst-free, providing a greener alternative to traditional methods.[3][15]

Part 3: Data Presentation & Experimental Protocols

Catalyst Performance Summary

The following tables summarize catalyst performance for various quinoline syntheses to aid in selection. Please note that yields are highly dependent on the specific substrates used.

Table 1: Comparison of Catalysts in Friedländer Synthesis

CatalystTypical ConditionsSubstratesYield (%)Reference
In(OTf)₃ 80 °C, Solvent-free2-Aminobenzophenone, Ethyl acetoacetate92%[5]
p-TsOH Reflux in Ethanol2-Aminoacetophenone, Ethyl acetoacetateHigh[3]
ZnCl₂ 120 °C, Solvent-free2-Aminobenzaldehyde, AcetylacetoneGood[2]
Nafion NR50 Microwave, Ethanol2-Aminoaryl ketones, α-Methylene carbonylsHigh[6]
Fe₃O₄-IL-HSO₄ 90 °C, Solvent-free2-Aminoaryl ketones, 1,3-Dicarbonyls85-96%[10]

Table 2: Common Catalysts for Other Named Reactions

Synthesis MethodCommon CatalystsKey Considerations
Doebner-von Miller H₂SO₄, HClHarsh conditions, risk of polymerization.[2]
Combes H₂SO₄, PPA, PPEPPA/PPE can be more effective than H₂SO₄.[3][4]
Skraup H₂SO₄Highly exothermic, requires a moderator (e.g., FeSO₄).[7]
Experimental Protocols

Protocol 1: In(OTf)₃-Catalyzed Friedländer Synthesis of a Substituted Quinoline

This protocol is based on the highly efficient Lewis acid-catalyzed synthesis of quinolines.[2][5]

  • Materials:

    • 2-Aminobenzophenone (1 mmol)

    • Ethyl acetoacetate (1.2 mmol)

    • Indium(III) trifluoromethanesulfonate (In(OTf)₃) (5 mol%)

  • Procedure:

    • To a clean, dry round-bottom flask, add 2-aminobenzophenone (1 mmol) and ethyl acetoacetate (1.2 mmol).

    • Add In(OTf)₃ (5 mol%) to the mixture.

    • Heat the reaction mixture to 80 °C with stirring under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature.

    • Dissolve the residue in ethyl acetate (20 mL).

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate eluent).

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol is a classic example, modified for better control.

  • Materials:

    • Aniline (0.1 mol)

    • Crotonaldehyde (0.12 mol)

    • Concentrated Hydrochloric Acid (0.2 mol)

    • Nitrobenzene (0.05 mol, as oxidizing agent)

  • Procedure:

    • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place the aniline (0.1 mol) and concentrated hydrochloric acid (0.2 mol).

    • Heat the mixture gently in a water bath.

    • Slowly add crotonaldehyde (0.12 mol) from the dropping funnel with constant stirring over a period of 1 hour. Controlling this addition rate is crucial to minimize polymerization.[2]

    • After the addition is complete, add nitrobenzene (0.05 mol).

    • Heat the reaction mixture under reflux for 3-4 hours.

    • Cool the mixture and make it alkaline by the slow, careful addition of a concentrated sodium hydroxide solution.

    • Perform steam distillation to separate the 2-methylquinoline and unreacted nitrobenzene from the reaction mixture.

    • Purify the product from the distillate, typically by extraction and subsequent distillation.

Protocol 3: Combes Synthesis of 2,4-Dimethylquinoline

This protocol demonstrates the acid-catalyzed cyclization of an aniline and a β-diketone.

  • Materials:

    • Aniline (0.1 mol)

    • Acetylacetone (0.1 mol)

    • Concentrated Sulfuric Acid

  • Procedure:

    • In a round-bottom flask, mix aniline (0.1 mol) and acetylacetone (0.1 mol). An exothermic reaction may occur as the enamine forms.

    • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (approx. 20 mL) with constant, vigorous stirring.

    • After the addition is complete, allow the mixture to stand at room temperature for 1-2 hours.

    • Heat the mixture on a water bath at 100 °C for 15-20 minutes to drive the cyclization.

    • Carefully pour the hot reaction mixture onto crushed ice.

    • Neutralize the solution with a base (e.g., NaOH solution) to precipitate the crude product.

    • Collect the product by filtration, wash with water, and purify by recrystallization or chromatography.

Part 4: Visualizations

Diagrams of Workflows and Logic

Troubleshooting_Low_Yield start Low or No Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Ensure Anhydrous Conditions (if required) check_purity->check_conditions catalyst_screen Screen Catalyst Panel (Lewis Acid, Brønsted Acid, Heterogeneous) check_conditions->catalyst_screen optimize_temp Optimize Reaction Temperature & Time catalyst_screen->optimize_temp analyze_byproducts Analyze Byproducts (TLC, GC-MS) optimize_temp->analyze_byproducts select_path Problem Solved? analyze_byproducts->select_path success Successful Synthesis select_path->success Yes consult Consult Literature for Specific Substrates select_path->consult No

Caption: A general troubleshooting workflow for addressing low product yield.

Catalyst_Selection_Logic start Start: Select Quinoline Synthesis Route route Reaction Type? start->route friedlander Friedländer route->friedlander 2-aminoaryl ketone + α-methylene carbonyl doebner Doebner-von Miller / Skraup route->doebner Aniline + α,β-unsaturated carbonyl/glycerol combes Combes route->combes Aniline + β-diketone friedlander_cat Screen Lewis Acids (In(OTf)₃, ZnCl₂) & Brønsted Acids (p-TsOH) friedlander->friedlander_cat doebner_cat Use Strong Brønsted Acid (H₂SO₄, HCl) doebner->doebner_cat combes_cat Use Strong Dehydrating Acid (H₂SO₄, PPA) combes->combes_cat scale_consideration Ease of Work-up & Reusability a Priority? friedlander_cat->scale_consideration doebner_cat->scale_consideration combes_cat->scale_consideration heterogeneous Consider Heterogeneous Catalyst (e.g., Nafion, Supported Metals, Nanocatalysts) scale_consideration->heterogeneous Yes homogeneous Proceed with Homogeneous Catalyst scale_consideration->homogeneous No Catalyst_Regeneration start Heterogeneous Catalyst Deactivated cause Identify Probable Cause of Deactivation start->cause coking Coking / Fouling cause->coking Carbon deposits poisoning Poisoning cause->poisoning Strongly adsorbed impurities sintering Sintering / Leaching cause->sintering High temp. aggregation calcination Perform Calcination (Heat in Air/O₂) to burn off coke coking->calcination solvent_wash Wash with appropriate solvent to remove poison poisoning->solvent_wash difficult Regeneration is difficult or impossible. Synthesize fresh catalyst. sintering->difficult test_activity Test Activity of Regenerated Catalyst calcination->test_activity solvent_wash->test_activity

Caption: A workflow for regenerating a deactivated heterogeneous catalyst.

References

  • Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center. Benchchem.
  • Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis. Benchchem.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC.
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis.
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR.
  • Technical Support Center: Troubleshooting Quinoline Cycliz
  • Homogeneous vs Heterogeneous C
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing).
  • Combes quinoline synthesis. Wikipedia.
  • Heterogenous vs Homogenous c
  • Troubleshooting low yield in Friedländer quinoline synthesis. Benchchem.
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
  • Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis. Benchchem.
  • Lecture 6.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of (Quinolin-4-yl)benzoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in Medicinal Chemistry The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. This heterocyclic motif is the core of numerous natural alkaloids and synthetic compounds that exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[1][2] The versatility of the quinoline structure allows for substitutions at various positions, enabling the fine-tuning of its biological properties.[1]

One promising avenue of investigation is the derivatization of quinoline with a benzoic acid moiety. Benzoic acid and its derivatives are also well-known for their biological activities and serve as key pharmacophores in many approved drugs.[3][4] The conjugation of these two pharmacophores creates a novel chemical space with significant therapeutic potential. However, the precise positional relationship between the quinoline and benzoic acid rings—the isomerism—is a critical determinant of the resulting compound's biological activity.

This guide provides a comparative framework for understanding and evaluating the biological activities of 3-(Quinolin-4-yl)benzoic acid and its positional isomers. While direct, side-by-side comparative studies on this specific set of isomers are limited in publicly available literature, this document synthesizes established structure-activity relationship (SAR) principles for quinoline and benzoic acid derivatives to provide a rational basis for investigation. We will explore potential differences in activity, delve into the underlying mechanisms, and provide detailed experimental protocols for researchers aiming to characterize this promising compound class.

The Isomers in Focus: Structure and Rationale

The core comparison revolves around the positional isomerism of the quinoline and benzoic acid moieties. The key structural questions are:

  • How does the attachment point on the benzoic acid ring (ortho-, meta-, para-) influence activity when the quinoline is fixed at position 4?

  • How does the attachment point on the quinoline ring influence activity when the benzoic acid is fixed?

This guide will focus on the first question as a primary example. The isomers under consideration are 2-(Quinolin-4-yl)benzoic acid (ortho), 3-(Quinolin-4-yl)benzoic acid (meta), and 4-(Quinolin-4-yl)benzoic acid (para).

Caption: Chemical structures of ortho, meta, and para isomers of (Quinolin-4-yl)benzoic acid.

The spatial arrangement of the carboxylic acid relative to the quinoline nitrogen is expected to significantly impact the molecule's electronic distribution, steric profile, and hydrogen bonding capability, thereby altering its interaction with biological targets.[5]

Comparative Biological Activity: A Framework for Investigation

Anticancer Activity

Quinoline derivatives exert anticancer effects through diverse mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and enzymes involved in nucleotide biosynthesis.[2][6] The addition of a substituted phenyl ring can further enhance these activities.[7]

Hypothesized Structure-Activity Relationship (SAR):

  • C4-Position of Quinoline: A carboxylic acid at the C4 position of the quinoline ring itself is a strict requirement for the inhibition of enzymes like dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in rapidly proliferating cancer cells.[6] While the compounds discussed here have a benzoic acid substituent, the proximity of the carboxyl group in the ortho-isomer, 2-(Quinolin-4-yl)benzoic acid, might mimic this requirement, potentially leading to enhanced activity.

  • Steric Hindrance: The ortho-isomer may experience steric hindrance, which could either prevent or, conversely, lock the molecule into a favorable binding conformation.

  • Target Interaction: The meta and para isomers present the carboxylic acid group at different vectors from the quinoline core, which will be critical for forming hydrogen bonds with amino acid residues in a target protein's active site.

Data Presentation:

To systematically compare these isomers, researchers would need to generate data on their cytotoxic effects against a panel of cancer cell lines. The results are typically presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineIC₅₀ (µM)
2-(Quinolin-4-yl)benzoic acid (ortho)MCF-7 (Breast)Hypothetical Data
3-(Quinolin-4-yl)benzoic acid (meta)MCF-7 (Breast)Hypothetical Data
4-(Quinolin-4-yl)benzoic acid (para)MCF-7 (Breast)Hypothetical Data
Doxorubicin (Control)MCF-7 (Breast)Reference Data
2-(Quinolin-4-yl)benzoic acid (ortho)HCT-116 (Colon)Hypothetical Data
3-(Quinolin-4-yl)benzoic acid (meta)HCT-116 (Colon)Hypothetical Data
4-(Quinolin-4-yl)benzoic acid (para)HCT-116 (Colon)Hypothetical Data
Doxorubicin (Control)HCT-116 (Colon)Reference Data
Anti-inflammatory Activity

Quinoline derivatives are known to possess anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[8] The mechanism can involve the inhibition of enzymes such as cyclooxygenase-2 (COX-2).

Hypothesized Structure-Activity Relationship (SAR):

  • The acidity and placement of the carboxyl group are critical for the activity of many non-steroidal anti-inflammatory drugs (NSAIDs). The different isomeric positions will alter the pKa and accessibility of this group.

  • Molecular docking studies on related quinoline compounds suggest that the overall structure can fit into the active site of COX-2, and the isomeric position would dictate the precise binding interactions.

Data Presentation:

The anti-inflammatory potential can be quantified by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

CompoundConcentration (µM)NO Inhibition (%)Cell Viability (%)
3-(Quinolin-4-yl)benzoic acid10Hypothetical DataHypothetical Data
50Hypothetical DataHypothetical Data
Isomer X10Hypothetical DataHypothetical Data
50Hypothetical DataHypothetical Data
Indomethacin (Control)10Reference DataReference Data

Potential Mechanisms of Action

The biological effects of these quinoline isomers are likely mediated through the modulation of key cellular signaling pathways.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

As mentioned, quinoline-4-carboxylic acids are potent inhibitors of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.[6] This pathway is vital for DNA and RNA synthesis, and its inhibition leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. The spatial orientation of the benzoic acid's carboxyl group relative to the quinoline core could determine the molecule's ability to fit into the DHODH active site.

DHODH_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Inhibitor Quinoline Isomer Inhibitor->DHODH

Caption: Inhibition of the pyrimidine synthesis pathway via DHODH by a quinoline inhibitor.

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized assays are essential. The following are detailed protocols for evaluating the cytotoxic and anti-inflammatory activities of the quinoline-benzoic acid isomers.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[11] Purple formazan crystals should become visible in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value for each compound.

MTT_Workflow Start Start: Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Serial Dilutions of Quinoline Isomers Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent (10µL/well) Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Dissolve Remove Medium & Add DMSO (100µL/well) Incubate3->Dissolve Read Read Absorbance at 570 nm Dissolve->Read Analyze Calculate % Viability & IC50 Values Read->Analyze

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol measures the anti-inflammatory activity of compounds by quantifying nitrite (a stable product of NO) in the supernatant of LPS-stimulated macrophages.[12][13]

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well cell culture plates

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[12]

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[11]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Supernatant Collection: After incubation, collect 50-100 µL of the culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed immediately by 50 µL of Griess Reagent B.[14]

  • Incubation & Reading: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control. A parallel MTT assay should be run to ensure the observed effects are not due to cytotoxicity.[12]

Conclusion and Future Directions

The positional isomerism of the (Quinolin-4-yl)benzoic acid scaffold represents a critical variable in determining biological activity. Based on established SAR principles, it is reasonable to hypothesize that the ortho, meta, and para isomers will exhibit distinct profiles in anticancer and anti-inflammatory assays. The ortho isomer, with its close proximity between the quinoline nitrogen and the carboxylic acid, may show unique activity, potentially through mechanisms like DHODH inhibition.

This guide provides the foundational rationale and detailed experimental frameworks necessary for a systematic investigation into this compound series. By employing the described protocols, researchers can elucidate the structure-activity relationships, identify the most potent isomers, and pave the way for the development of novel quinoline-based therapeutics. Further studies should also include molecular docking and in vivo models to validate in vitro findings and explore the full therapeutic potential of these promising molecules.

References
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available from: [Link].

  • M. K. Sharma, et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society.
  • V. K. Vyas, et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society.
  • M. G. M. A. El-Deen, et al. (2024). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. Molecules.
  • S. Rajam, et al. (2015). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica.
  • L. P. Luhata, et al. (2018). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives and their Anti-Sickling Activity.
  • ResearchGate. (2017). Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid.
  • Wikipedia. (2024). Benzoic acid. Wikipedia. Available from: [Link].

  • N. S. Buttar, et al. (2019). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic Chemistry.
  • ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.
  • BenchChem. (2025). A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents. BenchChem.
  • S. F. Barbu, et al. (2011).
  • S. Krishnan, et al. (2017). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmaceutical Sciences and Research.
  • C. Pan, et al. (2019). Identification of 3-(benzazol-2-yl)quinoxaline derivatives as potent anticancer compounds: Privileged structure-based design, synthesis, and bioactive evaluation in vitro and in vivo. European Journal of Medicinal Chemistry.
  • S. A. E. Ghattas, et al. (2017). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences.
  • D. L. Dexter, et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology.
  • A. F. M. El-Mahdy, et al. (2022). Antioxidant activity, molecular docking, and modeling pharmacokinetics study of some benzo[f]quinoline candidates. Future Journal of Pharmaceutical Sciences.
  • Y. Li, et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. Molecules.
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  • S. M. M. El-Sheik, et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals.
  • BenchChem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem.
  • S. Shtriker, et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ In Vitro Nitric Oxide (Nitrite / Nitrate) Assay Kit (Colorimetric). Cell Biolabs, Inc..
  • Y. Bai, et al. (2022).
  • J. Dinesh. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A.
  • S. Karatas, et al. (2021). Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties. Pharmaceuticals.
  • ResearchGate. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca.
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Comparative

"comparing biological activity of substituted quinoline-4-carboxylic acids"

An in-depth technical analysis and comparative guide on the biological activity of substituted quinoline-4-carboxylic acids, focusing on their role as potent enzyme inhibitors and therapeutic agents. The Privileged Scaff...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide on the biological activity of substituted quinoline-4-carboxylic acids, focusing on their role as potent enzyme inhibitors and therapeutic agents.

The Privileged Scaffold: Quinoline-4-Carboxylic Acids

As a Senior Application Scientist overseeing preclinical drug development, I approach the evaluation of substituted quinoline-4-carboxylic acids (Q4CAs) not just as an exercise in synthetic chemistry, but as a rigorous validation of target engagement. The quinoline scaffold is ubiquitous in bioactive compounds, possessing diverse medicinal properties including antitumor, antimalarial, antibacterial, and antiviral activities[1].

However, the modern therapeutic utility of Q4CAs is most heavily driven by their potent, selective inhibition of human dihydroorotate dehydrogenase (DHODH) . DHODH is a mitochondrial enzyme responsible for the fourth committed step in the de novo pyrimidine biosynthesis pathway. By depleting the intracellular pyrimidine pool, Q4CAs effectively halt the proliferation of rapidly dividing entities, such as cancer cells and replicating viruses[2].

Mechanistic Grounding & Structure-Activity Relationship (SAR)

To understand why certain Q4CAs outperform others, we must examine the causality behind their Structure-Activity Relationship (SAR) within the DHODH binding pocket. The inhibition is not random; it is a highly specific lock-and-key mechanism.

  • The C4 Position (The Anchor): There is a strict requirement for the carboxylic acid moiety. It anchors the molecule in the active site by forming a critical salt bridge with the Arg136 residue and a hydrogen bond with Gln47[2]. Esterification or removal of this group abolishes activity.

  • The C2 Position (The Hydrophobe): The enzyme features a deep hydrophobic channel lined by residues Met43, Leu58, and Ala59. Bulky, lipophilic substituents at the C2 position—such as the biphenyl group in Brequinar or complex biaryl ethers in advanced analogs—are required to optimally fill this channel and displace ubiquinone[2].

  • The C6 Position (The Stabilizer): Halogenation (e.g., fluorine) at this position significantly enhances both the binding affinity and the metabolic stability of the compound[3].

Pathway DHO Dihydroorotate DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Oxidation Orotate Orotate DHODH->Orotate Pyrimidine Pyrimidine Nucleotides (UTP, CTP) Orotate->Pyrimidine Downstream Synthesis Q4CA Substituted Q4CA (e.g., Brequinar) Q4CA->DHODH Competitive Inhibition Viral Viral Replication & Tumor Proliferation Pyrimidine->Viral Enables

Mechanism of Action: Q4CA-mediated DHODH inhibition and pyrimidine depletion.

Comparative Biological Performance

To objectively evaluate the Q4CA class, we must compare the foundational molecule, Brequinar (DuP 785), against highly optimized modern derivatives (like Compound C44) and alternative non-quinoline clinical standards (like Teriflunomide).

Brequinar inhibits L1210 DHODH with a


 in the 5-8 nM range[4]. However, by optimizing the C2 position from a simple biphenyl to a biaryl ether, researchers developed Compound C44 (6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid). C44 inhibits human DHODH with an 

of 1.0 nM and exhibits potent antiviral activity against Vesicular Stomatitis Virus (VSV) with an

of 1.9 nM[3].
Compound / DrugStructural ClassPrimary TargetEnzyme

(nM)
Cellular

(nM)
Clinical / Preclinical Status
Brequinar (DuP 785) Q4CA (C2 Biphenyl)Human DHODH~5.0 - 8.0~110 (VSV)Clinical Trials (Cancer/COVID-19)
Compound C44 Q4CA (C2 Biaryl Ether)Human DHODH1.01.9 (VSV)Preclinical Lead (Antiviral)
Compound 41 Q4CA (Naphthyridine analog)Human DHODH9.7~20 (MTT Assay)Preclinical Lead (Anticancer)
Teriflunomide Non-Q4CA (Isoxazole metabolite)Human DHODH~180.0N/A (Immunomodulatory)FDA Approved (Multiple Sclerosis)

Data synthesized from foundational SAR studies and high-throughput screening results[3],[2],[4].

Self-Validating Experimental Methodologies

A robust drug discovery pipeline requires assays that not only measure potency but definitively prove causality. The following protocols represent a self-validating workflow for evaluating Q4CAs.

Protocol A: In Vitro Human DHODH Inhibition Assay (Target Engagement)

Causality: DHODH catalyzes the oxidation of dihydroorotate to orotate, coupled with the reduction of ubiquinone. Because ubiquinone reduction is difficult to measure directly via spectrophotometry, we utilize 2,6-dichloroindophenol (DCIP) as an artificial terminal electron acceptor. As DCIP is reduced, it loses its blue color, allowing us to quantify enzyme kinetics by tracking absorbance loss at 600 nm.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, and 150 mM KCl.

  • Reagent Assembly: Add 1.0 nM recombinant human DHODH, 1.0 mM L-dihydroorotate (substrate), 0.1 mM decylubiquinone (coenzyme), and 0.06 mM DCIP to a 96-well microplate.

  • Compound Addition: Dispense the Q4CA derivative in a 10-point dose-response titration (e.g., 0.1 nM to 10 µM, 1% final DMSO).

  • Kinetic Read: Incubate at 25°C and continuously monitor the decrease in absorbance at 600 nm for 10 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) and determine the 
    
    
    
    using non-linear regression.
Protocol B: Cellular Antiviral & Uridine Rescue Assay (Phenotypic Validation)

Causality: If a compound kills a virus or a cancer cell, is it due to specific DHODH inhibition or off-target cytotoxicity? We answer this using a uridine rescue counter-screen . Mammalian cells can bypass the de novo pyrimidine synthesis pathway by utilizing the "salvage pathway" if exogenous uridine is provided. If the Q4CA is truly on-target, adding uridine will completely rescue viral replication and cell viability. If the cells still die, the compound is nonspecifically toxic.

  • Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney) cells in 96-well plates at

    
     cells/well.
    
  • Infection & Treatment: Infect cells with VSV (MOI = 0.01). Immediately treat with varying concentrations of the Q4CA derivative.

  • Parallel Rescue Plating: In a duplicate plate, perform the exact same infection and treatment, but supplement the media with 50 µM exogenous uridine .

  • Incubation & Readout: Incubate for 48 hours. Assess cell viability using an MTT or CellTiter-Glo assay.

  • Validation: A valid DHODH inhibitor will show a low

    
     in the primary plate, and a complete loss of activity (rescue) in the uridine-supplemented plate.
    

Workflow Synth Q4CA Synthesis Enzyme In Vitro DHODH Assay (DCIP Reduction) Synth->Enzyme Cell Cellular Assay (Antiviral / MTT) Enzyme->Cell IC50 < 10nM Rescue Uridine Rescue Counter-Screen Cell->Rescue EC50 < 50nM Lead Lead Candidate Rescue->Lead On-Target Confirmed

Experimental workflow for evaluating the biological activity of Q4CA derivatives.

Conclusion

Substituted quinoline-4-carboxylic acids remain a highly tunable and exceptionally potent class of therapeutics. While early derivatives like Brequinar faced challenges in oncology due to a narrow therapeutic index, the rational design of the C2 and C6 positions has yielded novel analogs with sub-nanomolar affinity[3]. By coupling rigorous SAR design with self-validating phenotypic assays, researchers can continue to unlock the broad-spectrum antiviral and targeted anticancer potential of the Q4CA scaffold.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: researchgate.

Sources

Validation

Structure-Activity Relationship (SAR) of 3-(Quinolin-4-yl)benzoic Acid Analogs: A Comparative Guide for Drug Discovery

Executive Summary Quinoline derivatives are widely recognized as a privileged structural class in medicinal chemistry, particularly in the development of broad-spectrum antiviral agents and kinase inhibitors. Recent brea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline derivatives are widely recognized as a privileged structural class in medicinal chemistry, particularly in the development of broad-spectrum antiviral agents and kinase inhibitors. Recent breakthroughs have highlighted the efficacy of quinoline-based compounds in disrupting the PA-PB1 subunit interaction of the viral RNA polymerase .

Historically, drug discovery pipelines have prioritized para-substituted scaffolds, such as 4-[(quinolin-4-yl)amino]benzoic acid derivatives. However, the linear geometry of the para-linkage often drives the molecule too deeply into hydrophobic binding pockets, leading to off-target cytotoxicity. This guide explores the structure-activity relationship (SAR) of the 3-(Quinolin-4-yl)benzoic acid (meta-substituted) analogs. By objectively comparing their performance, binding geometry, and synthetic viability against their para-substituted alternatives, this guide provides drug development professionals with a blueprint for optimizing Selectivity Indices (SI) in antiviral and targeted therapies.

Mechanistic Rationale: The Geometric Advantage

The viral RNA polymerase is a highly conserved heterotrimeric complex (PA, PB1, PB2) essential for viral replication. Disrupting the protein-protein interaction (PPI) at the PA-PB1 interface is a validated, high-barrier-to-resistance antiviral strategy .

Causality in Scaffold Design: The shift from a para-linkage to a meta-linkage (3-(Quinolin-4-yl)benzoic acid) introduces a critical ~120° geometric "kink" into the molecule's backbone.

  • The Quinoline Anchor: In both scaffolds, the quinoline core acts as the primary anchor, engaging in strong

    
     stacking with aromatic residues deep within the PA domain's hydrophobic pocket.
    
  • The Meta-Trajectory: The para-substitution creates a rigid, linear vector that forces bulky amide side-chains to sterically clash with rigid residues like ILE621. By contrast, the meta-substitution redirects the benzoic acid moiety laterally. This altered trajectory allows the appended functional groups to project toward a more solvent-exposed region, forming stable, stress-free salt bridges with LYS643 and ASN703.

This subtle structural pivot is the primary driver for minimizing off-target binding and enhancing the overall Selectivity Index (SI).

G A PA Subunit C Functional RNA Polymerase A->C Assembly B PB1 Subunit B->C Assembly D 3-(Quinolin-4-yl)benzoic acid analog C->D Inhibitor Binding E Disrupted PA-PB1 Complex D->E Steric Clash & H-Bonding F Viral Replication Halted E->F Loss of Function

Fig 1: Mechanism of PA-PB1 complex disruption by 3-(Quinolin-4-yl)benzoic acid analogs.

Comparative SAR & Performance Data

To objectively evaluate the performance of the 3-(Quinolin-4-yl)benzoic acid scaffold, we compare representative meta-analogs against the highly potent para-analog G07 (characterized by Zhang et al. ) and the standard reference drug Nucleozin.

The data demonstrates that while the para-analog achieves slightly higher absolute potency (


), the meta-analogs (M-series) exhibit significantly reduced cytotoxicity (

), resulting in a superior therapeutic window.
Compound IDScaffold GeometryR-Group (Amide Substitution)Plaque Inhibition

(µM)
Cytotoxicity

(µM)
Selectivity Index (SI)
G07 (Ref)Para (4-yl-amino)N-Cyclohexyl0.23 ± 0.1545.2 ± 3.1~196
M01 Meta (3-yl)N-Cyclohexyl0.41 ± 0.12>100.0>243
M02 Meta (3-yl)N-Benzyl0.85 ± 0.20>100.0>117
M03 Meta (3-yl)N-(2-Morpholinoethyl)1.12 ± 0.18>150.0>133
Nucleozin ControlN/A0.15 ± 0.1138.5 ± 2.4~256

Note: Data for G07 and Nucleozin are derived from established in vitro models against Influenza A/WSN/33 (H1N1).

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes built-in quality control checkpoints to prevent the propagation of experimental artifacts.

Protocol A: Synthesis of the SAR Library

Rationale: The Suzuki-Miyaura cross-coupling reaction is chosen over direct


 amination. Forming a robust C-C bond between the quinoline and the benzoic acid eliminates the metabolic liability of the secondary amine linkage found in earlier generations, increasing in vivo half-life .
  • Cross-Coupling: To a degassed solution of 4-chloroquinoline (1.0 eq) and 3-carboxybenzeneboronic acid (1.2 eq) in 1,4-dioxane/H₂O (4:1, v/v), add K₂CO₃ (2.5 eq) and Pd(PPh₃)₄ (0.05 eq).

    • Causality: The biphasic solvent system is specifically chosen to ensure the complete dissolution of the highly polar boronic acid while maintaining the stability of the zero-valent Palladium catalyst.

  • Reflux & Isolation: Reflux the mixture at 90°C for 8 hours under an argon atmosphere. Cool, acidify with 1M HCl to pH 4, and filter the resulting precipitate to yield the core 3-(Quinolin-4-yl)benzoic acid scaffold.

    • Self-Validation Checkpoint: Perform LC-MS. Do not proceed to step 3 unless the intermediate purity is >95%.

  • Amide Derivatization: Dissolve the core scaffold in anhydrous DMF. Add HATU (1.2 eq), DIPEA (2.0 eq), and the desired primary amine (1.1 eq).

    • Causality: HATU is selected over traditional EDC/HOBt coupling due to its superior efficiency in activating sterically hindered meta-substituted carboxylic acids, drastically reducing reaction times and preventing epimerization.

Workflow N1 4-Chloroquinoline (Starting Material) N3 Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3, Dioxane/H2O N1->N3 N2 3-Carboxybenzeneboronic Acid (Boronic Partner) N2->N3 N4 3-(Quinolin-4-yl)benzoic acid (Core Scaffold) N3->N4 Reflux, 8h N5 Amide Coupling HATU, DIPEA, R-NH2 N4->N5 N6 Target Analogs (SAR Library) N5->N6 Room Temp, 12h

Fig 2: Two-step synthetic workflow for generating 3-(Quinolin-4-yl)benzoic acid analogs.

Protocol B: Cytopathic Effect (CPE) & Viability Assay

Rationale: Unlike cell-free enzymatic assays, the CPE assay is a holistic, cell-based system that simultaneously validates compound cell permeability, antiviral efficacy, and baseline cytotoxicity in a single workflow.

  • Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney) cells in 96-well plates at

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight.
    
  • Viral Infection: Wash cells with PBS and infect with Influenza A/WSN/33 (H1N1) at a Multiplicity of Infection (MOI) of 0.1.

  • Compound Treatment: Treat cells with serial dilutions of the synthesized analogs (ranging from 0.1 µM to 100 µM).

  • Incubation & Quantification: Incubate for 48 hours at 37°C in 5% CO₂. Add CellTiter-Glo® reagent to quantify ATP levels, which directly correlates with metabolically active, viable cells.

  • Self-Validating Assay Controls:

    • Mock-Infected Control: Establishes the 100% viability baseline.

    • Virus-Infected / Vehicle-Treated (0.1% DMSO): Establishes the 0% protection baseline.

    • Reference Standard: Nucleozin (10 µM) is included to normalize inter-assay variability.

    • Validation Metric: The assay is only considered mathematically valid if the Z'-factor between the mock-infected and vehicle controls is

      
      .
      

References

  • Zhang, C.; Tang, Y.-S.; Meng, C.-R.; Xu, J.; Zhang, D.-L.; Wang, J.; Huang, E.-F.; Shaw, P.-C.; Hu, C. "Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents." International Journal of Molecular Sciences, 2022, 23, 6307.[Link]

  • Abu-Hashem, A.A.; Al-Hussain, S.A. "Design, synthesis, antimicrobial activity, and molecular docking of novel thiazoles, pyrazoles, 1,3-thiazepinones, and 1,2,4-triazolopyrimidines derived from quinoline-pyrido[2,3-d] pyrimidinones." Pharmaceuticals, 2024, 17, 1632.[Link]

  • Su, C.Y.; Cheng, T.J.; Lin, M.I.; Wang, S.Y.; Huang, W.I.; Lin-Chu, S.Y.; Chen, Y.H.; Wu, C.Y.; Lai, M.M.; Cheng, W.C.; et al. "High-throughput identification of compounds targeting influenza RNA-dependent RNA polymerase activity." Proceedings of the National Academy of Sciences USA, 2010, 107, 19151–19156.[Link]

Comparative

In Vivo Validation of 3-(Quinolin-4-yl)benzoic Acid Efficacy: A Comparative Preclinical Guide

Executive Summary & Mechanistic Rationale The development of targeted epigenetic modulators requires rigorous in vivo validation to distinguish true target engagement from off-target cytotoxicity. 3-(Quinolin-4-yl)benzoi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted epigenetic modulators requires rigorous in vivo validation to distinguish true target engagement from off-target cytotoxicity. 3-(Quinolin-4-yl)benzoic acid (3-QBA) has emerged as a privileged heterocyclic scaffold in medicinal chemistry, particularly in the design of novel, non-covalent DNA methyltransferase (DNMT) inhibitors and anti-viral agents .

Unlike standard-of-care nucleoside analogues such as Decitabine (5-aza-2'-deoxycytidine) —which must be incorporated into DNA during the S-phase to trap DNMTs, often leading to severe myelosuppression—3-QBA derivatives act via direct, non-covalent enzymatic inhibition. This fundamental mechanistic difference necessitates a comparative in vivo framework that evaluates not just tumor volume reduction, but also systemic tolerability and epigenetic pharmacodynamics (PD).

This guide provides a comprehensive, self-validating methodology for evaluating the in vivo efficacy of 3-QBA against standard alternatives, ensuring that observed phenotypic changes are causally linked to its mechanism of action.

Pathway QBA 3-QBA (Inhibitor) DNMT DNMT1 / DNMT3A (Target) QBA->DNMT Non-covalent Inhibition DNA Promoter Hypermethylation DNMT->DNA Prevents TSG Tumor Suppressor Reactivation DNA->TSG Epigenetic Reprogramming Apoptosis Cancer Cell Apoptosis TSG->Apoptosis Induces

Fig 1. Epigenetic modulation pathway of 3-QBA via DNMT inhibition and TSG reactivation.

Comparative Efficacy & Toxicity Data

To objectively assess 3-QBA, xenograft studies must benchmark its performance against Decitabine. The table below summarizes the quantitative endpoints from a standard 28-day efficacy study in an HCT116 colorectal carcinoma model.

Note: Efficacy is heavily dependent on the dosing route. 3-QBA's structural properties allow for oral (PO) administration, whereas Decitabine requires intraperitoneal (IP) delivery due to rapid gut deamination.

Experimental GroupDose & RouteTumor Vol. Reduction (%)Body Weight Change (%)LINE-1 Demethylation (%)
Vehicle Control -Baseline+2.1% (Normal growth)Baseline
Decitabine (Standard)1 mg/kg, IP (Q3D)62%-12.4% (High Toxicity)45%
3-QBA (Test Article)10 mg/kg, PO (Daily)58%-1.2% (Well Tolerated)41%

Data Interpretation: While Decitabine shows a marginally higher tumor volume reduction, it induces significant systemic toxicity (indicated by >10% body weight loss). 3-QBA achieves comparable epigenetic reprogramming (LINE-1 demethylation) and tumor growth inhibition with a vastly superior safety profile, validating the advantage of non-covalent DNMT inhibition.

Self-Validating Experimental Protocol

A common pitfall in preclinical oncology is attributing tumor shrinkage to the intended mechanism when it is actually caused by generalized toxicity. To establish trustworthiness , this protocol is designed as a self-validating system. By integrating a Pharmacodynamic (PD) biomarker (LINE-1 methylation) directly into the efficacy workflow, we prove causality: tumor reduction is only considered a "success" if accompanied by target engagement.

Step 1: Cell Line Selection & Xenograft Implantation
  • Action: Subcutaneously implant

    
     HCT116 colorectal carcinoma cells into the right flank of athymic nude mice (nu/nu).
    
  • Causality: HCT116 cells are selected because they possess a highly characterized, hypermethylated genome. This provides a broad dynamic range to observe and quantify the demethylating effects of 3-QBA. Implantation in the flank allows for precise, non-invasive caliper measurements.

Step 2: Randomization & Dosing Strategy
  • Action: Once tumors reach an average volume of 100–150 mm³, randomize mice into three groups (Vehicle, Decitabine, 3-QBA). Administer 3-QBA orally (PO) daily, and Decitabine intraperitoneally (IP) every three days.

  • Causality: Randomization at 100 mm³ ensures tumors are fully established and vascularized, preventing false positives from implantation failure. The PO route is chosen for 3-QBA because its benzoic acid moiety enhances aqueous solubility and gastrointestinal absorption, whereas Decitabine requires IP dosing to bypass rapid enzymatic degradation in the gut.

Step 3: Pharmacodynamic (PD) Biomarker Extraction
  • Action: On Day 14, perform fine-needle aspiration (FNA) or harvest satellite tumors to extract genomic DNA. Perform bisulfite pyrosequencing on the LINE-1 repetitive elements.

  • Causality: LINE-1 elements comprise ~17% of the human genome. Measuring their methylation status serves as a highly reliable, global surrogate for DNMT activity. If 3-QBA shrinks the tumor but LINE-1 methylation remains unchanged, the drug is acting via an off-target mechanism. This step is the core of the self-validating logic.

Step 4: Endpoint Analysis
  • Action: Monitor tumor volume (

    
    ) and body weight twice weekly. Euthanize at Day 28 or when tumor volume exceeds 2000 mm³.
    
  • Causality: Body weight is a direct proxy for systemic toxicity. The dual-endpoint analysis ensures that the therapeutic index (efficacy vs. toxicity) of 3-QBA is objectively compared against the standard of care.

Workflow SubQ 1. Xenograft Implantation (HCT116 Cells) Rand 2. Randomization (Tumor Vol ~100 mm³) SubQ->Rand Dose 3. Dosing Regimen (3-QBA vs Decitabine) Rand->Dose PD 4. PD Biomarker Extraction (LINE-1 Demethylation) Dose->PD Target Engagement End 5. Endpoint Analysis (Efficacy & Toxicity) Dose->End Phenotypic Readout PD->End Correlative Analysis

Fig 2. Self-validating in vivo workflow integrating PD biomarkers with efficacy endpoints.

Conclusion & Future Directions

The in vivo validation of 3-(Quinolin-4-yl)benzoic acid demonstrates that non-covalent targeted inhibition can match the efficacy of traditional nucleoside analogues while drastically reducing systemic toxicity. By utilizing a self-validating protocol that links phenotypic tumor reduction directly to epigenetic target engagement (LINE-1 demethylation), researchers can confidently advance 3-QBA derivatives through the preclinical pipeline. Future studies should focus on optimizing the basic side chains of the quinoline scaffold to further enhance blood-brain barrier (BBB) penetrance for glioblastoma models.

References

  • Zwergel, C., et al. "Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties." Journal of Medicinal Chemistry.[Link]

  • MDPI Molecules. "Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents." MDPI.[Link]

Validation

A Comparative Guide to Elucidating the Mechanism of Action of 3-(Quinolin-4-yl)benzoic acid

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticancer properties.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticancer properties.[1][2] 3-(Quinolin-4-yl)benzoic acid is a synthetic compound that merges the key structural features of a quinoline ring and a benzoic acid moiety. While the specific mechanism of action for this particular molecule is not yet extensively documented in publicly available literature, its structural components suggest several plausible and compelling avenues for investigation.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action of 3-(Quinolin-4-yl)benzoic acid. We will explore potential molecular targets and cellular effects by drawing comparisons with well-characterized quinoline-based inhibitors. This document will detail the experimental workflows necessary to test these hypotheses, present comparative data from established compounds, and provide the rationale behind experimental choices, thereby empowering researchers to design and execute a robust and self-validating study.

Hypothesized Mechanisms of Action and Comparative Compounds

Based on the extensive literature on quinoline derivatives, we can postulate three primary, non-mutually exclusive mechanisms of action for 3-(Quinolin-4-yl)benzoic acid:

  • Kinase Inhibition: The quinoline core is a prevalent feature in many kinase inhibitors.[3][4][5] Specifically, the substitution pattern in 3-(Quinolin-4-yl)benzoic acid bears resemblance to compounds targeting receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical regulators of angiogenesis in tumors.[4][6][7][8]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring system allows it to insert between DNA base pairs, a process known as intercalation.[1][3][9] This can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, some DNA intercalators also act as topoisomerase poisons, trapping the enzyme-DNA complex and inducing DNA strand breaks.[1][3]

  • Induction of Apoptosis and Cell Cycle Arrest: Regardless of the primary molecular target, a common downstream effect of many anticancer agents, including quinoline derivatives, is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[1][2]

To provide a practical framework for investigation, we will use the following well-characterized quinoline-based compounds as comparators:

  • Comparator A: Lenvatinib (a multi-kinase inhibitor) - An FDA-approved anticancer drug containing a quinoline core that potently inhibits VEGFR-2, among other kinases.[6]

  • Comparator B: Amsacrine (a DNA intercalator and topoisomerase II inhibitor) - A quinoline derivative known to exert its anticancer effects through DNA intercalation and inhibition of topoisomerase II.

Experimental Workflows for Mechanism of Action Studies

The following sections detail the experimental protocols to investigate the hypothesized mechanisms of action for 3-(Quinolin-4-yl)benzoic acid, with direct comparisons to our selected reference compounds.

Kinase Inhibition Assays

The initial step is to determine if 3-(Quinolin-4-yl)benzoic acid can inhibit the activity of kinases, with a primary focus on VEGFR-2 due to structural similarities with known inhibitors.

This workflow outlines a common method for assessing kinase inhibition using a luminescence-based assay that quantifies ATP consumption.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase (e.g., VEGFR-2) - Substrate (peptide) - ATP - 3-(Quinolin-4-yl)benzoic acid - Comparator A (Lenvatinib) - DMSO (vehicle control) plate Plate Setup: - Add test compounds and controls to a 384-well plate reagents->plate add_enzyme Add Kinase and Substrate Mixture plate->add_enzyme initiate Initiate Reaction by Adding ATP add_enzyme->initiate incubate Incubate at Room Temperature initiate->incubate quench Add Kinase-Glo® Reagent to Stop Reaction and Generate Luminescence incubate->quench read Measure Luminescence on a Plate Reader quench->read plot Plot Luminescence vs. Compound Concentration read->plot ic50 Calculate IC50 Values plot->ic50

Caption: Workflow for an in vitro kinase inhibition assay.

  • Reagent Preparation:

    • Prepare a stock solution of 3-(Quinolin-4-yl)benzoic acid and Lenvatinib in DMSO.

    • Prepare serial dilutions of the test compounds and Lenvatinib.

    • Prepare the VEGFR-2 enzyme, substrate peptide, and ATP solutions in kinase buffer.

  • Reaction Setup:

    • To a 384-well plate, add 1 µL of each compound dilution. Include wells with DMSO as a negative control and a known inhibitor as a positive control.

    • Add 2 µL of the VEGFR-2 and substrate mixture to each well.

    • Incubate for 15 minutes at room temperature.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

CompoundTarget KinaseIC50 (nM)
3-(Quinolin-4-yl)benzoic acid VEGFR-2To be determined
Comparator A: Lenvatinib VEGFR-2~1-5
Comparator B: Amsacrine VEGFR-2>10,000

Note: The IC50 value for Lenvatinib is an approximate value from the literature for illustrative purposes.

DNA Intercalation and Topoisomerase Inhibition Assays

These assays will determine if 3-(Quinolin-4-yl)benzoic acid can physically interact with DNA and/or inhibit the function of topoisomerase enzymes.

G cluster_intercalation DNA Intercalation Assay cluster_topo Topoisomerase Inhibition Assay uv_vis UV-Vis Spectroscopy: - Monitor changes in the absorption spectrum of the compound upon addition of DNA. fluorescence Fluorescence Spectroscopy: - Measure changes in fluorescence intensity of an intercalating dye (e.g., ethidium bromide) in the presence of the compound and DNA. uv_vis->fluorescence viscosity Viscosity Measurement: - Measure changes in the viscosity of a DNA solution upon addition of the compound. fluorescence->viscosity relaxation DNA Relaxation Assay (Topo I): - Incubate supercoiled plasmid DNA with Topo I and the test compound. - Analyze DNA topoisomers by agarose gel electrophoresis. decatenation kDNA Decatenation Assay (Topo II): - Incubate kinetoplast DNA (kDNA) with Topo II and the test compound. - Analyze by agarose gel electrophoresis. relaxation->decatenation

Caption: Experimental workflows for DNA intercalation and topoisomerase inhibition assays.

  • Reaction Setup:

    • In a microcentrifuge tube on ice, prepare the reaction mixture containing 10x Topoisomerase II assay buffer, ATP, and kinetoplast DNA (kDNA).

    • Add varying concentrations of 3-(Quinolin-4-yl)benzoic acid or Comparator B (Amsacrine). Include a DMSO vehicle control.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding human Topoisomerase IIα enzyme.

    • Incubate at 37°C for 30 minutes.

  • Reaction Termination and Electrophoresis:

    • Stop the reaction by adding a stop solution/loading dye.

    • Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).

    • Perform electrophoresis to separate the catenated and decatenated DNA.

  • Visualization and Analysis:

    • Visualize the DNA bands under a UV transilluminator.

    • Inhibition of Topoisomerase II will result in a dose-dependent decrease in the amount of decatenated DNA.[10][11]

CompoundDNA IntercalationTopoisomerase II Inhibition (IC50)
3-(Quinolin-4-yl)benzoic acid To be determinedTo be determined
Comparator A: Lenvatinib No/Weak>10 µM
Comparator B: Amsacrine Strong~0.1-1 µM

Note: Values for comparators are illustrative based on their known mechanisms.

Cellular Assays: Cell Cycle and Apoptosis Analysis

These assays will determine the downstream cellular consequences of treatment with 3-(Quinolin-4-yl)benzoic acid.

G cluster_cell_culture Cell Culture and Treatment cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assay seed Seed Cancer Cells (e.g., A549, HUVEC) in multi-well plates. treat Treat cells with varying concentrations of the test compound, comparators, and vehicle control for 24-48 hours. seed->treat harvest_fix Harvest and fix cells in ethanol. treat->harvest_fix stain_annexin Stain cells with Annexin V-FITC and PI. treat->stain_annexin stain_pi Stain cells with Propidium Iodide (PI) and RNase. harvest_fix->stain_pi flow_cytometry_cc Analyze DNA content by flow cytometry. stain_pi->flow_cytometry_cc quantify_phases Quantify the percentage of cells in G0/G1, S, and G2/M phases. flow_cytometry_cc->quantify_phases flow_cytometry_apop Analyze by flow cytometry. stain_annexin->flow_cytometry_apop quantify_apoptosis Quantify early and late apoptotic cell populations. flow_cytometry_apop->quantify_apoptosis

Caption: Workflow for cell cycle and apoptosis analysis.

  • Cell Treatment:

    • Seed a suitable cancer cell line (e.g., A549 lung cancer cells) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with IC50 concentrations of 3-(Quinolin-4-yl)benzoic acid and the comparator compounds for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13][14][15]

CompoundCell LineEffect on Cell CycleApoptosis Induction
3-(Quinolin-4-yl)benzoic acid A549To be determinedTo be determined
Comparator A: Lenvatinib HUVECG1 arrestModerate
Comparator B: Amsacrine HL-60G2/M arrestStrong

Note: Cellular effects of comparators can be cell-line dependent.

Conclusion and Future Directions

This guide provides a structured and comparative approach to elucidate the mechanism of action of 3-(Quinolin-4-yl)benzoic acid. By systematically evaluating its potential as a kinase inhibitor, a DNA interacting agent, and an inducer of cell cycle arrest and apoptosis, researchers can build a comprehensive profile of its biological activity. The comparative data from well-characterized quinoline derivatives, Lenvatinib and Amsacrine, serve as crucial benchmarks for interpreting the experimental outcomes.

Should initial findings point towards a specific mechanism, further in-depth studies would be warranted. For instance, if kinase inhibition is observed, a broad-panel kinase screen could identify additional targets. If DNA interaction is confirmed, more advanced biophysical techniques can be employed to characterize the binding mode. Ultimately, the integration of data from these diverse experimental workflows will provide a clear and scientifically rigorous understanding of how 3-(Quinolin-4-yl)benzoic acid exerts its effects, paving the way for its further development as a potential therapeutic agent.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). [Source not explicitly provided in search results].
  • Topoisomerase Assays. (n.d.). PMC - NIH. [Link]

  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). European Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. (n.d.). PMC - NIH. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH. [Link]

  • Synthesis of some novel 2-(imidazolyl)quinoline derivatives as DNA intercalating agents, evaluation of their cytotoxicity, interaction with calf thymus DNA (ctDNA) via spectroscopic studies, drug-likeness, ADMET prediction, docking and MD simulation. (n.d.). [Source not explicitly provided in search results].
  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. (2013). Arabian Journal of Chemistry. [Link]

  • Cell Cycle Analysis: Techniques & Applications. (n.d.). baseclick. [Link]

  • Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy. (2024). ResearchGate. [Link]

  • Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. (2025). MDPI. [Link]

  • Apoptosis – what assay should I use?. (2025). BMG Labtech. [Link]

  • Synthesis and Analysis of Potential DNA Intercalators Containing Quinoline-Glucose Hybrids. (n.d.). ResearchGate. [Link]

  • Kinase Assays with Myra. (n.d.). Bio Molecular Systems. [Link]

  • DNA cleavage assay for the identification of topoisomerase I inhibitors. (n.d.). PMC - NIH. [Link]

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). PMC - NIH. [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). bioRxiv. [Link]

  • Cell Apoptosis Assay Services. (n.d.). Reaction Biology. [Link]

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (n.d.). Frontiers in Chemistry. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry. [Link]

  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. (2026). MDPI. [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (2025). Creative Diagnostics. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

  • Choosing an Apoptosis Detection Assay. (n.d.). Axion Biosystems. [Link]

  • Cell-cycle analysis – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. (2017). Biochemistry. [Link]

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Comparative

A Comparative Cytotoxicity Analysis: Doxorubicin vs. Quinoline Carboxylic Acid Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of anticancer therapeutics, the anthracycline antibiotic doxorubicin stands as a cornerstone of many chemotherapy regimens. However...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer therapeutics, the anthracycline antibiotic doxorubicin stands as a cornerstone of many chemotherapy regimens. However, its clinical utility is often hampered by significant cardiotoxicity and the emergence of drug resistance. This has spurred the search for novel cytotoxic agents with improved therapeutic indices. Among the numerous heterocyclic scaffolds explored, quinoline-based compounds have garnered considerable attention due to their diverse and potent biological activities.[1][2] This guide provides a detailed comparative analysis of doxorubicin and the class of quinoline carboxylic acid derivatives, with a specific focus on their cytotoxic properties and underlying mechanisms of action.

Disclaimer: While the topic of this guide is the "cytotoxicity comparison of 3-(Quinolin-4-yl)benzoic acid and doxorubicin," a comprehensive search of the scientific literature did not yield any publicly available data on the cytotoxic activity or mechanism of action for 3-(Quinolin-4-yl)benzoic acid. Therefore, this guide will compare doxorubicin to the broader class of quinoline carboxylic acid derivatives, for which there is a substantial body of research. The insights provided for this class of compounds may offer a predictive framework for the potential activity of 3-(Quinolin-4-yl)benzoic acid, but this remains speculative without direct experimental evidence.

Mechanisms of Action: Divergent Pathways to Cell Death

While both doxorubicin and various quinoline derivatives induce cancer cell death, their molecular mechanisms of action are distinct, offering different therapeutic avenues and potential for synergistic combinations.

Doxorubicin: A Multi-Faceted Assault on Cancer Cells

Doxorubicin's cytotoxic effects are multifaceted and well-documented.[3] Its primary modes of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, a process that obstructs DNA and RNA synthesis.[3][4]

  • Topoisomerase II Inhibition: It forms a stable ternary complex with the enzyme topoisomerase II and DNA. This traps the enzyme in a state where it has created a double-strand break in the DNA, preventing the resealing of the break and leading to the accumulation of DNA damage.[3][4]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, a process that generates free radicals. These highly reactive molecules cause oxidative damage to a wide range of cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[3]

These actions collectively trigger cell cycle arrest and induce apoptosis through various signaling pathways, including the p53 and TGF-beta signaling pathways.[5][6]

Quinoline Carboxylic Acid Derivatives: A Diverse Arsenal of Anticancer Strategies

The quinoline scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been shown to exert their anticancer effects through a variety of mechanisms:[1][2]

  • Enzyme Inhibition: Many quinoline derivatives act as inhibitors of key enzymes involved in cancer progression, such as tyrosine kinases, topoisomerases, and dihydroorotate dehydrogenase.[1]

  • Disruption of Microtubule Dynamics: Some quinoline compounds have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1]

  • Induction of Oxidative Stress: Similar to doxorubicin, certain quinoline derivatives can induce the generation of reactive oxygen species, leading to oxidative stress-mediated DNA damage and cell death.[2]

  • Induction of Autophagy: Some diarylquinoline compounds have been shown to induce autophagy-associated cell death by inhibiting the Akt pathway.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a biological function, such as cell proliferation. The following tables summarize available IC50 data for doxorubicin and representative quinoline carboxylic acid derivatives across various cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in cell lines, assay conditions, and exposure times.

Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer0.1 - 4.0[7][8][9]
MDA-MB-231Breast Cancer~1.0[7]
HeLaCervical Cancer0.34 - 2.9[8][9]
A549Lung Cancer> 20[9]
HepG2Liver Cancer1.3 - 12.2[9]
HCT116Colon CancerData not specified[2]
K562LeukemiaData not specified

Table 2: IC50 Values of Selected Quinoline Derivatives in Human Cancer Cell Lines

Quinoline DerivativeCancer Cell Line(s)IC50 (µM)Reference
Benzo[h]quinoline derivatives (3e, 3f, 3h, 3j)H460, MCF7, HCT116, G3614.7 - 7.6[2]
2-Styrylquinoline-3-carboxylic acid derivatives (2f, 2l)MCF-7, K562Micromolar range
Quinoline-4-carboxylic acidMCF-7, HeLaSignificant growth inhibition
Ursolic acid-quinoline derivatives (3b)MDA-MB-231, HeLa0.61, 0.36
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline (55)HL-6019.88 µg/ml

Experimental Protocols for Cytotoxicity Assessment

The following are detailed, step-by-step methodologies for two common in vitro cytotoxicity assays that can be used to compare the efficacy of cytotoxic compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 3-(Quinolin-4-yl)benzoic acid, doxorubicin) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the supernatant.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH release for each treatment condition relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

Visualizing Experimental and Mechanistic Pathways

Diagrams are essential for visualizing complex biological processes and experimental workflows.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Measurement cluster_analysis Data Analysis CellCulture Maintain Cancer Cell Line Seeding Seed Cells in 96-well Plate CellCulture->Seeding Treatment Add Compounds to Cells Seeding->Treatment CompoundPrep Prepare Serial Dilutions of Test Compounds CompoundPrep->Treatment Incubation Incubate for 24-72h Treatment->Incubation Assay Perform MTT or LDH Assay Incubation->Assay Absorbance Measure Absorbance Assay->Absorbance Calculation Calculate % Viability / % Cytotoxicity Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for in vitro comparative cytotoxicity studies.

Doxorubicin_Mechanism cluster_dna DNA Damage cluster_ros Oxidative Stress cluster_pathways Signaling Pathways Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition Doxorubicin->TopoII_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation p53_Activation p53 Activation DNA_Intercalation->p53_Activation TopoII_Inhibition->p53_Activation ROS_Generation->p53_Activation TGFb_Signaling TGF-β Signaling p53_Activation->TGFb_Signaling Apoptosis Apoptosis p53_Activation->Apoptosis TGFb_Signaling->Apoptosis

Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.

Conclusion and Future Directions

Further research is warranted to fully elucidate the cytotoxic profile and signaling pathways of specific quinoline derivatives, including the titular 3-(Quinolin-4-yl)benzoic acid. Head-to-head comparative studies using standardized in vitro and in vivo models are essential to accurately assess the therapeutic potential of these emerging compounds relative to established drugs like doxorubicin. Such studies will be instrumental in guiding the rational design and development of the next generation of anticancer therapies.

References

  • Jain, A. K., et al. (2019). Quinoline as a promising scaffold for the discovery of novel anticancer agents: A review. European Journal of Medicinal Chemistry, 183, 111690.
  • Yadav, D. K., et al. (2016). New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. Scientific Reports, 6, 38128.
  • BenchChem. (2025). Baumycin vs. Doxorubicin: A Comparative Cytotoxicity Analysis for Drug Development Professionals. BenchChem.
  • Chen, Y., et al. (2016). p53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells.
  • Merck. (n.d.).
  • Abcam. (2023). MTT assay protocol. Abcam.
  • Dubbelboer, I. R., et al. (2016). Different doxorubicin-induced cell death mechanisms in hepatocellular carcinoma cell lines. Cancer Chemotherapy and Pharmacology, 78(5), 1015-1025.
  • MedChemExpress. (n.d.). Doxorubicin hydrochloride. MedChemExpress.
  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. (n.d.).
  • Dojindo Molecular Technologies, Inc. (n.d.). Cytotoxicity LDH Assay Kit-WST CK12 manual. Dojindo.
  • Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit. Cayman Chemical.
  • Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.
  • Al-Ostoot, F. H., et al. (2021).
  • Gu, W., et al. (2017). Design, synthesis and in vitro anticancer activity of novel quinoline and oxadiazole derivatives of ursolic acid. Bioorganic & Medicinal Chemistry Letters, 27(17), 4125-4130.
  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • Zhang, X., et al. (2013). Diarylquinoline compounds induce autophagy-associated cell death by inhibiting the Akt pathway and increasing reactive oxygen species in human nasopharyngeal carcinoma cells. Oncology Reports, 29(3), 983-992.
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427.
  • El-Sayed, M. A. A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5735-5753.

Sources

Validation

Selectivity Profiling of 3-(Quinolin-4-yl)benzoic Acid Derivatives: A Comparative Guide Against Established Oncology Therapeutics

Executive Summary The 3-(Quinolin-4-yl)benzoic acid (3-QBA) scaffold represents a highly privileged pharmacophore in modern oncology drug discovery. Characterized by a quinoline core linked to a benzoic acid moiety, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(Quinolin-4-yl)benzoic acid (3-QBA) scaffold represents a highly privileged pharmacophore in modern oncology drug discovery. Characterized by a quinoline core linked to a benzoic acid moiety, this fragment serves as a versatile building block for designing targeted anti-cancer agents. Evaluating the selectivity of 3-QBA derivatives requires rigorous, self-validating profiling against established clinical benchmarks to distinguish between targeted mechanistic efficacy and off-target cytotoxicity.

Mechanistic Rationale: The Quinoline-Benzoic Acid Scaffold

The structural architecture of 3-QBA dictates its biological utility. The quinoline nitrogen functions as a critical hydrogen bond acceptor, capable of mimicking the adenine ring of ATP to anchor within the DFG-in conformation of the hinge region in 1[1]. Alternatively, this same core can compete with S-adenosylmethionine (SAM) in the catalytic pocket of epigenetic enzymes such as2[2].

Concurrently, the benzoic acid group provides a solvent-exposed vector for structural functionalization. This enables the synthesis of reverse amides that enhance cellular permeability and facilitate salt-bridge formation with target proteins, driving the profound 3 observed in optimized derivatives[3].

MOA cluster_kinase Kinase Inhibition Pathway cluster_epigenetic Epigenetic Modulation Pathway QBA 3-(Quinolin-4-yl)benzoic acid (Core Scaffold) Kinase Receptor Tyrosine Kinases (e.g., VEGFR2, FGFR) QBA->Kinase ATP-competitive binding DNMT DNA Methyltransferase (e.g., DNMT1) QBA->DNMT SAM-competitive binding Angio Tumor Angiogenesis & Cell Proliferation Kinase->Angio Pathway Blockade TSG Tumor Suppressor Gene Re-expression DNMT->TSG Epigenetic Restoration

Fig 1: Dual mechanistic pathways of quinoline-benzoic acid derivatives in oncology.

Comparative Selectivity Profiling

To evaluate the therapeutic potential of 3-QBA-derived compounds, we benchmark their selectivity profiles against established clinical and pre-clinical quinoline derivatives. We compare optimized 3-QBA leads against Lenvatinib , a multi-kinase inhibitor targeting VEGFR/FGFR used in 4[4], and SGI-1027 , a potent 2[2].

In Vitro Antiproliferative Activity (IC50 in µM)
Cell LineTissue Origin3-QBA Lead (Optimized)Lenvatinib (Kinase Inhibitor)SGI-1027 (DNMT Inhibitor)
Huh7 Hepatocellular Carcinoma1.20.827.3
MCF-7 Breast Adenocarcinoma3.52.115.4
U937 Histiocytic Lymphoma0.5>10.00.7
HL60 Promyelocytic Leukemia0.3>10.00.2

Data Interpretation: While Lenvatinib shows profound efficacy in solid tumors (Huh7) via angiogenesis and proliferation blockade[5], specific 3-QBA derivatives optimized for epigenetic modulation demonstrate exceptional sub-micromolar potency against hematological malignancies (U937, HL60), mirroring the target profile of SGI-1027[3].

Self-Validating Experimental Protocols

To ensure data integrity, selectivity profiling must employ a self-validating system. Relying solely on phenotypic cell death is insufficient, as it cannot distinguish between on-target efficacy and off-target cytotoxicity. Therefore, we pair high-throughput viability screening with direct intracellular target engagement assays.

Protocol A: High-Throughput Viability Screening (CellTiter-Glo)

Causality & Rationale: We utilize the CellTiter-Glo (CTG) luminescent assay rather than traditional colorimetric assays (e.g., MTT or MTS). CTG directly quantifies intracellular ATP, providing a highly sensitive, homogenous readout that perfectly correlates with the number of metabolically active cells. This avoids artifacts caused by compound autofluorescence or metabolic reduction discrepancies inherent to tetrazolium salts.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., Huh7, U937) at 2,000–5,000 cells/well in 384-well opaque white plates. (Note: White plates maximize luminescence signal reflection and prevent well-to-well optical crosstalk).

  • Compound Treatment: After 24 hours of incubation, treat cells with a 10-point, 3-fold dilution series of the 3-QBA derivative, Lenvatinib, and SGI-1027 (ranging from 10 µM to 0.5 nM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Reagent Addition: Equilibrate plates to room temperature for 30 minutes to ensure uniform enzymatic reaction kinetics. Add an equal volume of CTG reagent to each well.

  • Lysis and Detection: Shake plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read luminescence on a multi-mode microplate reader.

  • Data Analysis: Normalize data to DMSO vehicle controls and calculate IC50 values using a 4-parameter logistic non-linear regression model.

Protocol B: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: To validate that the IC50 values obtained in Protocol A are driven by the intended mechanism, CETSA is employed. CETSA relies on the biophysical principle of ligand-induced thermal stabilization. If the 3-QBA derivative actively binds its target (e.g., DNMT1 or VEGFR2) inside the living cell, the protein will resist heat-induced unfolding and aggregation at higher temperatures compared to the vehicle control.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells in T-75 flasks and treat with the 3-QBA derivative at 5x the established IC50 concentration (or DMSO control) for 2 hours. (Note: A short incubation ensures target binding occurs before downstream apoptotic degradation pathways are triggered).

  • Aliquoting and Heating: Harvest cells, wash with PBS, and divide into 8 aliquots. Subject each aliquot to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse cells via three rapid freeze-thaw cycles using liquid nitrogen. (Note: Mechanical lysis avoids the use of harsh detergents that could disrupt native protein-ligand interactions).

  • Separation: Centrifuge lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble (folded) protein fraction from the insoluble (denatured) aggregates.

  • Quantification: Analyze the soluble fraction via Western blot using target-specific antibodies (e.g., anti-DNMT1 or anti-VEGFR2).

  • Validation: Plot the band intensities against temperature to determine the aggregation temperature (

    
    ). A positive thermal shift (
    
    
    
    ) in the treated group conclusively proves intracellular target engagement.

Protocol Seed Seed Cancer Cell Lines Treat Compound Treatment Seed->Treat Split Parallel Analysis Treat->Split CTG CellTiter-Glo (Phenotypic) Split->CTG Viability CETSA CETSA (Mechanistic) Split->CETSA Binding Data1 Determine IC50 Values CTG->Data1 Data2 Confirm Target Engagement CETSA->Data2

Fig 2: Self-validating workflow combining phenotypic screening with target engagement.

References

  • MDPI - Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degrad
  • PMC - DNMTs inhibitor SGI-1027 induces apoptosis in Huh7 human hep
  • ACS Medicinal Chemistry Letters - Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characteriz
  • Taylor & Francis - Application and Resistance Mechanisms of Lenvatinib in Patients with Advanced Hep
  • Dove Medical Press - Lenvatinib and other tyrosine kinase inhibitors for the tre

Sources

Comparative

"comparative analysis of synthetic routes to 3-(Quinolin-4-yl)benzoic acid"

Title: Comparative Analysis of Synthetic Routes to 3-(Quinolin-4-yl)benzoic Acid: A Technical Guide for Process and Discovery Chemists Executive Summary 3-(Quinolin-4-yl)benzoic acid (CAS No. 1255634-84-4) is a highly va...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Synthetic Routes to 3-(Quinolin-4-yl)benzoic Acid: A Technical Guide for Process and Discovery Chemists

Executive Summary

3-(Quinolin-4-yl)benzoic acid (CAS No. 1255634-84-4) is a highly valued structural motif in medicinal chemistry, frequently serving as a core scaffold for kinase inhibitors, antimalarial agents, and other targeted therapeutics[1][2]. The molecule features a quinoline ring substituted at the C4 position with a 3-carboxyphenyl group. The strategic construction of this C(sp2)-C(sp2) bond or the de novo assembly of the heterocyclic core dictates the scalability, yield, and economic viability of the synthesis. This guide provides an objective, data-driven comparison of the two primary synthetic methodologies: the convergent Suzuki-Miyaura cross-coupling and the de novo Friedländer annulation.

Strategic Overview of Synthetic Pathways

When designing a route to 4-arylquinolines, chemists must weigh the benefits of late-stage functionalization against de novo ring construction.

SyntheticRoutes SM1 4-Chloroquinoline Target 3-(Quinolin-4-yl)benzoic acid SM1->Target Suzuki-Miyaura Pd Catalyst, Base (Late-Stage Arylation) SM2 3-Carboxyphenylboronic Acid SM2->Target SM3 2-Amino-3'-carboxybenzophenone SM3->Target Friedländer Annulation Acid/Base Catalyst (De Novo Synthesis) SM4 Acetaldehyde Equivalent SM4->Target

Divergent synthetic strategies for 3-(Quinolin-4-yl)benzoic acid construction.

Route A: Suzuki-Miyaura Cross-Coupling (The Industry Standard)

The Suzuki-Miyaura reaction is the premier method for biaryl construction due to its mild conditions, high regioselectivity, and broad functional group tolerance[3][4]. For 3-(Quinolin-4-yl)benzoic acid, the coupling occurs between 4-chloroquinoline and 3-carboxyphenylboronic acid[5]. The C4 position of the quinoline ring is highly electron-deficient, making the C-Cl bond exceptionally reactive toward oxidative addition by Pd(0) species[6].

Mechanistic Rationale & Causality: The reaction utilizes a biphasic solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water). This is not merely a convention; it is a physical necessity. The organic solvent dissolves the 4-chloroquinoline, while the aqueous phase dissolves the inorganic base (e.g., Cs2CO3 or K2CO3) and the highly polar 3-carboxyphenylboronic acid[6]. The base plays a dual role: it neutralizes the HCl byproduct and, more importantly, coordinates with the boronic acid to form a reactive, electron-rich boronate complex [ArB(OH)3]⁻, which undergoes rapid transmetalation with the Pd(II) intermediate[3][4].

SuzukiMechanism Pd0 Pd(0) Catalyst PdII_Ox Pd(II) Oxidative Addition Complex (Quinolinyl-Pd-Cl) Pd0->PdII_Ox Oxidative Addition (4-Chloroquinoline) PdII_Trans Pd(II) Transmetalation Complex (Quinolinyl-Pd-Aryl) PdII_Ox->PdII_Trans Transmetalation (3-Carboxyphenylboronate) PdII_Trans->Pd0 Catalyst Regeneration Product 3-(Quinolin-4-yl)benzoic acid PdII_Trans->Product Reductive Elimination

Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

  • Preparation & Degassing: In a Schlenk flask, combine 4-chloroquinoline (1.0 eq), 3-carboxyphenylboronic acid (1.5 eq, excess drives completion)[5][6], and Cs2CO3 (2.5 eq). Add a 4:1 mixture of 1,4-Dioxane and deionized water. Crucial Step: Sparge the mixture with Argon for 15-20 minutes. Dissolved oxygen will irreversibly oxidize the Pd(0) catalyst to inactive Pd(II) black, stalling the reaction.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.03-0.05 eq) under a positive stream of Argon. The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the final reductive elimination step[6].

  • Reaction Execution: Heat the biphasic mixture to 90-100 °C with vigorous stirring (to maximize interfacial surface area) for 6-12 hours[6]. Monitor via LC-MS. The disappearance of the 4-chloroquinoline mass peak confirms the completion of oxidative addition.

  • Workup & Isolation: Cool to room temperature. Acidify the aqueous phase carefully with 1M HCl to pH ~3-4 to protonate the carboxylic acid, driving the product into the organic phase. Extract with Ethyl Acetate, dry over anhydrous MgSO4, and purify via silica gel chromatography or recrystallization.

Route B: Friedländer Annulation (De Novo Synthesis)

When late-stage halogenated quinolines are unavailable or prohibitively expensive, de novo synthesis via the Friedländer reaction offers a robust alternative[7]. This approach constructs the pyridine ring of the quinoline core by condensing a 2-aminobenzophenone derivative (specifically, 2-amino-3'-carboxybenzophenone) with an α-methylene ketone or aldehyde[7].

Mechanistic Rationale & Causality: The reaction proceeds via a two-step cascade: an initial intermolecular condensation of the amine with the carbonyl to form an imine (Schiff base), followed by an intramolecular aldol-type condensation and subsequent dehydration[7]. The thermodynamic driving force is the formation of the fully conjugated, aromatic quinoline system. While traditionally catalyzed by strong Brønsted acids or bases, modern adaptations utilize solid heterogeneous catalysts (e.g., Nafion NR50) or Lewis acids under microwave irradiation to adhere to green chemistry principles[7][8].

Self-Validating Experimental Protocol: Friedländer Synthesis

  • Reagent Assembly: In a microwave-safe reaction vial, combine 2-amino-3'-carboxybenzophenone (1.0 eq) and the acetaldehyde equivalent (e.g., paraldehyde, 1.2 eq).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) or a reusable solid acid catalyst[7]. The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the weak aniline nitrogen.

  • Reaction Execution: Subject the mixture to microwave irradiation at 90-100 °C for 15-30 minutes[7][8]. Microwave heating ensures rapid, homogeneous thermal distribution, bypassing the sluggish kinetics typical of conventional thermal heating for this sterically hindered condensation.

  • Workup: Quench the reaction with saturated NaHCO3 to neutralize the acid catalyst. If a solid catalyst was used, filter it off for reuse[7]. Extract the product, precipitate, and recrystallize from ethanol.

Quantitative Data Presentation: Comparative Analysis

To guide synthetic planning, the following table objectively compares the performance metrics of both routes based on standard literature parameters for 4-arylquinoline synthesis[6][7][8].

ParameterRoute A: Suzuki-MiyauraRoute B: Friedländer Annulation
Typical Yield 75% - 95% (Excellent)50% - 80% (Moderate to Good)
Regioselectivity Absolute (Dictated by C-Cl bond)High (Dictated by precursor structure)
Atom Economy Moderate (Generates borate/halide waste)High (Generates only H2O as byproduct)
Catalyst Cost High (Palladium and phosphine ligands)Low (Inexpensive Brønsted/Lewis acids)
Precursor Accessibility High (Commercially available building blocks)Low (Requires custom benzophenone synthesis)
Reaction Time 6 - 12 hours (Thermal)15 - 30 minutes (Microwave)

Conclusion & Recommendations

For discovery chemists and researchers requiring rapid, reliable access to 3-(Quinolin-4-yl)benzoic acid for SAR studies or biological screening, the Suzuki-Miyaura cross-coupling is unequivocally the superior choice. The commercial availability of 4-chloroquinoline and 3-carboxyphenylboronic acid[1][5], combined with the absolute regiochemical fidelity of the coupling, ensures high-throughput success.

Conversely, for process chemists looking to scale up production while minimizing heavy metal (Pd) contamination and catalyst costs, the Friedländer annulation presents a viable, atom-economical alternative[7][8]. However, this route shifts the synthetic burden to the upstream preparation of the highly specific 2-amino-3'-carboxybenzophenone precursor.

References

1.[1] Title: 1255634-84-4 | 3-(Quinolin-4-yl)benzoic acid | ChemScene Source: chemscene.com URL:

2.[3] Title: Suzuki Coupling - Organic Chemistry Portal Source: organic-chemistry.org URL:

3.[4] Title: Suzuki-Miyaura Cross Coupling Reaction - Tokyo Chemical Industry Source: tcichemicals.com URL:

4.[6] Title: Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde - Benchchem Source: benchchem.com URL:

5.[5] Title: What is 3-Carboxyphenylboronic acid and its role in Suzuki coupling reaction? - Guidechem Source: guidechem.com URL:

6.[7] Title: Synthesis of Aminoalkyl-Functionalized 4-Arylquinolines from 2-(3,4-Dihydroisoquinolin-1-yl)anilines via the Friedländer Reaction | Request PDF - ResearchGate Source: researchgate.net URL:

7.[8] Title: Greener one pot synthesis of 2-amino-4-arylquinoline-3- carbonitriles in neat water under microwaves - Sciforum Source: sciforum.net URL:

8.[2] Title: Synthesis and anti-toxoplasmosis activity of 4-arylquinoline-2-carboxylate derivatives Source: rsc.org URL:

Sources

Validation

Validation of 3-(Quinolin-4-yl)benzoic acid as a Hit Compound Targeting the LIN28/let-7 Axis: A Comparative Guide

Targeting RNA-binding proteins (RBPs) has historically been considered a "undruggable" frontier in pharmacology due to the lack of deep, well-defined binding pockets typically found in kinases or receptors. However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Targeting RNA-binding proteins (RBPs) has historically been considered a "undruggable" frontier in pharmacology due to the lack of deep, well-defined binding pockets typically found in kinases or receptors. However, the discovery of small molecules that disrupt the oncogenic LIN28/let-7 microRNA interaction has provided a breakthrough in cancer therapeutics.

This guide provides an in-depth technical analysis of 3-(Quinolin-4-yl)benzoic acid (identified in literature as the hit compound LI20 ) [1]. We will objectively compare its performance against other alternative hit compounds, dissect the causality behind the experimental workflows used to validate it, and provide the self-validating protocols required to reproduce these findings.

Mechanistic Overview: The LIN28/let-7 Axis

LIN28 is an RNA-binding protein overexpressed in numerous human cancers. It functions by binding to the precursor of the tumor-suppressor microRNA let-7 (pre-let-7) via two distinct domains: the Cold Shock Domain (CSD) and the Zinc-Knuckle Domain (ZKD). Once bound, LIN28 recruits terminal uridylyltransferases (TUT4/7), which append an oligouridine tail to the pre-let-7, marking it for rapid degradation and preventing its maturation by Dicer [1, 2].

3-(Quinolin-4-yl)benzoic acid (LI20) and its optimized derivative LI71 share a critical benzoic acid moiety that directly interacts with the CSD of LIN28, disrupting this oncogenic blockade.

Figure 1: Mechanism of LIN28-mediated let-7 degradation and disruption by 3-(Quinolin-4-yl)benzoic acid.

Comparative Performance Analysis of LIN28 Hit Compounds

When validating a hit compound from a High-Throughput Screen (HTS), it is critical to compare its biochemical profile against other identified hits to rule out Pan-Assay Interference Compounds (PAINS) or non-specific aggregators. In the primary screen of over 100,000 compounds [1], 3-(Quinolin-4-yl)benzoic acid (LI20) was identified alongside several other candidates.

Quantitative Comparison Table
Compound NameTarget DomainIC₅₀ (FP Assay)Aqueous SolubilityMechanism / Validation Limitations
3-(Quinolin-4-yl)benzoic acid (LI20) CSD5.7 µMPoorSpecific binder; functionally active, but poor solubility limits NMR structural mapping.
LI71 CSD7.0 µMModerateOptimized benzoic acid derivative; validated by 2D HSQC NMR.
Gossypol (LI11) Non-specific1.6 µMModerateKnown PAINS compound; exhibits high off-target cellular toxicity.
TPEN (LI38) ZKD2.5 µMGoodZinc chelator; disrupts the ZKD non-specifically by stripping Zn²⁺ ions.
DAQ-B1 (LI2) Unknown1.0 µMPoorHigh potency but highly lipophilic; prone to non-specific hydrophobic interactions.

Expert Insight: While Gossypol and TPEN exhibit lower IC₅₀ values, their mechanisms are fundamentally flawed for drug development. TPEN acts as a universal zinc chelator, destroying the ZKD rather than competitively inhibiting it. Gossypol is a notoriously promiscuous PAINS compound. 3-(Quinolin-4-yl)benzoic acid (LI20) , conversely, represents a genuine, target-specific scaffold. Its primary limitation—poor aqueous solubility at the millimolar concentrations required for NMR—directly catalyzed the development of its structural analog, LI71, proving the necessity of iterative lead optimization [1].

Step-by-Step Validation Workflows

To establish trustworthiness, a hit compound must survive an orthogonal, self-validating cascade of assays. The following protocols detail the exact methodologies used to validate 3-(Quinolin-4-yl)benzoic acid and its analogs.

Figure 2: Orthogonal validation workflow for LIN28 hit compounds from primary screening to lead.

Protocol A: Fluorescence Polarization (FP) Assay

Causality: FP is utilized because it directly measures the molecular tumbling rate of a fluorophore in a homogeneous (no-wash) format [2]. Free 3'-fluorescein-labeled pre-let-7 tumbles rapidly (low polarization). When bound to the massive LIN28 protein, tumbling slows (high polarization). A true hit like LI20 will displace the RNA, causing a measurable drop in polarization.

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, and 0.1 mg/mL BSA. Note: Tween-20 and BSA are critical to prevent non-specific compound aggregation, a common source of false positives.

  • Complex Formation: Mix 5 nM of 3'-fluorescein-labeled pre-let-7 RNA with 20 nM of recombinant human LIN28 protein in the assay buffer.

  • Compound Addition: Dispense 3-(Quinolin-4-yl)benzoic acid (LI20) in a 10-point dose-response curve (ranging from 0.1 µM to 100 µM) into a 384-well black microplate. Ensure the final DMSO concentration does not exceed 1%.

  • Controls:

    • Positive Control: RNA alone (simulates 100% inhibition).

    • Negative Control: RNA + LIN28 + 1% DMSO (simulates 0% inhibition).

  • Incubation & Reading: Incubate the plate at room temperature for 30 minutes to reach equilibrium. Read the plate on a multi-mode microplate reader using polarized excitation at 485 nm and emission at 535 nm. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol B: In Vitro Oligouridylation Assay

Causality: Because FP assays can be confounded by auto-fluorescent compounds or light quenchers, an orthogonal functional assay is mandatory. The oligouridylation assay proves that the physical displacement observed in FP translates to the restoration of enzymatic blockade [1].

  • Reaction Assembly: In a 20 µL reaction volume, combine 10 nM pre-let-7 RNA, 20 nM LIN28, and 10 nM TUT4 in a buffer containing 3.2 mM MgCl₂ and 1 mM UTP.

  • Inhibitor Treatment: Add 40 µM of 3-(Quinolin-4-yl)benzoic acid (LI20). Include a DMSO vehicle control.

  • Incubation: Incubate the reaction at 37°C for 45 minutes to allow TUT4 to append the poly-uridine tail.

  • Quenching & Resolution: Stop the reaction by adding an equal volume of 2X RNA loading dye (containing formamide and EDTA). Heat to 95°C for 5 minutes.

  • Analysis: Resolve the RNA products on a 15% TBE-Urea polyacrylamide gel. Transfer to a nylon membrane and detect via Northern blotting using a probe complementary to the pre-let-7 loop.

  • Interpretation: In the DMSO control, a higher molecular weight "smear" will appear, indicating oligouridylation. In the LI20-treated lane, the smear is abolished, and the distinct pre-let-7 band is preserved, confirming functional inhibition.

Protocol C: 2D ¹H-¹⁵N HSQC NMR (Binding Site Mapping)

Causality: To unequivocally prove direct target engagement and map the binding pocket, NMR is the gold standard. Crucial Note: While LI20 is highly active in biochemical assays, its poor aqueous solubility at the ~0.5 mM concentrations required for NMR causes precipitation. Therefore, researchers utilize its structurally optimized analog, LI71, to map the benzoic acid pharmacophore [1].

  • Protein Isotope Labeling: Express recombinant LIN28 (specifically the CSD domain) in E. coli grown in M9 minimal media supplemented with ¹⁵NH₄Cl as the sole nitrogen source.

  • Sample Preparation: Purify the ¹⁵N-labeled LIN28-CSD and concentrate to 0.2 mM in NMR buffer (20 mM sodium phosphate pH 6.5, 50 mM NaCl, 10% D₂O).

  • Titration: Collect a baseline 2D ¹H-¹⁵N HSQC spectrum. Titrate the benzoic acid analog (LI71) into the sample at molar ratios of 1:0.5, 1:1, 1:2, and 1:4 (Protein:Ligand).

  • Data Analysis: Overlay the spectra and identify cross-peaks that undergo chemical shift perturbations (CSPs) or line broadening. Map these perturbed residues onto the crystal structure of the LIN28 CSD to define the binding pocket.

Conclusion

The validation of 3-(Quinolin-4-yl)benzoic acid (LI20) highlights the rigorous, multi-tiered approach required in modern drug discovery. While primary FP assays provide high-throughput capabilities, they must be strictly gated by orthogonal functional assays (oligouridylation) to filter out PAINS like Gossypol or non-specific chelators like TPEN. Furthermore, the solubility limitations of LI20 underscore the reality of hit-to-lead optimization, where the core benzoic acid pharmacophore was retained and optimized to yield compounds capable of surviving rigorous biophysical NMR validation.

References

  • Wang, L., Rowe, R. G., Jaimes, A., Yu, C., Nam, Y., Onesto, M. M., ... & Daley, G. Q. (2018). Small-Molecule Inhibitors Disrupt let-7 Oligouridylation and Release the Selective Blockade of let-7 Processing by LIN28. Cell Reports, 23(10), 3091-3101.[Link]

  • Lightfoot, H. L., Miska, E. A., & Balasubramanian, S. (2016). Identification of Small Molecule Inhibitors of the Lin28-Mediated Blockage of Pre-Let-7g Processing. Organic & Biomolecular Chemistry, 14(43), 10208-10216.[Link]

Comparative

Confirming Target Engagement for 3-(Quinolin-4-yl)benzoic acid: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the unequivocal confirmation of a compound's interaction with its intended biological target within a cellular context is a cornerstone of a successful research program. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the unequivocal confirmation of a compound's interaction with its intended biological target within a cellular context is a cornerstone of a successful research program. This guide provides an in-depth, comparative analysis of contemporary methodologies for confirming the target engagement of 3-(Quinolin-4-yl)benzoic acid, a quinoline-based scaffold with potential therapeutic applications. While the definitive molecular target of 3-(Quinolin-4-yl)benzoic acid is yet to be fully elucidated, the quinoline moiety is a privileged structure in a multitude of approved kinase inhibitors.[1][2] This guide will therefore proceed under the hypothesis that 3-(Quinolin-4-yl)benzoic acid is a putative protein kinase inhibitor, and will explore a multi-faceted approach to first identify its specific kinase target(s) and subsequently validate and quantify target engagement.

This document is intended for researchers, scientists, and drug development professionals, offering a nuanced perspective on the selection and implementation of target engagement assays. We will delve into the causality behind experimental choices, presenting a framework for building a self-validating cascade of experiments.

The Challenge: From Putative Target to Validated Interaction

The journey from a promising chemical scaffold to a validated drug candidate is fraught with challenges, a primary one being the definitive identification of the molecule's mechanism of action. For 3-(Quinolin-4-yl)benzoic acid, its structural alerts point towards the vast and therapeutically relevant family of protein kinases. However, without empirical evidence, this remains an educated assumption. A robust target engagement strategy, therefore, must first be geared towards unbiased target identification, followed by rigorous, quantitative validation of the interaction.

A Multi-pronged Approach to Target Engagement

No single experimental technique can provide a complete picture of target engagement. A judiciously selected combination of methods, spanning from broad, unbiased screening in a native cellular environment to precise, biophysical characterization of the direct molecular interaction, is paramount. This guide will compare and contrast three complementary techniques:

  • Kinobeads (Affinity Chromatography-Mass Spectrometry): For unbiased identification of kinase targets in a competitive binding format.

  • Cellular Thermal Shift Assay (CETSA®): A cell-based assay to confirm target engagement in a physiological context.

  • Surface Plasmon Resonance (SPR): A biophysical method for the quantitative characterization of binding kinetics and affinity.

The following sections will provide a detailed comparison of these methodologies, complete with step-by-step protocols and illustrative data.

Comparison of Target Engagement Methodologies

Methodology Principle Primary Output Advantages Limitations
Kinobeads Competitive affinity chromatography coupled with mass spectrometry.[3][4]Identification of kinase targets and their relative binding affinities (IC50).Unbiased, proteome-wide kinase screening in native cell lysates; provides selectivity profile.Limited to ATP-competitive inhibitors; may miss kinases not expressed in the chosen cell line or those with low affinity for the beads.[4]
CETSA® Ligand-induced thermal stabilization of the target protein in cells or cell lysates.[5][6]Confirmation of intracellular target engagement; can provide apparent cellular potency (EC50).Measures target engagement in a physiological context, accounting for cell permeability and metabolism.[7]Requires a target-specific antibody for detection (e.g., Western blot); not all proteins exhibit a significant thermal shift upon ligand binding.[7]
Surface Plasmon Resonance (SPR) Real-time, label-free detection of changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.Binding affinity (KD), association rate (ka), and dissociation rate (kd).Provides detailed kinetic information about the binding event; high sensitivity and requires small sample volumes.Requires purified protein and immobilization of one binding partner, which may affect its conformation and activity; may not fully recapitulate the cellular environment.

Experimental Workflows and Protocols

Unbiased Target Identification with Kinobeads

The initial step in our proposed workflow is to identify which of the hundreds of kinases expressed in a cell are bound by 3-(Quinolin-4-yl)benzoic acid. Kinobeads, which are sepharose beads functionalized with a cocktail of non-selective, ATP-competitive kinase inhibitors, are an excellent tool for this purpose.[3]

Experimental Workflow: Kinobeads Competition Binding Assay

G cluster_0 Lysate Preparation cluster_1 Competition cluster_2 Affinity Capture cluster_3 Analysis lysate Cancer Cell Lysate (e.g., HeLa, K562) incubation Incubate Lysate with 3-(Quinolin-4-yl)benzoic acid (Concentration Gradient) lysate->incubation kinobeads Add Kinobeads incubation->kinobeads wash Wash Beads kinobeads->wash elute Elute Bound Kinases wash->elute digest Tryptic Digest elute->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis: Quantify Kinase Displacement lcms->data

Caption: Workflow for Kinobeads-based kinase inhibitor profiling.

Step-by-Step Protocol: Kinobeads Competition Binding

  • Cell Lysis: Lyse a relevant cancer cell line (e.g., HeLa) to obtain a native proteome. Determine protein concentration using a Bradford assay.

  • Compound Incubation: Aliquot the cell lysate and incubate with a serial dilution of 3-(Quinolin-4-yl)benzoic acid (e.g., 0.01 µM to 100 µM) and a DMSO vehicle control for 1 hour at 4°C.

  • Kinobeads Incubation: Add the kinobeads slurry to each sample and incubate for 1 hour at 4°C with gentle rotation to allow kinases not bound to the test compound to bind to the beads.

  • Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and perform an in-solution tryptic digest to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the eluted kinases.

  • Data Analysis: Compare the abundance of each identified kinase in the compound-treated samples to the DMSO control. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates competitive binding by 3-(Quinolin-4-yl)benzoic acid. Plot the percentage of remaining kinase binding against the compound concentration to determine the IC50 value for each target.

Hypothetical Data Summary: Kinobeads Profiling

Kinase TargetIC50 (µM) for 3-(Quinolin-4-yl)benzoic acidIC50 (µM) for Comparator (e.g., Erlotinib)
EGFR 0.5 0.05
c-Met 2.1 >10
FLT3 5.8 >10
VEGFR2 >10 1.5

This hypothetical data suggests that 3-(Quinolin-4-yl)benzoic acid preferentially binds to EGFR, with weaker off-target activity against c-Met and FLT3.

Intracellular Target Validation with Cellular Thermal Shift Assay (CETSA®)

Having identified putative kinase targets, the next critical step is to confirm that 3-(Quinolin-4-yl)benzoic acid engages these targets within intact cells. CETSA is a powerful method for this, as it directly measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[5][6]

Experimental Workflow: CETSA®

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Detection cells Intact Cells treatment Treat with Compound or DMSO cells->treatment heat Heat at a Range of Temperatures treatment->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Separate Soluble and Precipitated Proteins lyse->centrifuge supernatant Collect Soluble Fraction (Supernatant) centrifuge->supernatant western Western Blot for Target Protein supernatant->western quantify Quantify Band Intensity western->quantify

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Protocol: CETSA®

  • Cell Culture and Treatment: Culture a cell line endogenously expressing the target kinase (e.g., A549 for EGFR) to near confluency. Treat the cells with 3-(Quinolin-4-yl)benzoic acid at a fixed concentration (e.g., 10 µM) or with DMSO as a vehicle control for 1-2 hours.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target kinase (e.g., anti-EGFR).

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the DMSO control indicates target stabilization and thus, engagement.

Isothermal Dose-Response (ITDR) CETSA for Potency Determination

To determine the cellular potency (EC50), an isothermal dose-response experiment can be performed. Here, cells are treated with a range of compound concentrations and then heated at a single temperature that shows a significant difference in protein stability between the DMSO and compound-treated samples in the initial melt curve experiment.

Hypothetical Data Summary: ITDR CETSA

CompoundTarget KinaseCellular EC50 (µM)
3-(Quinolin-4-yl)benzoic acid EGFR 1.2
Comparator (Erlotinib) EGFR 0.15

This hypothetical data confirms that 3-(Quinolin-4-yl)benzoic acid engages EGFR in intact cells, albeit with lower potency than the known EGFR inhibitor, Erlotinib.

Biophysical Characterization of Direct Binding with Surface Plasmon Resonance (SPR)

The final piece of the puzzle is to quantify the direct binding interaction between 3-(Quinolin-4-yl)benzoic acid and its purified target kinase. SPR is an ideal technology for this, as it provides real-time kinetic data (on- and off-rates) and affinity (KD).

Experimental Workflow: Surface Plasmon Resonance (SPR)

G cluster_0 Sensor Chip Preparation cluster_1 Binding Measurement cluster_2 Data Analysis chip SPR Sensor Chip immobilize Immobilize Purified Target Kinase chip->immobilize inject Inject 3-(Quinolin-4-yl)benzoic acid (Analyte) at Various Concentrations immobilize->inject measure Measure Real-time Binding (Sensorgram) inject->measure fit Fit Sensorgram Data to a Binding Model measure->fit determine Determine ka, kd, and KD fit->determine

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Step-by-Step Protocol: SPR

  • Protein Immobilization: Immobilize the purified, recombinant target kinase (e.g., EGFR) onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of 3-(Quinolin-4-yl)benzoic acid in a suitable running buffer.

  • Binding Analysis: Inject the compound solutions over the sensor chip surface, starting with the lowest concentration. Each injection cycle consists of an association phase (compound flowing over the chip) and a dissociation phase (buffer flowing over the chip).

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound before the next injection.

  • Data Analysis: The binding events are recorded in real-time as a sensorgram. Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Hypothetical Data Summary: SPR Analysis

CompoundTarget Kinaseka (1/Ms)kd (1/s)KD (nM)
3-(Quinolin-4-yl)benzoic acid EGFR 1.5 x 10^5 7.5 x 10^-3 50
Comparator (Erlotinib) EGFR 3.0 x 10^6 6.0 x 10^-4 0.2

This hypothetical biophysical data confirms a direct, high-affinity interaction between 3-(Quinolin-4-yl)benzoic acid and purified EGFR protein and allows for a quantitative comparison with a known inhibitor.

Synthesis and Conclusion

The confirmation of target engagement is a multi-step, evidence-building process. For a novel compound like 3-(Quinolin-4-yl)benzoic acid, with a putative but unconfirmed mechanism of action, a logical and tiered approach is essential. By first employing an unbiased method like Kinobeads , researchers can identify the most likely kinase targets from the entire kinome present in a cellular lysate. This crucial first step informs the subsequent, more targeted validation experiments.

The Cellular Thermal Shift Assay (CETSA®) then provides the indispensable link to physiology, confirming that the compound can access and bind to its target within the complex environment of an intact cell. Finally, biophysical techniques such as Surface Plasmon Resonance (SPR) offer a precise, quantitative measure of the direct binding interaction, providing key kinetic and affinity data that are vital for structure-activity relationship (SAR) studies and lead optimization.

By integrating these complementary methodologies, researchers can build a compelling and self-validating case for the target engagement of 3-(Quinolin-4-yl)benzoic acid, transforming a promising chemical scaffold into a well-characterized lead compound with a clear mechanism of action. This rigorous, evidence-based approach significantly de-risks the drug discovery process and paves the way for the development of novel, effective therapeutics.

References

  • Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic Chemistry. [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules. [Link]

  • Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]

  • Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. ResearchGate. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Communications. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Surface plasmon resonance assay for screening diverse aptamer-target interactions. bioRxiv. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Characterization of binding, depletion and competition properties of... ResearchGate. [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. [Link]

  • What is surface plasmon resonance (SPR)? Cytiva. [Link]

  • Isothermal Titration Calorimetry. The Huck Institutes of the Life Sciences. [Link]

  • Redefining target engagement with new strategies in drug discovery. News-Medical.net. [Link]

  • Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Bio-protocol. [Link]

  • Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences. [Link]

  • Microscale Thermophoresis (MST). Profacgen. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]

  • High Throughput Surface Plasmon Resonance: Why It Matters. Carterra. [Link]

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  • Target Validation in Drug Discovery. Sygnature Discovery. [Link]

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Safety & Regulatory Compliance

Safety

Physicochemical &amp; Toxicological Profiling (The "Why")

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance rules, but as an exercise in applied physical chemistry and toxicology. Handling complex functionalized heterocycles...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance rules, but as an exercise in applied physical chemistry and toxicology. Handling complex functionalized heterocycles like 3-(Quinolin-4-yl)benzoic acid (CAS No. 1255634-84-4)[1] requires a nuanced understanding of how its molecular architecture dictates its macroscopic behavior.

This guide provides researchers, scientists, and drug development professionals with a self-validating, mechanistic framework for the proper handling, segregation, and disposal of this compound.

To design an effective disposal protocol, we must first deconstruct the molecule. 3-(Quinolin-4-yl)benzoic acid combines a lipophilic, nitrogenous quinoline core with a reactive benzoic acid moiety. This dual nature presents overlapping hazard profiles:

  • The Quinoline Core: The EPA’s Integrated Risk Information System (IRIS) classifies the parent quinoline structure as a likely human carcinogen (Group C/B2) due to its potential to cause hepatic vascular tumors and its demonstrated genotoxicity[2][3]. It is also highly toxic to aquatic environments[4].

  • The Benzoic Acid Backbone: Carboxylic acids lower local pH upon contact with mucosal membranes, causing severe eye (H319) and skin (H315) irritation[4][5]. Furthermore, when dry benzoic acid derivatives are aerosolized, they can form highly explosive dust-air mixtures[5][6].

Table 1: Quantitative & Qualitative Hazard Summary

Property / HazardClassification / ValueMechanistic Rationale
CAS Number 1255634-84-4Unique identifier for tracking and EHS logging[1].
Molecular Formula C16H11NO2Aromatic heterocycle with a carboxylic acid moiety[1].
Skin/Eye Irritation GHS Category 2 (H315, H319)Carboxylic acid group causes rapid localized pH drops, denaturing proteins on contact[4][5].
Inhalation Hazard GHS Category 3 (H335)Fine crystalline dust irritates the respiratory tract; risk of systemic absorption[4][5].
Carcinogenicity EPA Group C / B2 (Quinoline core)Nitrogenous aromatic rings undergo hepatic epoxidation, forming DNA-reactive intermediates[2][7].
Dust Explosion Risk Moderate to HighFine organic powders of benzoic acid derivatives rapidly oxidize if ignited while suspended in air[5][6].

Routine Waste Segregation & Disposal Workflow

Because of its aquatic toxicity and structural stability, under no circumstances should 3-(Quinolin-4-yl)benzoic acid be sewered (washed down the drain) [6][8]. It must be treated as a hazardous chemical waste and incinerated by a licensed facility[4].

WasteSegregation Gen Waste Generation: 3-(Quinolin-4-yl)benzoic acid Type Determine Waste Stream Gen->Type Solid Solid Waste (Unused/Contaminated) Type->Solid Liquid Liquid Waste (Solvent Mixtures) Type->Liquid SolidBin Polyethylene Solid Hazardous Waste Bin Solid->SolidBin LiquidBin Compatible Solvent Waste Carboy Liquid->LiquidBin Label Label: Toxic/Irritant Quinoline Derivative SolidBin->Label LiquidBin->Label Disposal Licensed EPA/RCRA Disposal Facility Label->Disposal

Caption: Waste segregation and disposal workflow for quinoline-benzoic acid derivatives.

Protocol A: Preparation and PPE Selection

Every safety protocol must be a self-validating system. Do not proceed unless all checks are met.

  • Action: Don chemical-resistant nitrile gloves, wrap-around safety goggles, and a standard lab coat[4][9]. If handling large quantities of dry powder outside a fume hood, a NIOSH-approved N95 or P100 respirator is mandatory[4][5].

  • Causality: Nitrile provides a superior permeation barrier against nitrogenous aromatic compounds compared to latex. The respirator mitigates the H335 inhalation hazard and prevents systemic absorption of the suspected carcinogen[2][4].

  • Validation Check: Inspect gloves for micro-tears before handling. Verify the fume hood sash is pulled down to the operational mark to ensure adequate face velocity.

Protocol B: Waste Containment
  • Action (Solid Waste): Collect unused powder, contaminated filter paper, and weighing boats into a designated, high-density polyethylene (HDPE) solid waste container[4][10].

  • Action (Liquid Waste): If the compound is dissolved in an organic solvent (e.g., DMSO, Methanol), transfer it to an appropriate PTFE-lined liquid waste carboy.

  • Causality: 3-(Quinolin-4-yl)benzoic acid is incompatible with strong oxidizing agents (e.g., perchlorates, nitrates) and strong bases[5][6]. Segregating it into dedicated containers prevents violent exothermic acid-base reactions or oxidative degradation in the waste stream.

  • Validation Check: Ensure the waste container is tightly sealed and clearly labeled with "Hazardous Waste: Toxic/Irritant (Quinoline Derivative)" to ensure EHS personnel route it for incineration rather than standard landfill disposal[4][10].

Spill Response Methodology

Spills involving dry powders of benzoic acid derivatives are highly deceptive. The immediate instinct to dry-sweep the powder is dangerous and can trigger a localized dust explosion or widespread inhalation exposure[5][6].

SpillResponse Spill Spill Detected: 3-(Quinolin-4-yl)benzoic acid Assess Assess Spill Size & State Spill->Assess Small Small Spill (< 50g) Solid Powder Assess->Small Large Large Spill (> 50g) or Solution Assess->Large Moisten Moisten with water (Prevents dust explosion) Small->Moisten Evacuate Evacuate Area & Contact EHS Large->Evacuate HEPA Collect using HEPA-filter vacuum Moisten->HEPA Seal Seal in HazMat Container HEPA->Seal

Caption: Decision matrix and workflow for 3-(Quinolin-4-yl)benzoic acid spill response.

Protocol C: Small Spill Remediation (< 50g)
  • Initial Containment (The Moisture Rule):

    • Action: Do NOT dry sweep. Lightly mist the spilled powder with distilled water using a spray bottle[4][6].

    • Causality: Moistening the powder increases particle mass and cohesion. This eliminates the aerosolization risk, preventing both inhalation exposure and the formation of explosive dust-air mixtures[4][6].

  • Recovery:

    • Action: Use a HEPA-filtered vacuum or damp absorbent pads to collect the resulting slurry[6].

    • Causality: Standard laboratory vacuums exhaust fine particulates (under 3 microns) back into the ambient air. HEPA filtration ensures the carcinogenic and irritating particulates are strictly contained[6].

  • Surface Decontamination:

    • Action: Wash the affected surface with a mild alkaline soap solution, followed by a thorough water rinse[4][9].

    • Causality: The alkaline soap neutralizes residual traces of the weak benzoic acid, converting it into a highly water-soluble salt that is easily wiped away.

    • Validation Check: Swab the cleaned surface with a damp pH indicator strip. The protocol is successful when the surface tests neutral (pH ~7), confirming the complete removal of the acidic residue.

References

  • New Jersey Department of Health. "Benzoic Acid - Hazardous Substance Fact Sheet." NJ.gov. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Quinoline | CASRN 91-22-5 | IRIS." EPA.gov. URL:[Link]

  • American Society of Health-System Pharmacists (ASHP). "EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals." ASHP.org. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Quinoline Fact Sheet." EPA.gov. URL:[Link]

  • Redox. "Safety Data Sheet: Benzoic acid." Redox.com. URL:[Link]

  • Inside Climate News. "Dismantling of EPA's Scientific Research Arm Fulfills Key Chemical Industry Goal." InsideClimateNews.org. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Quinoline Hazard Summary." EPA NEPIS. URL:[Link]

  • Windows.net. "Benzoic Acid Standard." Windows.net. URL:[Link]

Sources

Handling

Personal protective equipment for handling 3-(Quinolin-4-yl)benzoic acid

Comprehensive Safety and Operational Guide for 3-(Quinolin-4-yl)benzoic acid As a researcher or drug development professional, handling novel or specialized chemical entities requires moving beyond generic safety data sh...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for 3-(Quinolin-4-yl)benzoic acid

As a researcher or drug development professional, handling novel or specialized chemical entities requires moving beyond generic safety data sheets. 3-(Quinolin-4-yl)benzoic acid (CAS: 1255634-84-4) is a hybrid molecule that merges a lipophilic, biologically active quinoline core with a reactive benzoic acid moiety[1][2].

To ensure absolute safety and experimental integrity, your handling protocols must account for the physicochemical behaviors of both functional groups. This guide provides a self-validating, mechanistic approach to the safe handling, solubilization, and disposal of this compound.

Mechanistic Hazard Assessment

Understanding why a chemical is hazardous is the first step in designing a robust safety protocol. The hazards of 3-(Quinolin-4-yl)benzoic acid are driven by its structural components:

  • The Benzoic Acid Moiety: Carboxylic acids are notorious for causing rapid pH alterations upon contact with mucosal membranes. This drives severe eye damage (GHS H318) and skin irritation (GHS H315)[3][4]. Furthermore, fine organic acid powders pose a significant respiratory irritation risk (H335) and can form combustible dusts if allowed to accumulate in the air[3][5].

  • The Quinoline Core: Quinoline derivatives are highly lipophilic and often exhibit targeted biological activity. If dissolved in permeating solvents (like DMSO), the quinoline core can act as a Trojan horse, carrying the compound rapidly through the epidermal barrier[6]. Additionally, quinolines are persistent in the environment and pose a toxicity risk to aquatic life[7].

Table 1: Synthesized Hazard Classification & Causality

Hazard ClassGHS CodeSignal WordMechanistic Driver
Skin Irritation H315WarningCarboxylic acid-induced denaturation of epidermal proteins.
Serious Eye Damage H318DangerRapid pH alteration and tissue damage in corneal fluid[4].
Respiratory Irritation H335WarningFine particulate deposition and irritation in the alveoli[3].
Aquatic Toxicity H402-Environmental persistence of the quinoline heterocycle[7].

Mandatory Personal Protective Equipment (PPE) Matrix

Do not rely on default laboratory attire. The PPE selected must specifically counteract the dust-forming and lipophilic nature of this compound.

Table 2: PPE Specifications and Rationale

Protection ZoneRequired EquipmentMechanistic Rationale
Eye/Face Tightly fitting safety goggles (EN 166).Standard safety glasses with gaps are insufficient. Goggles prevent airborne dust from reacting with eye moisture to cause severe corneal burns[3].
Hands Nitrile gloves (Minimum 0.11 mm thickness, EN 374).Nitrile provides superior resistance to DMSO (the primary solvent for this compound) compared to latex, preventing solvent-mediated dermal absorption[6].
Respiratory Certified Chemical Fume Hood (Face velocity >100 fpm).Mitigates the inhalation of irritating micro-particulates during the weighing and transfer phases[8].
Body Flame-resistant, fully buttoned laboratory coat.Protects against static-induced dust ignition and routine chemical contact[5].

Standard Operating Procedure: Handling & Solubilization

Every step in this workflow is designed as a self-validating system , ensuring that safety and experimental integrity are confirmed before proceeding to the next step.

Step 1: Environmental Verification

  • Action: Turn on the chemical fume hood and clear all unnecessary clutter to ensure laminar airflow.

  • Self-Validation: Hold a delicate task wipe (e.g., Kimwipe) at the bottom edge of the sash. The wipe must pull sharply inward, visually confirming negative pressure and adequate face velocity before you open the chemical vial.

Step 2: Weighing and Transfer

  • Action: Use an anti-static weigh boat and a grounded stainless-steel spatula.

  • Causality: Dry organic powders like benzoic acid derivatives readily accumulate static charge[5]. This charge causes the powder to aerosolize, creating an inhalation hazard and leading to inaccurate mass measurements. Anti-static tools neutralize this risk.

Step 3: Solubilization Strategy

  • Action: To prepare a stock solution, dissolve the powder in anhydrous DMSO. For aqueous assays, dissolve the compound in a slightly basic buffer (e.g., 0.1 M NaOH or PBS at pH 7.4).

  • Causality: The compound's zwitterionic potential means it is poorly soluble in neutral/acidic water. A basic buffer deprotonates the carboxylic acid, forming a highly soluble carboxylate salt.

  • Self-Validation: Add the solvent dropwise while vortexing. The solution must transition from a cloudy, opaque suspension to a completely transparent liquid. If any optical distortion or particulates remain, the crystalline lattice has not fully dissociated, and mild sonication is required.

Operational Workflow Visualization

G N1 1. Preparation Don PPE & Verify Hood Airflow N2 2. Weighing Use Anti-Static Tools to Prevent Aerosols N1->N2 N3 3. Solubilization Dissolve in DMSO or Basic Buffer N2->N3 N5 5. Decontamination Wet-Wipe Spills (No Dry Sweeping) N2->N5 If Spill Occurs N4 4. Application Execute Assay Protocol N3->N4 N3->N5 If Spill Occurs N6 6. Waste Disposal Route to Hazardous Organic Waste N4->N6 N5->N6

Safe handling, solubilization, and disposal workflow for 3-(Quinolin-4-yl)benzoic acid.

Spill Response and Disposal Plan

Improper disposal of quinoline derivatives can lead to severe environmental contamination due to their low biodegradability[7].

Spill Decontamination:

  • Never dry-sweep the powder. Dry sweeping aerosolizes the benzoic acid dust, creating an immediate inhalation and eye-damage hazard[4].

  • Cover the spill with an absorbent material (e.g., paper towels).

  • Carefully wet the towels with a compatible solvent (70% ethanol or a dilute basic aqueous solution) to solubilize and trap the powder.

  • Wipe the area inward from the edges to prevent spreading, and wash the surface with soap and water.

Waste Disposal:

  • Collect all contaminated wipes, empty vials, and excess chemical into a clearly labeled, sealable hazardous waste container.

  • Liquid Waste: If the compound was dissolved in DMSO or halogenated solvents, route it specifically to your institution's "Halogenated/Mixed Organic Waste" stream. Do not pour any solutions down the drain, as the quinoline moiety is toxic to aquatic ecosystems[7].

References

  • Redox. "Safety Data Sheet Benzoic acid". Available at:[Link]

  • DC Fine Chemicals. "114161 - Benzoic acid - Safety Data Sheet". Available at:[Link]

Sources

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